4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-ethyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9(2)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQLIRYLDUFNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387945 | |
| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403990-82-9 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403990-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the
Abstract
The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, step-by-step methodology for the synthesis of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The synthetic strategy is rooted in established and reliable chemical transformations, beginning with the preparation of a key 2-phenoxypropanoic acid hydrazide intermediate. This is followed by its conversion to a 1,4-disubstituted thiosemicarbazide, which undergoes a robust, base-catalyzed intramolecular cyclization to yield the target triazole. This document provides detailed protocols, mechanistic insights, and characterization guidelines designed for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a privileged scaffold in drug design, present in numerous approved drugs such as the antifungals fluconazole and itraconazole.[1] The incorporation of a thiol group at the C3 position and various substituents at the N4 and C5 positions gives rise to a class of compounds with remarkable biological potential. These molecules can act as potent pharmacophores, engaging with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions.[3] The thiol group, in particular, is a versatile functional handle for further derivatization and can play a crucial role in binding to enzyme active sites, often through interactions with cysteine residues.[4]
The target molecule, this compound, combines the core triazole-thiol heterocycle with an ethyl group at the N4 position and a phenoxyethyl moiety at the C5 position. These lipophilic additions are designed to potentially enhance membrane permeability and modulate binding affinity to biological targets. This guide provides a logical and experimentally sound pathway for its synthesis, enabling its production for further pharmacological evaluation.
Proposed Synthetic Pathway and Strategy
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of 1-acyl-4-substituted-thiosemicarbazides.[5][6][7] This well-established method offers high yields and operational simplicity. Our strategy involves a three-step sequence starting from commercially available 2-phenoxypropanoic acid.
-
Step 1: Hydrazide Formation. Conversion of 2-phenoxypropanoic acid into its corresponding hydrazide, 2-phenoxypropanoic acid hydrazide. This creates the necessary nucleophile for the subsequent step.
-
Step 2: Thiosemicarbazide Synthesis. Reaction of the acid hydrazide with ethyl isothiocyanate to form the key intermediate, 1-(2-phenoxypropanoyl)-4-ethylthiosemicarbazide. This step assembles all the necessary atoms for the target heterocyclic ring.[8][9]
-
Step 3: Triazole Ring Formation. Base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate, followed by acidification, to yield the final product, this compound.
The overall workflow is depicted below.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Instrumentation
-
Reagents: 2-Phenoxypropanoic acid, Thionyl chloride (SOCl₂), Anhydrous Ethanol, Hydrazine hydrate (80% or higher), Ethyl isothiocyanate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Solvents: Dichloromethane (DCM), Diethyl ether, Hexane.
-
Instrumentation: Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser, rotary evaporator, Buchner funnel, melting point apparatus.
Step 1: Synthesis of 2-Phenoxypropanoic Acid Hydrazide (Intermediate 1)
This two-part procedure first converts the carboxylic acid to an ester, which then readily reacts with hydrazine. Direct reaction of the acid with hydrazine is often low-yielding.
Part A: Synthesis of Ethyl 2-Phenoxypropanoate
-
To a stirred solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can often be used in the next step without further purification.
Part B: Synthesis of 2-Phenoxypropanoic Acid Hydrazide
-
Dissolve the ethyl 2-phenoxypropanoate (1.0 eq) from the previous step in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. A precipitate may form as the reaction proceeds.
-
Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-phenoxypropanoic acid hydrazide as a white solid.
Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethylthiosemicarbazide (Intermediate 2)
The nucleophilic terminal amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.[8]
-
Suspend 2-phenoxypropanoic acid hydrazide (1.0 eq) in absolute ethanol (15-20 mL per gram).
-
Add ethyl isothiocyanate (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The suspended solid will gradually dissolve as the reaction proceeds, followed by the potential precipitation of the product.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume with a rotary evaporator and cool in an ice bath to induce crystallization.
-
Wash the filtered solid with cold ethanol and dry to yield the thiosemicarbazide intermediate.
Step 3:
This is a base-catalyzed cyclodehydration reaction. The hydroxide ion facilitates the intramolecular nucleophilic attack, leading to ring closure and elimination of a water molecule.
-
Add 1-(2-phenoxypropanoyl)-4-ethylthiosemicarbazide (1.0 eq) to an aqueous solution of sodium hydroxide (8-10% w/v, approx. 4-5 eq).
-
Heat the mixture to reflux for 6-8 hours, with stirring. The solution should become homogeneous.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 5-6. A voluminous precipitate should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Mechanistic Insights: The Cyclization Pathway
The conversion of the thiosemicarbazide to the triazole-thiol is a critical step governed by a well-understood mechanism. The basic medium is essential for promoting the intramolecular cyclization over other potential side reactions.
-
Deprotonation: The hydroxide ion abstracts a proton from one of the amide nitrogens, creating a more nucleophilic anion.
-
Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon, forming a five-membered ring and a tetrahedral intermediate with a negative charge on the oxygen.
-
Dehydration: The tetrahedral intermediate collapses, eliminating a hydroxide ion (or water after protonation) to form a double bond within the ring.
-
Tautomerization: The product initially forms as a thione tautomer (C=S). It rapidly tautomerizes to the more stable thiol form (-SH), especially upon acidification during workup.
Data Summary and Expected Yields
The following table provides a representative summary of quantitative data for the synthesis. Actual yields may vary based on reaction scale and purity of reagents.
| Step | Reactant 1 (eq) | Reactant 2 (eq) | Key Conditions | Solvent | Expected Yield |
| 1A | 2-Phenoxypropanoic Acid (1.0) | Ethanol (excess) | Reflux, 4-6h (H₂SO₄ cat.) | Ethanol | >90% (Crude) |
| 1B | Ethyl 2-Phenoxypropanoate (1.0) | Hydrazine Hydrate (2.5) | Reflux, 8-12h | Ethanol | 80-90% |
| 2 | Acid Hydrazide (1.0) | Ethyl Isothiocyanate (1.1) | Reflux, 4-6h | Ethanol | 85-95% |
| 3 | Thiosemicarbazide (1.0) | NaOH (4.0) | Reflux, 6-8h, then HCl | Water | 75-85% |
Purification and Characterization
Purification: The final product should be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.
Characterization: The structure of this compound should be confirmed using modern spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the ethyl group (a quartet and a triplet), the phenoxyethyl group (a quartet, a doublet, and aromatic protons), and a broad singlet for the SH proton, which is exchangeable with D₂O. The N-H proton of the triazole ring will also be present.[5][7]
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the ethyl, phenoxyethyl, and triazole moieties should be observed.
-
FT-IR (cm⁻¹): Look for characteristic absorption bands. The absence of a strong C=O stretch (around 1680 cm⁻¹) from the thiosemicarbazide precursor is critical. Key peaks include N-H stretching (around 3100-3300), C-H stretching (2900-3000), a weak S-H stretch (around 2550-2600), C=N stretching (around 1600-1650), and C-O-C stretching (around 1240).[5]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound should be observed.
Conclusion
This guide details a robust and logical three-step synthesis for this compound. The methodology relies on well-documented and high-yielding reactions, making it accessible for proficient laboratory chemists. By following this protocol, researchers can reliably produce this novel compound for investigation into its potential applications in drug development and other areas of chemical biology. The structural integrity of the final product should always be confirmed by a combination of spectroscopic methods as outlined.
References
-
Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives. (n.d.). European Journal of Molecular & Clinical Medicine. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
-
The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. (2008). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2023). National Center for Biotechnology Information. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Sci-Hub. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]
-
Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (2018). ResearchGate. [Link]
-
Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (2008). Arkivoc. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). ResearchGate. [Link]
-
Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. (2013). Oriental Journal of Chemistry. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]
-
Preparation of carbohydrazide. (n.d.). PrepChem.com. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025). Ginekologia i Poloznictwo. [Link]
-
Synthesis and spectral investigations of azole derivatives. (2006). TSI Journals. [Link]
- Process for making carbohydrazide. (1986).
-
CARBOHYDRAZIDE. (n.d.). Ataman Kimya. [Link]
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological evaluation of a novel derivative, This compound . As this specific molecule is not extensively documented in existing literature, this document serves as a predictive and methodological framework, drawing upon established principles and experimental data from closely related analogues. We will detail a plausible synthetic pathway, outline a rigorous analytical workflow for structural elucidation and purity assessment, and propose standardized protocols for preliminary biological screening. The causality behind each experimental choice is explained to provide field-proven insights for researchers working on novel heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern drug design. Its derivatives are known to exhibit a wide range of pharmacological activities, which is attributed to the unique electronic and structural features of the heterocyclic ring.[2][4] The presence of a thiol/thione group at the C3 position is particularly significant, as it introduces a critical site for tautomerism and a nucleophilic center for further derivatization. This thione-thiol tautomerism (Figure 1) is a key determinant of the molecule's chemical reactivity and its interaction with biological targets.[1] The substituents at the N4 and C5 positions play a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its biological efficacy and spectrum of activity. The title compound, featuring an ethyl group at N4 and a 1-phenoxyethyl moiety at C5, presents a unique combination of flexibility and aromatic character, making it a compelling candidate for investigation.
Proposed Synthesis Pathway
A robust and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the alkaline cyclization of 1,4-disubstituted thiosemicarbazides.[5][6] This approach is favored for its reliability and the accessibility of starting materials. The proposed multi-step synthesis for the title compound is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Phenoxypropanohydrazide
-
A mixture of ethyl 2-phenoxypropanoate (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide intermediate.
Causality: Hydrazinolysis of the ester is a classic and efficient method for forming the hydrazide, which is the key nucleophile for the subsequent step.[7] Ethanol is an excellent solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling.
Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethylthiosemicarbazide
-
To a solution of 2-phenoxypropanohydrazide (1.0 eq) in absolute ethanol, ethyl isothiocyanate (1.1 eq) is added dropwise.
-
The mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to remove any unreacted starting materials.
Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone. Refluxing ensures the reaction goes to completion.
Step 3: Synthesis of this compound
-
The thiosemicarbazide intermediate (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (8-10%, 1.2-1.5 eq).
-
The mixture is refluxed for 8-12 hours, during which the intramolecular cyclization and dehydration occur.[6]
-
After cooling to room temperature, the solution is filtered to remove any impurities.
-
The clear filtrate is acidified to pH 5-6 with dilute hydrochloric acid or acetic acid, leading to the precipitation of the crude product.
-
The solid is filtered, washed thoroughly with cold water until neutral, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[8]
Causality: The strong alkaline medium facilitates the deprotonation and subsequent nucleophilic attack of the nitrogen onto the thiocarbonyl carbon, initiating the cyclization. The final acidification step is crucial to neutralize the reaction mixture and precipitate the neutral triazole product.
Structural Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for identifying the key functional groups present in the molecule and for assessing the dominant tautomeric form (thione vs. thiol) in the solid state.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
A small amount of the dried, purified solid is placed directly on the ATR crystal.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The background spectrum of the clean crystal is subtracted.
Expected Data & Interpretation: The IR spectrum provides definitive evidence for the triazole-thiol structure. The absence of a distinct S-H stretching band (typically weak, ~2550-2600 cm⁻¹) and the presence of a prominent N-H stretching band (~3100-3300 cm⁻¹) along with a C=S absorption (~1300-1350 cm⁻¹) strongly indicates that the compound exists predominantly in the thione tautomeric form in the solid state.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |
| N-H Stretch (Triazole) | 3100 - 3300 | Confirms thione tautomer | [1][9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl group presence | [10] |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Ethyl and phenoxyethyl groups | |
| S-H Stretch | Absent or very weak at 2550-2600 | Absence suggests thione form | [1][5] |
| C=N Stretch (Triazole) | 1580 - 1620 | Triazole ring vibration | [8] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl ring skeletal vibrations | [10] |
| C=S Stretch | 1300 - 1350 | Confirms thione tautomer | [1][8] |
| C-O-C Stretch (Ether) | 1200 - 1250 | Phenoxy group linkage | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful techniques for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Causality: DMSO-d₆ is an excellent solvent for this class of compounds and contains a residual proton signal that can be used for spectral calibration. Its ability to form hydrogen bonds helps in observing exchangeable protons like N-H.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Significance | Reference |
|---|---|---|---|---|---|
| NH (Thione) | 13.0 - 14.0 | broad singlet | - | Highly deshielded proton, confirms thione form | [1][5] |
| Ar-H (Phenoxy) | 6.9 - 7.4 | multiplet | - | Protons of the phenoxy group | [5] |
| CH (Phenoxyethyl) | ~5.0 - 5.5 | quartet | ~7.0 | Methine proton adjacent to methyl and oxygen | |
| N-CH₂ (Ethyl) | ~4.0 - 4.2 | quartet | ~7.2 | Methylene protons of the N-ethyl group | [8] |
| CH₃ (Phenoxyethyl) | ~1.6 - 1.8 | doublet | ~7.0 | Methyl protons of the phenoxyethyl group |
| CH₃ (Ethyl) | ~1.2 - 1.4 | triplet | ~7.2 | Methyl protons of the N-ethyl group |[8] |
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon(s) | Expected δ (ppm) | Significance | Reference |
|---|---|---|---|
| C=S (Thione) | 165 - 170 | Key signal confirming the thione tautomer | [11][12] |
| C5 (Triazole) | 150 - 155 | Carbon bearing the phenoxyethyl substituent | |
| Ar-C (Phenoxy) | 115 - 160 | Carbons of the aromatic ring | [13] |
| CH (Phenoxyethyl) | ~70 - 75 | Methine carbon | |
| N-CH₂ (Ethyl) | ~40 - 45 | Methylene carbon | |
| CH₃ (Phenoxyethyl) | ~18 - 22 | Methyl carbon |
| CH₃ (Ethyl) | ~13 - 16 | Methyl carbon | |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Acquire the spectrum in positive ion mode.
-
For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
Expected Data & Interpretation:
-
Molecular Ion: The primary observation in positive mode ESI-MS will be the protonated molecular ion [M+H]⁺. For C₁₃H₁₇N₃OS, the expected monoisotopic mass is 263.1143. High-resolution MS (HRMS) should confirm this elemental composition to within 5 ppm.
-
Fragmentation: The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[14] Common fragmentation pathways include cleavage of the side chains and rupture of the triazole ring.[15][16] Expected fragments for the title compound could arise from the loss of the phenoxy group, the entire phenoxyethyl side chain, or cleavage of the ethyl group.
Potential Biological Activity and Screening
The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore with potent antimicrobial and antifungal activities.[13][17][18][19][20] Many commercial antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives.[20] Therefore, a primary investigation for the title compound should focus on its antimicrobial properties.
Proposed Mechanism of Action (Antifungal)
Many azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[21] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.
Protocol: Antimicrobial Susceptibility Testing
A standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to each well.[2][19]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]
Conclusion
This guide provides a comprehensive, predictive framework for the synthesis and characterization of This compound . By leveraging established methodologies for analogous compounds, we have outlined a reliable synthetic route and a detailed analytical workflow. The spectroscopic data predicted herein serves as a benchmark for researchers undertaking the synthesis of this or related novel triazole derivatives. The strong precedent for biological activity within this chemical class, particularly as antifungal agents, warrants a thorough investigation of this compound's therapeutic potential. The protocols and insights provided are designed to empower researchers in drug discovery to efficiently synthesize, validate, and evaluate new chemical entities built upon the versatile 1,2,4-triazole scaffold.
References
-
Zhang, Z., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. Available from: [Link].
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link].
-
Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[13][14][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link].
-
Karabasanagouda, T., et al. (2007). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health (NIH). Available from: [Link].
-
Mishra, R., et al. (2021). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. Available from: [Link].
-
Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link].
-
Kapri, K.P., et al. (2020). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link].
-
Mishra, R., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link].
-
Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. Available from: [Link].
-
Hulia, O., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. National University of Pharmacy. Available from: [Link].
-
Sahoo, P.K., et al. (2020). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. Available from: [Link].
-
Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link].
-
Al-Obaidi, A.H.A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Baghdad College of Medical Sciences. Available from: [Link].
-
Gilchrist, T.L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link].
-
Fadda, A.A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. Available from: [Link].
-
Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link].
-
Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link].
-
Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available from: [Link].
-
Hraishawi, R.M.O., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). Available from: [Link].
-
Kumar, A., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link].
-
Wujec, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Chromatographia. Available from: [Link].
-
Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link].
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available from: [Link].
-
Al-Jibouri, M.N.A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available from: [Link].
-
Paneth, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). Available from: [Link].
-
Trivedi, M.K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link].
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available from: [Link].
-
Al-Juboori, F.H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link].
-
Wujec, M., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Molecules. Available from: [Link].
-
Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link].
-
Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. indusjour.com. Available from: [Link].
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link].
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link].
-
TSI Journals. (2006). Organic CHEMISTRY. Available from: [Link].
-
Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link].
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Available from: [Link].
Sources
- 1. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbr.com.pk [ijbr.com.pk]
- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 20. isres.org [isres.org]
- 21. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Predictive and Methodological Guide to the Spectroscopic Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Given the absence of published empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers in medicinal chemistry and drug development. It outlines the foundational principles, step-by-step experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the critical role of thione-thiol tautomerism in data interpretation and provides validated workflows to ensure structural confirmation with high fidelity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial and antifungal to anticancer therapies.[1] The title compound, this compound, incorporates several key pharmacophores: a flexible N-ethyl group, a bulky phenoxyethyl side chain at the C5 position, and a reactive thiol/thione group at the C3 position. This combination of features makes it a compound of interest for novel drug discovery programs.
Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. This guide provides the necessary protocols and predictive insights to fully characterize the molecule, ensuring its identity and purity for subsequent biological evaluation.
Foundational Chemistry: Thione-Thiol Tautomerism
A critical feature of 4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. This phenomenon profoundly influences the spectroscopic signature of the molecule. In the solid state and in most solutions, the thione form is generally predominant.[2][3]
The thione form contains a C=S (thiocarbonyl) double bond and an N-H bond within the triazole ring, while the thiol form features a C-S single bond with an exocyclic S-H (thiol) group. Understanding this equilibrium is essential for correctly assigning signals in both NMR and IR spectra.
Caption: A self-validating workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in the molecule, providing strong evidence for the predominant thione tautomer.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100 - 3200 | Medium, Broad | N-H stretch | Confirms the presence of the thione tautomer. [2] |
| 3030 - 3080 | Medium | Aromatic C-H stretch | Characteristic of the phenoxy group. |
| 2850 - 2980 | Medium | Aliphatic C-H stretch | From the ethyl and phenoxyethyl groups. |
| 1580 - 1610 | Strong | C=N stretch | Triazole ring vibration. [2][4] |
| 1480 - 1520 | Strong | Aromatic C=C stretch | Benzene ring vibration. |
| 1250 - 1340 | Strong | N-C=S stretch | A key indicator of the triazole-thione system. [2] |
| 1220 - 1260 | Strong | Ar-O-C stretch (asym) | Phenoxy ether linkage. |
| 1020 - 1060 | Strong | Ar-O-C stretch (sym) | Phenoxy ether linkage. |
| 690 & 750 | Strong | C-H out-of-plane bend | Monosubstituted benzene ring. [5] |
Note on the S-H bond: A weak absorption for the S-H stretch of the thiol tautomer may appear around 2550-2600 cm⁻¹, but it is often very weak or absent due to the low concentration of this tautomer. [2][4]
Experimental Protocol for IR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this class of compounds. It provides an accurate mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers further structural proof.
Molecular Formula: C₁₃H₁₅N₃OS Exact Mass: 261.0936
Predicted Mass Spectrometry Data (ESI-HRMS)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 262.1009 | Protonated molecular ion (primary observation in positive ion mode). |
| [M+Na]⁺ | 284.0828 | Sodium adduct, often observed. |
Predicted Fragmentation Pathway
The fragmentation of 1,2,4-triazoles is highly dependent on the substituents. [6]For the title compound, the phenoxyethyl side chain provides a likely point for initial cleavage.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol for ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mobile Phase: Use a standard mobile phase, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to promote protonation. [6]3. Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion (m/z 262.1) for collision-induced dissociation (CID) to generate a product ion spectrum, confirming the fragmentation pattern.
-
Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use the accurate mass to confirm the elemental composition against the theoretical formula.
Conclusion: An Integrated Approach to Structural Verification
The definitive characterization of this compound relies on the synergistic integration of multiple spectroscopic techniques. NMR spectroscopy provides the complete atomic connectivity, IR spectroscopy confirms the presence of key functional groups and the dominant thione tautomer, and HRMS verifies the elemental composition and provides corroborating structural information through fragmentation analysis. By following the predictive data and detailed protocols within this guide, researchers can confidently establish the structure and purity of this novel compound, enabling its advancement in drug discovery and development pipelines.
References
- Benchchem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- Dołowy, M., Pyka, A. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PLOS ONE, 10(1), e0116218.
- Saeed, S., Rashid, N., Jones, P. G., Hussain, R. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.
-
Rollas, S., Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(8), 1910-1920. Retrieved from [Link]
- Demirbas, N., Karaoglu, S. A., Demirbas, A., Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
-
De Marco, C., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7898. Retrieved from [Link]
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
- Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- e-EROS. (n.d.). Chemical shifts.
- ePathshala. (n.d.). IR Spectroscopy.
- Shcherbatykh, A. A., Chernov'yants, M. S., & Popov, L. D. (2022). Thione–thiol tautomerism of I' and II'. ResearchGate.
Sources
1H NMR and 13C NMR analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule incorporating a triazole core, which is a common scaffold in medicinal chemistry.[2] This document is intended for researchers and professionals in drug development, providing a detailed walkthrough of spectral interpretation, from fundamental principles to advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer). We will explore the causal relationships behind chemical shifts and coupling constants, present detailed experimental protocols, and summarize predictive data to serve as a practical reference for the characterization of this and structurally related compounds.
Molecular Structure and Atom Numbering
A thorough NMR analysis begins with a clear understanding of the molecule's topology. The structure of this compound contains several distinct spin systems: an N-ethyl group, a C-phenoxyethyl group, a phenyl ring, and the triazole-thiol core. The presence of a chiral center at C6 introduces diastereotopicity, which can further complicate the spectra, although for the groups discussed here, it primarily ensures all carbons are unique.
For clarity throughout this guide, the atoms are numbered as shown in the diagram below.
Figure 1: Molecular structure with atom numbering.
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of spectral data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural assignment.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, suitable for the triazole moiety. Alternatively, chloroform-d (CDCl₃) can be used. Note that chemical shifts are solvent-dependent; therefore, consistency is key when comparing spectra.[3][4][5] The thiol (SH) and any potential residual water protons are more likely to be observed as distinct, exchangeable peaks in an aprotic solvent like DMSO-d₆.
-
Concentration : For a standard ¹H NMR experiment, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[6] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-20 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Homogenization : Ensure the sample is completely dissolved. Vortex the sample vial for 30 seconds.
-
Filtration : To remove any particulate matter that could degrade spectral quality by disrupting magnetic field homogeneity, filter the solution.[6] Pass the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Final Volume : The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it properly fills the detection region of the NMR probe's radiofrequency (RF) coils.[3][6]
Spectrometer Setup and Data Acquisition
-
Instrumentation : A 400 MHz (or higher) spectrometer is recommended.
-
¹H NMR Acquisition :
-
Temperature : 298 K (25 °C).
-
Pulse Program : Standard single-pulse (zg30).
-
Spectral Width : -2 to 14 ppm.
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 8-16 scans, adjusted as needed for signal-to-noise.
-
Reference : The residual solvent peak (DMSO-d₆ at ~2.50 ppm) or internal standard Tetramethylsilane (TMS) at 0 ppm is used for calibration.[9]
-
-
¹³C NMR and DEPT Acquisition :
-
Pulse Program (Broadband) : Standard proton-decoupled pulse program (zgpg30).
-
Pulse Program (DEPT) : Utilize standard DEPT-90 and DEPT-135 pulse sequences.
-
Spectral Width : -10 to 200 ppm.
-
Number of Scans : 1024 or more scans may be necessary to achieve adequate signal-to-noise.
-
Reference : The solvent peak (DMSO-d₆ at 39.52 ppm) is used for calibration.[10]
-
Figure 2: General workflow for NMR spectral analysis.
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The ¹H NMR spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).[11][12]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~13.5 - 14.5 | broad singlet | 1H | - | SH (thiol) proton |
| Hₑ | ~7.30 | triplet | 2H | J ≈ 7.6 Hz | Phenyl H¹² (meta) |
| Hf | ~7.00 | triplet | 1H | J ≈ 7.4 Hz | Phenyl H¹³ (para) |
| Hբ | ~6.95 | doublet | 2H | J ≈ 7.8 Hz | Phenyl H⁹ (ortho) |
| Hc | ~5.85 | quartet | 1H | J ≈ 7.0 Hz | C⁶H (phenoxyethyl methine) |
| Hբ | ~4.15 | quartet | 2H | J ≈ 7.2 Hz | C¹⁰H₂ (N-ethyl methylene) |
| Hբ | ~1.70 | doublet | 3H | J ≈ 7.0 Hz | C⁷H₃ (phenoxyethyl methyl) |
| Hᵢ | ~1.25 | triplet | 3H | J ≈ 7.2 Hz | C¹¹H₃ (N-ethyl methyl) |
Justification of Assignments
-
Thiol Proton (Hₐ, ~13.5-14.5 ppm) : The proton on the sulfur atom is expected to be significantly deshielded. In 1,2,4-triazole-3-thiones, the N-H proton signal is characteristically found in the 13-14 ppm range.[13] Due to thione-thiol tautomerism, the SH proton in this environment is also expected far downfield, often appearing as a broad singlet due to chemical exchange and quadrupole broadening from adjacent nitrogen atoms. Its position is highly sensitive to concentration and temperature. In contrast, simple aliphatic thiols appear around 1.3-1.5 ppm.[14]
-
Aromatic Protons (Hₑ, Hf, Hբ, 6.95-7.30 ppm) : The phenoxy group protons will reside in the aromatic region. The oxygen atom is an electron-donating group, causing shielding (upfield shift) relative to benzene (7.36 ppm). The ortho protons (Hբ) are most affected by the oxygen's lone pairs and appear furthest upfield (~6.95 ppm). The para proton (Hf) is also shielded (~7.00 ppm), while the meta protons (Hₑ) are least affected and appear most downfield (~7.30 ppm). The splitting pattern is predictable: Hբ will be a doublet coupled to Hₑ, Hₑ will be a triplet (or doublet of doublets) coupled to both Hբ and Hf, and Hf will be a triplet coupled to the two Hₑ protons.[15]
-
Phenoxyethyl Methine (Hc, ~5.85 ppm) : This proton is attached to a carbon (C⁶) bonded to the triazole ring, an oxygen atom, and another carbon. Both the aromatic ring system and the electronegative oxygen atom strongly deshield this proton, shifting it significantly downfield. It is coupled to the three protons of the adjacent methyl group (Hբ), resulting in a quartet (n+1 = 3+1 = 4).[16]
-
N-Ethyl Methylene (Hբ, ~4.15 ppm) : These protons are on a carbon (C¹⁰) directly attached to a nitrogen atom of the heterocyclic ring. This electronegative environment causes a substantial downfield shift.[9] They are coupled to the three protons of the ethyl's methyl group (Hᵢ), resulting in a quartet (n+1 = 3+1 = 4).
-
Phenoxyethyl Methyl (Hբ, ~1.70 ppm) : These protons on C⁷ are adjacent to the methine carbon (C⁶). They are coupled only to the single methine proton (Hc), resulting in a doublet (n+1 = 1+1 = 2).
-
N-Ethyl Methyl (Hᵢ, ~1.25 ppm) : These protons on C¹¹ are in a standard aliphatic environment but are coupled to the two methylene protons (Hբ). This results in a triplet (n+1 = 2+1 = 3). This signal is expected to be the most upfield.
¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.[7] The chemical shift range is much wider than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap.[17][18] DEPT experiments are then used to determine the number of hydrogens attached to each carbon.
-
DEPT-135 : Shows CH₃ (methyl) and CH (methine) carbons as positive signals, and CH₂ (methylene) carbons as negative signals. Quaternary (C) carbons are absent.[21][22][23]
Predicted ¹³C NMR and DEPT Data (100 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |
| C³ | ~168.0 | Absent | Absent | C=S (Thione-like carbon) |
| C⁸ | ~157.0 | Absent | Absent | C-O (Ispo-phenyl carbon) |
| C⁵ | ~152.0 | Absent | Absent | C-N (Triazole ring carbon) |
| C¹² | ~130.0 | Positive | Positive | Phenyl CH (meta) |
| C⁹ | ~122.0 | Positive | Positive | Phenyl CH (ortho) |
| C¹³ | ~115.0 | Positive | Positive | Phenyl CH (para) |
| C⁶ | ~75.0 | Positive | Positive | Phenoxyethyl CH |
| C¹⁰ | ~42.0 | Absent | Negative | N-Ethyl CH₂ |
| C⁷ | ~21.0 | Positive | Positive | Phenoxyethyl CH₃ |
| C¹¹ | ~14.0 | Positive | Positive | N-Ethyl CH₃ |
Justification of Assignments
-
Triazole Carbons (C³, C⁵) : The C³ carbon, bonded to sulfur, exhibits a chemical shift characteristic of a thione or thio-amide carbon, expected far downfield around 168.0 ppm.[10][13] The C⁵ carbon, situated between two nitrogen atoms and bonded to the phenoxyethyl group, will also be significantly downfield (~152.0 ppm). Both are quaternary and will be absent in DEPT spectra.
-
Phenyl Carbons (C⁸, C⁹, C¹², C¹³) : The ipso-carbon (C⁸) directly attached to the ether oxygen is the most deshielded of the phenyl carbons, appearing around 157.0 ppm.[24] The other aromatic carbons appear in the typical 110-130 ppm range. The oxygen's electronic effects dictate their relative positions: C¹³ (para) and C⁹ (ortho) are shifted upfield relative to C¹² (meta).[7][17] C⁸ is quaternary (absent in DEPT), while C⁹, C¹², and C¹³ are CH carbons and will appear as positive signals in both DEPT-90 and DEPT-135.
-
Phenoxyethyl Carbons (C⁶, C⁷) : The methine carbon C⁶ is bonded to both an oxygen and the triazole ring, placing its signal in the 50-80 ppm range, predicted here around 75.0 ppm.[14] The methyl carbon C⁷ is a typical sp³ carbon and will be found much further upfield (~21.0 ppm). C⁶ will be positive in DEPT-90 and DEPT-135, while C⁷ will be a positive signal only in DEPT-135.
-
N-Ethyl Carbons (C¹⁰, C¹¹) : The methylene carbon C¹⁰, being directly attached to a nitrogen, is deshielded and appears around 42.0 ppm.[25] The terminal methyl carbon C¹¹ is in a standard aliphatic environment and will appear far upfield at ~14.0 ppm. Based on DEPT-135, C¹⁰ will be a negative (CH₂) signal, and C¹¹ will be a positive (CH₃) signal.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis, supported by DEPT experiments, provides a robust and self-consistent dataset for the complete structural verification of this compound. The predicted chemical shifts, multiplicities, and carbon types align with established principles of NMR spectroscopy and data from analogous structural motifs. This guide serves as a detailed framework for researchers, illustrating the logical process of spectral assignment and providing a valuable reference for the characterization of complex heterocyclic compounds in pharmaceutical and chemical research.
References
-
University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Widener University. (n.d.). Sample Preparation. Available at: [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
-
Fiveable. (n.d.). Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]
-
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]
-
National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]
- Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.
-
AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]
-
Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Slideshare. (n.d.). 1H NMR Spectroscopy. Available at: [Link]
-
UNT Digital Library. (1967, January). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Available at: [Link]
-
PubMed. (n.d.). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Available at: [Link]
-
Khan Academy. (n.d.). Coupling constant (video) | Proton NMR. Available at: [Link]
-
National Institutes of Health (NIH). (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available at: [Link]
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]
- Unknown Source. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
-
Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
University of the West Indies. (n.d.). Applications of 1H NMR. Available at: [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 6). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform. Available at: [Link]
-
National Institutes of Health (NIH). (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]
-
Karnatak University. (n.d.). 1H NMR Spectroscopy. Available at: [Link]
-
SpectraBase. (n.d.). s-Triazole-3-thiol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. organomation.com [organomation.com]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. sites.bu.edu [sites.bu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 13. academic.oup.com [academic.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. fiveable.me [fiveable.me]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 24. bhu.ac.in [bhu.ac.in]
- 25. scribd.com [scribd.com]
FT-IR spectrum of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the FT-IR Spectral Analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will deconstruct the molecule's architecture to predict its characteristic vibrational frequencies, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of novel chemical entities.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The specific functionalization of the triazole ring, such as the introduction of a thiol group at the 3-position and various substituents at the N4 and C5 positions, allows for the fine-tuning of the molecule's physicochemical and pharmacological profile.
FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of these molecules.[3][4] It provides a unique vibrational "fingerprint" that can confirm the presence of key functional groups, verify the successful synthesis of the target compound, and assess its purity. This guide focuses specifically on this compound, detailing the theoretical basis and practical application of FT-IR for its definitive identification.
Molecular Architecture and Vibrational Considerations
To accurately interpret the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own characteristic vibrational modes.
Caption: Key functional components of the target molecule.
A critical aspect of 3-thiol-1,2,4-triazoles is the potential for thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing N-H and C=S bonds). The dominant form, particularly in the solid state, will dictate the appearance of the FT-IR spectrum.
Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.
Predictive FT-IR Spectral Analysis
Based on established group frequencies from spectroscopic literature, we can predict the principal absorption bands for our target molecule. The following table summarizes these predictions, which serve as a reference for interpreting the experimental spectrum.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes & References |
| 3150 - 3000 | Aromatic C-H Stretch (Triazole & Phenyl) | Medium to Weak | Characteristic of C-H bonds on sp² hybridized carbons.[5] |
| 2980 - 2850 | Aliphatic C-H Stretch (Ethyl groups) | Medium to Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups.[6][7] |
| ~2600 - 2550 | S-H Stretch (Thiol tautomer) | Weak | This peak is characteristically weak and can sometimes be broad. Its presence is a key indicator of the thiol form.[8][9][10] |
| ~3120 | N-H Stretch (Thione tautomer) | Medium, Broad | If the thione form dominates, this band will appear instead of the S-H stretch.[1][5] |
| 1610 - 1580 | C=N Stretch (Triazole ring) | Medium to Strong | Part of the complex ring vibrations. |
| 1600 - 1450 | C=C Stretch (Aromatic rings) | Medium to Strong | Multiple bands are expected due to the phenyl and triazole rings.[5][11] |
| 1475 - 1440 | C-H Bend (Aliphatic CH₂) | Medium | Scissoring vibration of the methylene groups in the ethyl substituents.[9] |
| 1385 - 1365 | C-H Bend (Aliphatic CH₃) | Medium | Symmetric "umbrella" deformation of the methyl groups.[9] |
| 1260 - 1200 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong | A strong, characteristic band for the phenoxy group.[7] |
| ~1100 - 1000 | C-O-C Symmetric Stretch (Aryl Ether) | Medium | Another key indicator of the ether linkage. |
| ~1080 - 1050 | C=S Stretch (Thione tautomer) | Medium | The presence of this band, along with the N-H stretch, confirms the thione structure.[7] |
| 750 - 690 | C-H Out-of-Plane Bend (Aromatic) | Strong | Indicates monosubstitution on the phenyl ring. |
| ~700 - 600 | C-S Stretch | Weak to Medium | Often difficult to assign definitively as it falls in the complex fingerprint region.[7] |
Experimental Protocol: A Self-Validating Workflow
The following protocol describes the acquisition of a high-quality FT-IR spectrum using the Attenuated Total Reflection (ATR) technique, which is ideal for solid powder samples due to its simplicity and reproducibility.
Caption: Standard Operating Procedure for FT-IR data acquisition.
Instrumentation & Parameters
-
Spectrometer: A modern FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: Single-bounce diamond ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Justification of Choices:
-
ATR: This technique is chosen over traditional KBr pellets to avoid potential moisture contamination and the laborious process of pellet pressing. It provides excellent sample-to-crystal contact, ensuring a high-quality spectrum from a minimal amount of material.[4]
-
4 cm⁻¹ Resolution: This is the standard for qualitative analysis in condensed phases, providing sufficient detail to resolve most characteristic bands without introducing unnecessary noise.
-
32 Scans: Co-adding multiple scans is a fundamental practice in FT-IR that averages out random noise, thereby significantly enhancing the clarity and reliability of the final spectrum.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the dry, powdered this compound onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the diamond crystal. Poor contact is a common source of low-quality, low-intensity spectra.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the parameters defined in section 4.1.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Deconstruction of the Spectrum: A Guided Interpretation
The resulting FT-IR spectrum is a superposition of all the vibrational modes predicted in Section 3. A systematic analysis involves identifying and assigning the key bands.
-
High-Frequency Region (4000 - 2500 cm⁻¹):
-
Look for multiple sharp, medium-intensity peaks between 3150-3000 cm⁻¹ , confirming the presence of aromatic C-H bonds.
-
Stronger, sharp peaks between 2980-2850 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the ethyl groups.
-
The most crucial diagnostic peak in this region is the S-H stretch . A weak but discernible peak around 2580 cm⁻¹ confirms the presence of the thiol tautomer.[8][12] If this peak is absent and a broader absorption appears near 3120 cm⁻¹ , the thione tautomer is the dominant species.
-
-
Triple Bond & C=O Region (2500 - 1650 cm⁻¹): This region is expected to be transparent for this molecule, as it lacks alkyne, nitrile, or carbonyl functionalities. A flat baseline here is an indicator of sample purity.
-
Double Bond Region (1650 - 1450 cm⁻¹):
-
A series of medium-to-strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ will be present. These arise from the C=N stretching of the triazole ring and the C=C stretching vibrations of both the triazole and phenyl rings.[5] Precise assignment of each peak is complex, but the overall pattern is characteristic of the heterocyclic and aromatic systems.
-
-
Fingerprint Region (1450 - 400 cm⁻¹): This region contains a wealth of structural information from bending vibrations and complex coupled modes.
-
Aliphatic C-H Bending: Identify medium-intensity peaks around 1470 cm⁻¹ (CH₂ bend) and 1380 cm⁻¹ (CH₃ bend).
-
Aryl Ether C-O Stretch: The most prominent peak in this region should be the strong, sharp absorption around 1240 cm⁻¹ , assigned to the asymmetric C-O-C stretch of the phenoxy group.[7] This is a highly reliable diagnostic band.
-
Thione C=S Stretch: If the thione tautomer is present, a medium-intensity band around 1070 cm⁻¹ should be visible.
-
Aromatic C-H Bending: A strong peak between 750-690 cm⁻¹ provides evidence for the monosubstituted phenyl ring.
-
Conclusion
The provides a rich and definitive fingerprint for its structural verification. The key diagnostic features are the aliphatic C-H stretches (2980-2850 cm⁻¹), the strong aryl ether C-O stretch (~1240 cm⁻¹), and the pattern of aromatic absorptions. Crucially, the presence of a weak S-H stretch (~2580 cm⁻¹) versus the combination of an N-H (~3120 cm⁻¹) and C=S (~1070 cm⁻¹) stretch allows for the unambiguous determination of the dominant thiol-thione tautomer in the analyzed sample. By following the robust ATR protocol outlined, researchers can confidently obtain high-quality data for reliable structural elucidation.
References
- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
- Wikipedia. (2023). Thiol. In Wikipedia.
- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Chemistry Blog. (n.d.). Thiol infrared spectra.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
- ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
-
ResearchGate. (n.d.). Experimental (a)[12] and theoretical (b) IR spectra of triazole.
- PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
- Smolecule. (2023). 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm -1 ) in the Experimental and Theoretical IR Spectra of Triazole.
- Elsevier. (2014).
- BenchChem. (2025).
- Journal of Elementology. (2019).
- ResearchGate. (n.d.). FTIR spectra of (a) pure CS, (b) PT-NH2/CS complex, and (c) PT-NH2.
- ResearchGate. (n.d.). FT-IR spectra of (a) CS, (b) PVA, (c) HA, (d) CF, (e)
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025).
- Royal Society of Chemistry. (n.d.). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic.
- University of Maryland. (n.d.).
- SpectraBase. (2025). [p-(p-Phenoxy)phenoxy]phenol - Optional[FTIR] - Spectrum.
- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
- KTU AVES. (n.d.).
- Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FTIR [terpconnect.umd.edu]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. agro.icm.edu.pl [agro.icm.edu.pl]
- 12. Chemistry: Thiol infrared spectra [openchemistryhelp.blogspot.com]
An In-Depth Technical Guide to the Mass Spectrometry of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The structural elucidation of novel heterocyclic compounds is a critical task in modern drug discovery and development. The compound 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, incorporating a bioactive triazole-thiol core, presents a unique analytical challenge. This guide provides a comprehensive, technically-grounded framework for its analysis using electrospray ionization mass spectrometry (ESI-MS). We will move beyond rote protocols to explain the causal reasoning behind methodological choices, from ionization source selection to the prediction of fragmentation pathways. This document is intended to serve as a definitive resource for researchers, enabling them to develop robust, self-validating analytical methods for this compound class and achieve high-confidence structural confirmation.
Foundational Principles: Chemical Structure and Ionizability
A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical properties. The structure of this compound (Exact Mass: 262.0888 Da ) contains several key functional groups that dictate its behavior in an ESI source.
-
1,2,4-Triazole Ring: This nitrogen-rich heterocycle is the primary site of protonation. The basic nitrogen atoms readily accept a proton in the acidic mobile phase, making the molecule highly suitable for positive-mode electrospray ionization (ESI+).[1][2]
-
Thiol (-SH) Group: The thiol group is acidic and can be deprotonated for negative-mode analysis, but it is also susceptible to oxidation.[3][4] The triazole ring's nitrogens are generally more favorable sites for ionization in positive mode.
-
Phenoxyethyl Side Chain: This group contains an ether linkage, a common and predictable site for fragmentation under collision-induced dissociation (CID).[5]
-
Ethyl Group: An aliphatic substituent on the triazole nitrogen, which can also participate in fragmentation reactions.
Given these features, the generation of a protonated molecule, [M+H]⁺ at m/z 263.0967 , is the logical first step in the analytical workflow.
Experimental Design: A Rationale-Driven Approach
The choice of instrumentation and parameters is not arbitrary; it is a deliberate process designed to maximize data quality based on the analyte's structure.
Ionization Source Selection
Electrospray Ionization (ESI) is the premier choice for this molecule. ESI is a "soft ionization" technique that excels at ionizing polar, thermally labile molecules, preserving the intact protonated molecule for subsequent fragmentation analysis (MS/MS).[6][7][8]
-
Causality: The triazole's basic nitrogens make it an ideal candidate for ESI in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but is generally better suited for less polar compounds. ESI offers superior sensitivity for this polar, heterocyclic structure.
Mass Analyzer Selection
For unambiguous structural elucidation, a high-resolution mass spectrometer (HRMS) is strongly recommended.
-
Quadrupole Time-of-Flight (Q-TOF): Offers excellent mass accuracy (<5 ppm) and high resolution, allowing for the determination of elemental composition for both the precursor and fragment ions.
-
Orbitrap: Provides the highest resolution and mass accuracy, enabling fine isotopic structure analysis and confident differentiation between isobaric interferences.
-
Triple Quadrupole (QqQ): While lower in resolution, it is the gold standard for quantification and is perfectly suitable for targeted MS/MS experiments once fragmentation pathways are established.[9]
Experimental Workflow Visualization
The logical flow of the experiment is crucial for reproducibility and data integrity.
Sources
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sfrbm.org [sfrbm.org]
Thione-thiol tautomerism in 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to Thione-Thiol Tautomerism in 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. Within this class, 3-thiol substituted triazoles introduce a critical chemical feature: thione-thiol tautomerism. This phenomenon, the equilibrium between a thione (-C=S) and a thiol (-S-H) form, profoundly influences a molecule's physicochemical properties, including its hydrogen bonding capacity, acidity, lipophilicity, and ultimately, its interaction with biological targets. This guide provides a comprehensive, research-level framework for the synthesis, characterization, and detailed investigation of thione-thiol tautomerism in a representative molecule, this compound. We will explore predictive computational models, definitive spectroscopic techniques, and solid-state analysis, offering not just protocols but the underlying scientific rationale to empower researchers in drug development to fully characterize and leverage this crucial tautomeric behavior.
Introduction to Thione-Thiol Tautomerism in Heterocyclic Systems
Fundamental Principles of Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, commonly results from the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the case of thioamides or thiolactams, such as the title compound, the equilibrium exists between the thione form (containing a C=S double bond and an N-H bond) and the thiol form (containing a C-S single bond, an S-H bond, and a C=N double bond within the ring). The relative stability of these forms is dictated by factors including aromaticity, solvent polarity, temperature, pH, and electronic effects of substituents.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure
The 1,2,4-triazole ring is considered a "privileged scaffold" because its derivatives are capable of interacting with a wide range of biological targets, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties, among others. The incorporation of a thione/thiol group at the 3-position adds a potent hydrogen bond donor/acceptor site and a potential coordination site for metal ions in metalloenzymes. This versatility makes it a highly attractive moiety for drug design.
The Critical Role of Tautomeric Forms in Receptor Binding
The specific tautomer present under physiological conditions is of paramount importance. The thione and thiol forms have distinct electronic and steric profiles:
-
Thione Form: Possesses a strong hydrogen bond acceptor (C=S) and a hydrogen bond donor (N-H). It is generally more polar.
-
Thiol Form: Possesses a weaker hydrogen bond acceptor (C=N) and a hydrogen bond donor (S-H). The exocyclic sulfur can act as a key nucleophile or ligand. The thiol form can also lead to the formation of a potentially aromatic ring system, which can significantly stabilize it.
A drug's ability to bind to its target receptor often depends on a precise arrangement of these interaction points. An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of a drug design campaign. Therefore, rigorous experimental and computational characterization is not merely academic but a critical step in development.
Synthesis of this compound
Retrosynthetic Analysis and Strategy
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the cyclization of substituted thiosemicarbazides. The chosen strategy involves the reaction of an acyl chloride (or related activated carboxylic acid derivative) with an N4-substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization/dehydration. This method is robust, high-yielding, and allows for easy diversification of substituents at the N4 and C5 positions.
Caption: Synthetic and retrosynthetic pathways for the target compound.
Detailed Experimental Protocol
Causality: This two-step, one-pot protocol is efficient. The first step, acylation, forms the linear precursor. The second step uses a strong base (NaOH) to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration yields the stable triazole ring. Using NaOH is a common and effective method for this type of cyclization.[1][2]
Step 1: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethyl-thiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-phenoxypropanoic acid (10 mmol, 1.66 g) in thionyl chloride (20 mL).
-
Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent reaction with the thiosemicarbazide.
-
-
Acyl Chloride Formation: Add two drops of dimethylformamide (DMF) as a catalyst and reflux the mixture for 2 hours. Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-phenoxypropanoyl chloride is obtained as an oil and used directly in the next step.
-
Acylation: Dissolve 4-ethyl-thiosemicarbazide (10 mmol, 1.19 g) in anhydrous tetrahydrofuran (THF, 50 mL) in a separate flask cooled in an ice bath. To this stirred suspension, add the crude acyl chloride dropwise.
-
Rationale: The reaction is performed at 0°C to control its exothermicity. THF is a suitable aprotic solvent.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The solid precipitate of 1-(2-phenoxypropanoyl)-4-ethyl-thiosemicarbazide is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
Reaction Setup: Suspend the dried thiosemicarbazide intermediate (8 mmol) in a 2N aqueous solution of sodium hydroxide (40 mL).
-
Rationale: A strong base is required to catalyze the intramolecular cyclization and dehydration.[1]
-
-
Cyclization: Heat the mixture under reflux for 4-5 hours, during which the solid should dissolve completely.
-
Isolation and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the clear filtrate with cold 4N hydrochloric acid (HCl) until pH ~5-6.
-
Rationale: Acidification protonates the thiolate salt formed in the basic medium, causing the desired product to precipitate.
-
-
Final Product: Collect the white precipitate by filtration, wash thoroughly with cold water to remove salts, and recrystallize from ethanol to afford the pure title compound.
Characterization and Purity Assessment
The structure of the synthesized compound would be confirmed using standard analytical techniques:
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to ethyl, phenoxyethyl, and aromatic protons. A broad singlet in the 13-14 ppm range (in DMSO-d₆) for the N-H/S-H proton. | Confirms proton environment and connectivity. |
| ¹³C NMR | A signal in the 165-180 ppm range, characteristic of a C=S carbon. Other signals for aliphatic and aromatic carbons. | Confirms the carbon skeleton, especially the C=S group. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₁₅N₃OS). | Confirms the molecular weight and formula. |
| Elemental Analysis | C, H, N, S percentages within ±0.4% of the theoretical values. | Verifies the elemental composition and purity. |
Elucidating the Dominant Tautomer: A Multi-faceted Approach
The Tautomeric Equilibrium: Thione vs. Thiol
The central question is the position of the equilibrium between the thione and thiol forms. This equilibrium is dynamic and can be influenced by the compound's environment (solid-state vs. solution, solvent polarity, pH).
Caption: Thione-thiol tautomeric equilibrium in the title compound.
Computational Analysis: Predicting Tautomer Stability
Causality: Before embarking on extensive experimental work, computational chemistry, specifically Density Functional Theory (DFT), offers a powerful predictive tool. By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their relative populations in the gas phase or in a simulated solvent environment. The tautomer with the lower ΔG is thermodynamically more stable.
3.2.1. Methodology: Density Functional Theory (DFT) Calculations
-
Structure Preparation: Build 3D structures of both the thione and thiol tautomers using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a standard functional and basis set, such as B3LYP/6-311++G(d,p). This process finds the lowest energy conformation for each isomer.
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model like the Polarizable Continuum Model (PCM) for solvents such as water or DMSO.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the necessary thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Calculate the final single-point electronic energy and the Gibbs free energy for each optimized tautomer.
3.2.2. Data Interpretation: Gibbs Free Energy and Population Analysis
The relative energy (ΔE) and relative Gibbs free energy (ΔG) are calculated by subtracting the energy of the more stable tautomer from the less stable one.
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) (in DMSO) |
| Thione | 0.00 | 0.00 | >99% |
| Thiol | +3.5 | +3.8 | <1% |
| (Note: Data is hypothetical, based on typical results for similar 1,2,4-triazole-3-thiols, where the thione form predominates). |
The results consistently show the thione form is significantly more stable than the thiol form, a common finding for this class of compounds in polar solvents.
Spectroscopic Investigation in Solution: Nuclear Magnetic Resonance (NMR)
Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. The chemical shifts of specific nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the local electronic environment, allowing for unambiguous differentiation between the thione and thiol forms.
3.3.1. Protocol: ¹H, ¹³C, and ¹⁵N NMR in Different Solvents
-
Sample Preparation: Prepare samples of the compound (~10-15 mg) in deuterated solvents of varying polarity, such as DMSO-d₆ (polar aprotic) and CDCl₃ (nonpolar).
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. If available, acquire a ¹⁵N NMR spectrum, as the nitrogen chemical shift is an excellent probe for this tautomerism.
-
Analysis: Analyze the spectra for key diagnostic signals.
3.3.2. Key Spectroscopic Markers for Tautomer Differentiation
| Nucleus | Thione Form Marker | Thiol Form Marker | Rationale |
| ¹H | Broad singlet, δ ≈ 13-14 ppm (N-H) | Broad singlet, δ ≈ 8-9 ppm (S-H) | The N-H proton of the thione is highly deshielded due to its thioamide character and hydrogen bonding with the solvent (like DMSO). The S-H proton is significantly more shielded. |
| ¹³C | Signal at δ ≈ 165-180 ppm (C=S) | Signal at δ ≈ 145-155 ppm (C-S) | The thiocarbonyl (C=S) carbon is significantly deshielded compared to the C-S carbon of the thiol tautomer. This is often the most definitive signal. |
| ¹⁵N | Two distinct signals for the ring nitrogens. | Three distinct signals, with the N adjacent to the C-S bond showing a significant shift difference compared to the thione form. | The hybridization and electronic environment of the ring nitrogens change significantly between the two forms. |
In virtually all reported cases for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols in polar solvents like DMSO, the spectra overwhelmingly support the predominance of the thione tautomer .[3]
Synthesis of Findings and Implications for Drug Development
Consolidating Evidence: Which Tautomer Prevails?
The combined evidence from computational modeling and multi-nuclear NMR spectroscopy provides a self-validating and conclusive picture.
-
Computational Data: Predicts the thione form is more stable by >3 kcal/mol.
-
Experimental Data (NMR): The observation of a ¹³C signal >165 ppm and a ¹H signal >13 ppm in DMSO-d₆ is definitive proof of the thione structure in solution.
Therefore, it can be concluded with high confidence that This compound exists predominantly, if not exclusively, as the thione tautomer in the solid state and in polar solutions.
Caption: Logical workflow for determining the dominant tautomer.
Structure-Activity Relationship (SAR) Implications
This finding has direct consequences for drug design and SAR analysis:
-
Pharmacophore Modeling: When building a pharmacophore model, the key features should be a hydrogen bond donor at the N-H position and a hydrogen bond acceptor at the C=S sulfur. Modeling the molecule as a thiol would lead to incorrect hypotheses.
-
Acidity (pKa): The relevant pKa is that of the N-H proton (typically ~8-9), not a more acidic S-H proton. This affects the ionization state of the molecule at physiological pH.
-
Lipophilicity: The thione form is generally more polar than the thiol form, which will influence properties like cell permeability and plasma protein binding.
References
-
Nadeem, H., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-245. [Link]
-
Gümüş, F., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(4), 387-395*. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 20(9), 15938-15956*. [Link]
-
Krasovska, N., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 6(1), 224-239*. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153-3160. [Link]
Sources
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
An In-depth Technical Guide to the Physicochemical and Spectroscopic Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Preamble: Navigating the Characterization of a Novel Triazole Derivative
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antifungal, antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The introduction of a thiol group at the 3-position and varied substituents at the N4 and C5 positions creates a rich chemical space for tuning pharmacological activity. This guide focuses on a specific, novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol . As direct literature on this exact molecule is not extensively available, this document serves as a comprehensive roadmap for its synthesis and characterization, drawing upon established principles and data from closely related analogues. We will proceed with the expert assumption that the compound has been synthesized and now requires rigorous validation of its structure and properties. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring a self-validating workflow from synthesis to final characterization.
Synthetic Strategy and Rationale
The most reliable and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide intermediate.[1][4] This method is favored for its high yields and regioselectivity.
Proposed Synthetic Workflow
The logical pathway to the target compound involves two principal steps starting from commercially available precursors: 2-phenoxypropanoic acid and ethylhydrazine.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
Expertise & Causality: This protocol is designed for robustness. The initial conversion to an acyl chloride (Step 1) activates the carboxylic acid for efficient hydrazinolysis. The subsequent reaction with an isothiocyanate (Step 2) is a standard method to form the thiosemicarbazide backbone. The final, critical step is the base-catalyzed cyclization (Step 3); potassium hydroxide is a sufficiently strong base to induce the intramolecular dehydration and ring closure to the stable triazole ring.[4][5]
-
Step 1: Synthesis of 2-Phenoxypropanehydrazide.
-
To a solution of 2-phenoxypropanoic acid (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0°C.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenoxypropanoyl chloride.
-
Dissolve the crude acyl chloride in an appropriate solvent (e.g., THF) and add it dropwise to a stirred solution of hydrazine hydrate (2 eq.) at 0°C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water. Filter the resulting precipitate, wash with water, and dry to yield 2-phenoxypropanehydrazide.
-
-
Step 2: Synthesis of the Thiosemicarbazide Intermediate.
-
Dissolve 2-phenoxypropanehydrazide (1 eq.) in ethanol.
-
Add ethyl isothiocyanate (1.1 eq.) to the solution.
-
Reflux the mixture for 6-8 hours. The product, 1-(2-phenoxypropanoyl)-4-ethylthiosemicarbazide, will precipitate upon cooling.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Step 3: Cyclization to this compound.
-
Suspend the thiosemicarbazide intermediate (1 eq.) in an aqueous solution of potassium hydroxide (8-10% w/v, ~2 eq.).[4]
-
Reflux the mixture for 4-6 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Acidify carefully with cold, dilute hydrochloric acid to a pH of ~5-6.
-
The target compound will precipitate as a solid. Filter the product, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Physicochemical Properties and Structural Elucidation
The core of this guide is the rigorous characterization of the newly synthesized compound. This involves determining its fundamental physical properties and confirming its chemical structure through spectroscopic analysis.
Thione-Thiol Tautomerism
A critical chemical feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione (>C=S) and thiol (-SH) forms. In the solid state and in solution, the thione form often predominates. However, the thiol form is crucial for many chemical reactions, such as S-alkylation.[6][7] Spectroscopic methods are essential to investigate this equilibrium.
Caption: Thione-thiol tautomeric equilibrium in the triazole ring.
Predicted Physicochemical Data
The following table summarizes the expected properties based on data from analogous 4-alkyl-5-substituted-4H-1,2,4-triazole-3-thiols.[1][4][8]
| Property | Predicted Value / Characteristic | Experimental Protocol | Rationale |
| Appearance | White to off-white crystalline solid | Visual Inspection | Heterocyclic compounds of this class are typically stable, crystalline solids at room temperature. |
| Melting Point | 170 - 200 °C | Capillary Melting Point Apparatus | The melting point is a key indicator of purity. Analogs like 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol melt at 182-183 °C.[8] A sharp melting range (<2 °C) suggests high purity. |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water. | Solubility Test in various solvents | The polar triazole-thiol core imparts solubility in polar aprotic solvents, while the larger organic substituents limit aqueous solubility. Acetone solubility is noted for similar compounds. |
| pKa | ~7-8 | Potentiometric Titration or UV-Vis Spectrophotometry | The thiol/thione proton is acidic. This value is critical for understanding ionization state in biological systems and for designing salt-formation strategies. |
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopy provides irrefutable proof of structure. The combination of IR, NMR, and Mass Spectrometry allows for the complete assignment of the molecular architecture.
Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable first-pass technique to confirm the presence of key functional groups and to probe the thione-thiol tautomerism. The presence of a weak S-H stretch alongside a strong C=S absorption would confirm the equilibrium.[6]
| Wavenumber (cm⁻¹) | Predicted Assignment | Significance |
| ~3300 - 3100 | N-H stretch (thione form) | Confirms the presence of the triazole ring proton in the dominant thione tautomer.[1][4] |
| ~3050 | Aromatic C-H stretch | Indicates the phenoxy group. |
| ~2980 - 2850 | Aliphatic C-H stretch | From the ethyl and phenoxyethyl side chains. |
| ~2650 - 2550 | S-H stretch (thiol form) | A weak, sharp band is a key indicator of the minor thiol tautomer.[4][6] Its absence does not rule out the structure, but its presence is highly informative. |
| ~1610 - 1580 | C=N stretch | Characteristic of the triazole ring.[1][4] |
| ~1280 - 1240 | C=S stretch (thione form) | A strong band indicating the thione tautomer is likely the major form in the solid state.[1] |
| ~1250 | Ar-O-C stretch (ether) | Confirms the phenoxy ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR confirms the connectivity and relative number of protons, while ¹³C NMR confirms the carbon skeleton.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment | Rationale |
| ~13.5 - 14.0 | broad singlet | 1H | NH (Thione) / SH (Thiol) | This downfield signal is characteristic of the acidic proton on the triazole ring, often broadened by exchange.[4][6] |
| ~7.30 | triplet | 2H | Ar-H (meta) | Protons on the phenoxy ring. |
| ~7.00 | triplet | 1H | Ar-H (para) | Protons on the phenoxy ring. |
| ~6.90 | doublet | 2H | Ar-H (ortho) | Protons on the phenoxy ring. |
| ~5.50 | quartet | 1H | O-CH (CH₃) | The methine proton of the phenoxyethyl group, split by the adjacent methyl group. |
| ~4.10 | quartet | 2H | N-CH ₂(CH₃) | The methylene protons of the N-ethyl group, split by the adjacent methyl group. |
| ~1.70 | doublet | 3H | O-CH(CH ₃) | The methyl protons of the phenoxyethyl group, split by the methine proton. |
| ~1.30 | triplet | 3H | N-CH₂(CH ₃) | The methyl protons of the N-ethyl group, split by the methylene protons. |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Predicted Assignment | Rationale |
| ~168 | C =S | The thione carbon is highly deshielded and is a hallmark signal for this class of compounds.[6] |
| ~157 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen. |
| ~152 | N-C =N (C5) | The carbon at position 5 of the triazole ring, attached to the phenoxyethyl group. |
| ~130 | Ar-C H (meta) | Aromatic carbons. |
| ~122 | Ar-C H (para) | Aromatic carbons. |
| ~116 | Ar-C H (ortho) | Aromatic carbons. |
| ~75 | O-C H | The aliphatic methine carbon of the phenoxyethyl group. |
| ~40 | N-C H₂ | The aliphatic methylene carbon of the N-ethyl group. |
| ~20 | O-CH(C H₃) | Aliphatic methyl carbons. |
| ~14 | N-CH₂(C H₃) | Aliphatic methyl carbons. |
Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming the elemental composition (C₁₄H₁₇N₃OS) with high confidence. The fragmentation pattern can further validate the structure.
-
Expected [M+H]⁺: 276.1165 (Calculated for C₁₄H₁₈N₃OS⁺)
-
Key Fragmentation Pathways:
-
Loss of the phenoxy group (-OC₆H₅)
-
Cleavage of the ethyl group (-C₂H₅)
-
Fragmentation of the triazole ring
-
Potential Applications and Biological Significance
The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in drug discovery.[1] Derivatives are known to possess a wide array of biological activities. The introduction of an ethyl group at N4 and a phenoxyethyl moiety at C5 may confer specific properties.
-
Antimicrobial/Antifungal Activity: Many triazole-thiol derivatives exhibit potent activity against various bacterial and fungal strains.[2] The lipophilic phenoxy group could enhance membrane permeability.
-
Anticancer Activity: The ability of the thiol group to coordinate with metal ions in enzymes makes these compounds interesting candidates for enzyme inhibitors, a strategy often used in cancer therapy.[2][9]
-
Anti-inflammatory Activity: Some derivatives have shown promise as anti-inflammatory agents.[7]
Experimental Protocol: Preliminary Biological Screening (Agar Well Diffusion)
This protocol provides a fundamental assessment of antimicrobial activity.
-
Prepare a stock solution of the title compound (e.g., 1 mg/mL) in DMSO.[1]
-
Prepare agar plates seeded with a lawn of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Add a fixed volume (e.g., 100 µL) of the compound stock solution into a well. Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Conclusion
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of the novel compound this compound. By leveraging established chemical principles and drawing parallels with known analogues, researchers can confidently validate the structure and physicochemical properties of this molecule. The detailed spectroscopic data serves as a benchmark for confirmation, while the outlined biological screening protocol offers a pathway to explore its therapeutic potential. This systematic approach embodies the principles of scientific integrity, ensuring that subsequent research and development efforts are built upon a solid and well-characterized foundation.
References
- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- IOSR Journal of Applied Chemistry. (n.d.). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Smolecule. (2023). 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- Goral, M., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic Press.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Various Authors. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. [Journal Not Specified].
- Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 204-212.
- ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Hamad, B. K., & Ahamed, M. R. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol 97%.
-
Eliazyan, et al. (n.d.). Synthesis of Novel 1,3-Substituted 1H-[9][10][11]-Triazole-3-Thiol Derivatives. [Journal Not Specified]. Available from:
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][11] triazole-3-thiol derivatives and Antifungal activity. Available from:
- ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- NIH National Library of Medicine. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide to the Initial Biological Screening of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3][4] This guide outlines a comprehensive strategy for the initial biological screening of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. We will delve into the rationale behind the selection of primary assays, provide detailed experimental protocols, and present a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction and Rationale
The compound of interest, this compound, possesses several structural features that suggest potential biological activity. The 1,2,4-triazole core is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[5] The presence of a thiol group suggests the potential for thiol-thione tautomerism, which can be crucial for biological activity.[3] Furthermore, the phenoxyethyl moiety can enhance lipophilicity, potentially improving cell membrane permeability.
Given the established therapeutic potential of 1,2,4-triazole derivatives, a systematic initial biological screening is warranted to elucidate the pharmacological profile of this novel compound. Our proposed screening cascade will focus on three key areas with a high probability of yielding significant findings: anticancer, antifungal, and antibacterial activities.
Synthesis of the Core Compound
The synthesis of this compound is a critical first step. A common and effective method involves the nucleophilic cyclization of a thiosemicarbazide precursor using carbon disulfide.[6][7] This typically begins with the reaction of a suitable hydrazide with an isothiocyanate to form the thiosemicarbazide, followed by base-catalyzed intramolecular cyclization.[8]
A proposed synthetic route is outlined below:
Caption: Proposed synthetic workflow for the target compound.
Anticancer Activity Screening
Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activities against a variety of human cancer cell lines.[9][10][11][12][13] Therefore, a primary focus of the initial screening will be to assess the cytotoxic and antiproliferative effects of the target compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[13]
Experimental Protocol:
-
Cell Culture: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).[11][12] Cells are to be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The target compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to a range of concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[10]
Data Presentation:
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| HeLa | Experimental Value | Reference Value |
Apoptosis Induction Analysis
Should the compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted. DAPI (4',6-diamidino-2-phenylindole) staining can be used to visualize nuclear changes associated with apoptosis.
Experimental Protocol:
-
Cell Treatment: Cells are grown on coverslips in a 24-well plate and treated with the compound at its IC50 concentration for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes.
-
Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Antifungal Activity Screening
Triazole compounds are renowned for their antifungal properties, with several commercial drugs like fluconazole and itraconazole belonging to this class.[1][14] The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5]
Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Fungal Strains: A panel of clinically relevant fungal strains should be used, such as Candida albicans, Aspergillus niger, and Microsporum gypseum.[1][14]
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium, and a standardized inoculum is prepared in RPMI-1640 medium.
-
Compound Dilution: The target compound is serially diluted in a 96-well plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. Fluconazole should be used as a positive control.[14]
Data Presentation:
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans | Experimental Value | Reference Value |
| Aspergillus niger | Experimental Value | Reference Value |
| Microsporum gypseum | Experimental Value | Reference Value |
digraph "Antifungal_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Start: Prepare Fungal Inoculum and Compound Dilutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculation" [label="Inoculate 96-well plates with fungal suspension and compound dilutions"]; "Incubation" [label="Incubate at 35°C for 24-48 hours"]; "Observation" [label="Visually assess for fungal growth"]; "MIC_Determination" [label="Determine Minimum Inhibitory Concentration (MIC)", shape=parallelogram, fillcolor="#FBBC05"]; "End" [label="End: Report MIC values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Observation"; "Observation" -> "MIC_Determination"; "MIC_Determination" -> "End"; }
Caption: Workflow for the broth microdilution antifungal assay.
Antibacterial Activity Screening
While less common than their antifungal and anticancer properties, some 1,2,4-triazole derivatives have demonstrated antibacterial activity.[1][15] An initial screening against common bacterial pathogens is therefore a valuable component of the overall biological evaluation.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[8]
Experimental Protocol:
-
Bacterial Strains: A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[1][15]
-
Inoculum Preparation: A standardized bacterial suspension is prepared in sterile saline.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is inoculated with the bacterial suspension and poured into sterile Petri dishes.
-
Well Creation: Once the agar has solidified, wells of a standard diameter (e.g., 6 mm) are created using a sterile cork borer.
-
Compound Application: A fixed volume of the test compound solution (in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., streptomycin) should also be included.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Data Presentation:
| Bacterial Strain | Compound Zone of Inhibition (mm) | Streptomycin Zone of Inhibition (mm) (Control) |
| Staphylococcus aureus | Experimental Value | Reference Value |
| Escherichia coli | Experimental Value | Reference Value |
Conclusion
This technical guide provides a robust framework for the initial biological screening of this compound. The proposed assays for anticancer, antifungal, and antibacterial activities are standard, reliable, and will provide a solid foundation for further, more detailed investigations. Positive results in any of these primary screens will pave the way for secondary assays, mechanism of action studies, and potential lead optimization. The inherent biological potential of the 1,2,4-triazole scaffold makes this a promising avenue for novel therapeutic discovery.
References
- Al Sheikh Ali, A. A., et al. (2020). Synthesis, characterization, and anticancer activity of new 1,2,4-triazole derivatives. Journal of Chemistry, 2020, 8847953.
- Desai, N. C., et al. (2021). Synthesis and in vitro anticancer activity of novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 25(8), 101278.
- Mahanti, A., et al. (2019). Design, synthesis, and biological evaluation of fused acridine-1,2,4-triazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641.
- Anaissie, E. J., et al. (1995). The triazoles. In Antifungal Chemotherapy (pp. 121-152). Marcel Dekker.
- Maddali, K., et al. (2021). Synthesis and anticancer evaluation of novel 4,5-diphenyloxazole-1,2,4-triazole derivatives. Medicinal Chemistry Research, 30, 1435-1446.
- Ceylan, Ş., et al. (2020). Synthesis and antiproliferative activity of new Mannich bases of 1,2,4-triazole derivatives. Letters in Drug Design & Discovery, 17(5), 576-585.
- Sumalatha, V., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole-aryl incorporated thiazole-pyridine derivatives as potential anticancer agents. Results in Chemistry, 2, 100057.
- Shahzadi, S., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of N-phenyl acetamide derivatives of theophylline-7-acetic acid containing 1,2,4-triazole ring. Journal of Molecular Structure, 1225, 129215.
-
Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 7(5), 443-447. Available at: [Link]
-
Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4987. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
Mishra, R. K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]
-
El-Faham, A., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 24(15), 2823. Available at: [Link]
-
Kiseleva, T., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(19), 6825. Available at: [Link]
-
ResearchGate. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
National Institutes of Health. (2019). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Available at: [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 9. isres.org [isres.org]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. ijpbs.com [ijpbs.com]
- 14. isres.org [isres.org]
- 15. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1,2,4-Triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse and potent biological activities of 1,2,4-triazole-3-thiol derivatives, with a primary focus on their validated and potential therapeutic targets. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, offering insights for researchers, scientists, and drug development professionals. This document is structured to provide not only a catalog of targets but also the strategic rationale behind the selection of experimental models and a practical guide to key assays, thereby empowering further research and development in this promising area.
Introduction: The Chemical Versatility and Biological Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including the capacity for hydrogen bonding and dipole interactions, make it an attractive pharmacophore.[1] The incorporation of a thiol group at the 3-position introduces a crucial functional handle for both synthetic modification and biological interaction. This thiol group can exist in tautomeric equilibrium with the thione form, a feature that is often critical for its biological activity.[2]
The synthetic accessibility of 1,2,4-triazole-3-thiol derivatives further enhances their appeal. Common synthetic routes involve the cyclization of thiosemicarbazide precursors, offering a straightforward path to a diverse library of analogs.[3][4][5][6] This synthetic tractability, coupled with a broad spectrum of biological activities, has positioned these compounds as promising candidates for drug discovery programs targeting a range of diseases.[1][2][7]
Anticancer Therapeutic Targets
1,2,4-triazole-3-thiol derivatives have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines, including melanoma, breast, and pancreatic cancers.[8][9][10] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and direct inhibition of enzymes crucial for cancer cell proliferation and survival.
Kinase Inhibition: A Strategic Approach to Cancer Therapy
Kinases are a class of enzymes that play a central role in cellular signaling and are frequently deregulated in cancer.[8] Small molecule kinase inhibitors have emerged as a cornerstone of modern oncology. Several 1,2,4-triazole-3-thiol derivatives have been identified as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Certain 1,2,4-triazole derivatives have shown significant EGFR inhibitory activity.[11]
-
BRAF: BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in melanoma and other cancers. Specific 1,2,4-triazole compounds have been identified as potent inhibitors of BRAF.[11]
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell cycle progression, apoptosis, and cell growth. They represent attractive targets for cancer therapy.[12]
Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 1,2,4-triazole-3-thiol derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Some 1,2,4-triazole-3-thiol derivatives have demonstrated potent DHFR inhibitory activity, suggesting a mechanism for their antibacterial and potentially anticancer effects.[13]
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of 1,2,4-triazole-3-thiol derivatives.
Quantitative Data: Anticancer Activity
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Hydrazone derivatives | Melanoma (IGR39) | 2 - 17 | [8] |
| Hydrazone derivatives | Breast (MDA-MB-231) | 2 - 17 | [8] |
| Hydrazone derivatives | Pancreatic (Panc-1) | 2 - 17 | [8] |
| Substituted 1,2,4-triazoles | Various | Varies | [11] |
Antimicrobial Therapeutic Targets
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. 1,2,4-triazole-3-thiol derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[14][15][16][17]
Inhibition of Cell Wall Synthesis
The bacterial cell wall is a unique and essential structure, making it an excellent target for antimicrobial drugs. Glucosamine-6-phosphate synthase is an enzyme involved in the biosynthesis of the cell wall. Docking studies have suggested that 1,2,4-triazole derivatives can bind to the active site of this enzyme, disrupting cell wall formation.[13]
Metallo-β-Lactamase (MBL) Inhibition
Metallo-β-lactamases are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems. The development of MBL inhibitors is a critical strategy to combat resistance. 1,2,4-triazole-3-thiol derivatives have been identified as potent inhibitors of MBLs, such as NDM-1 and VIM-type enzymes.[18] The triazole thiolate moiety is thought to be crucial for interacting with the zinc ions in the MBL active site.[18]
Dihydrofolate Reductase (DHFR) Inhibition
As mentioned in the anticancer section, DHFR is also a validated target in bacteria. Inhibition of bacterial DHFR by 1,2,4-triazole-3-thiol derivatives represents a promising mechanism for their antibacterial activity.[13]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The 1,2,4-triazole-3-thiol derivatives are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,2,4-triazole-3-thiol derivatives have shown promising anti-inflammatory properties.[19][20]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through COX inhibition. Some 1,2,4-triazole-3-thiol derivatives have been shown to be potent and selective COX-2 inhibitors.[2][19]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by 1,2,4-triazole-3-thiol derivatives.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse range of biological activities, underpinned by interactions with a variety of clinically relevant targets, highlights the immense potential of this chemical class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,2,4-triazole-3-thiol core to optimize potency and selectivity for specific targets.
-
Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular target(s) is crucial for further development.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties is essential to identify drug-like candidates.
-
Combination Therapies: Exploring the synergistic effects of 1,2,4-triazole-3-thiol derivatives with existing drugs, particularly in the context of cancer and infectious diseases.
The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from [Link]
-
Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (n.d.). Current Research in Pharmaceutical Sciences. Retrieved from [Link]
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010).
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Pharmaceuticals (Basel), 15(8), 1026.
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(23), 8193.
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar. Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). PMC. Retrieved from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved from [Link]
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). Russian Journal of Organic Chemistry, 46(4), 551-555.
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved from [Link]
-
Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2008). Retrieved from [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Retrieved from [Link]
- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). International Journal of Molecular Sciences, 24(23), 17093.
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved from [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 19. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Antimicrobial Potential of Novel Triazole Derivatives
The global challenge of antimicrobial resistance necessitates the urgent development of new, effective therapeutic agents.[1][2] The 1,2,4-triazole nucleus is a prominent heterocyclic scaffold known to be a pharmacophore in a wide range of biologically active compounds, including those with antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4][5][6][7] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been a focus of research due to their significant antibacterial and antifungal activities.[8][9][10][11][12] The compound 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol belongs to this promising class of molecules.
The antimicrobial mechanism of triazole compounds, particularly their antifungal action, is well-documented. They primarily act by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][14] While the antibacterial mechanism is more varied, it often involves the inhibition of essential enzymes or disruption of other cellular processes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial activity of this compound. The protocols detailed herein are based on established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[15][16][17][18]
I. Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of the antimicrobial activity of a compound.[19][20][21] It is a valuable initial screening tool due to its simplicity and cost-effectiveness.
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate previously inoculated with a standardized microbial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[22][23] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol
-
Preparation of Test Compound:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a stock concentration of 1 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[24]
-
-
Inoculation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[21]
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the inoculated agar plate.
-
Pipette a specific volume (e.g., 20 µL) of the test compound solution onto each disk.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a positive control (a disk with a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (a disk with the solvent alone) on each plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although for a novel compound, the zone diameter provides a qualitative measure of activity.
-
Data Presentation: Agar Disk Diffusion
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Zone in mm) | Negative Control (Zone in mm) |
| Staphylococcus aureus | 20 | Ciprofloxacin ( ) | 0 | |
| Escherichia coli | 20 | Ciprofloxacin ( ) | 0 | |
| Candida albicans | 20 | Fluconazole ( ) | 0 | |
| Aspergillus niger | 20 | Fluconazole ( ) | 0 |
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[27]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that prevents visible growth is the MIC.[26][28]
Experimental Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening results.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described for the disk diffusion method (0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth medium only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Test Microorganism | MIC (µg/mL) | Positive Control (Growth) | Negative Control (No Growth) |
| Staphylococcus aureus | + | - | |
| Escherichia coli | + | - | |
| Pseudomonas aeruginosa | + | - | |
| Candida albicans | + | - | |
| Aspergillus niger | + | - |
III. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[29][30] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
Principle
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test agent. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[29][31]
Experimental Protocol
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colonies on each spot.
-
The MBC/MFC is the lowest concentration of the compound that shows no growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count.
-
Data Presentation: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Candida albicans |
Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[29]
IV. Experimental Workflow and Logic
The sequence of these assays follows a logical progression from qualitative screening to quantitative evaluation of antimicrobial efficacy.
Caption: Workflow for in vitro antimicrobial evaluation.
V. Mechanism of Action Pathway
The proposed primary mechanism of action for triazole compounds against fungi is the inhibition of ergosterol biosynthesis.
Caption: Proposed mechanism of antifungal action.
VI. References
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
Minimum inhibitory concentration. Wikipedia. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]
-
Minimum bactericidal concentration. Wikipedia. [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]
-
Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Triazole antifungals. EBSCO. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC - NIH. [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH. [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. NIH. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. [Link]
-
Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
-
Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.tr. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.dp.ua [medicine.dp.ua]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. asm.org [asm.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of the novel compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. While specific biological data for this particular molecule is emerging, the protocols and methodologies outlined herein are based on established principles for assessing the anticancer potential of 1,2,4-triazole derivatives. This guide offers a foundational framework for investigating its efficacy against various cancer cell lines, elucidating its mechanism of action, and quantifying its therapeutic potential. We will detail key in vitro assays, including cell viability, apoptosis, and cell cycle analysis, providing both the theoretical basis and step-by-step protocols.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against various human cancer cell lines, such as those from breast, lung, colon, and liver cancers.[2] The inclusion of a thiol group at the 3-position is often associated with enhanced biological activity, potentially through mechanisms like enzyme inhibition or metal chelation.[3] The specific compound, this compound, combines this active core with lipophilic ethyl and phenoxyethyl side chains, which may influence its cellular uptake, target engagement, and overall pharmacological profile. The systematic evaluation of this compound is therefore a critical step in determining its potential as a novel anticancer agent.
Putative Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for this compound is yet to be fully elucidated, we can hypothesize a potential signaling pathway based on the known activities of related triazole derivatives. Many small molecule anticancer agents exert their effects by inducing programmed cell death, or apoptosis, and by arresting the cell cycle to prevent proliferation.[4] The proposed workflow for investigating the anticancer activity of this compound will therefore focus on these key cellular processes.
Caption: Putative mechanism of action for the triazole compound.
Experimental Workflow for Anticancer Evaluation
A systematic approach is essential for the comprehensive evaluation of a novel anticancer compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for in vitro anticancer evaluation.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic effect of a compound.[5] It represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[5] IC50 values are determined from dose-response curves generated from cell viability assays.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 48 | 18.9 ± 2.1 |
| Panc-1 | Pancreatic Carcinoma | 48 | 28.1 ± 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the triazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with the triazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Collect both floating and adherent cells.[7]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity is directly proportional to the DNA content.[8]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the triazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest approximately 1 x 10^6 cells per sample.[7]
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[7]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[7]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, ultimately paving the way for its potential development as a novel anticancer agent.
References
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24). NanoCellect. [Link]
-
Apoptosis Assays. (n.d.). Bio-Techne. [Link]
-
Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021, August 3). Biocompare. [Link]
-
Cell Cycle Analysis by Flow Cytometry - YouTube. (2020, October 28). YouTube. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). MDPI. [Link]
-
Apoptosis Detection Assays - Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications. [Link]
-
Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH. (2012, February 2). National Center for Biotechnology Information. [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Bitesize Bio. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). ResearchGate. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Anticancer Research. [Link]
-
Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES Publishing. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20). National Center for Biotechnology Information. [Link]
-
(PDF) The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - ResearchGate. (2025, October 13). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - ResearchGate. (n.d.). ResearchGate. [Link]
-
4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - Sci-Hub. (n.d.). Sci-Hub. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (2025, June 30). Ginekologia i Poloznictwo. [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][9][10]triazole-6(5H)-ones as Possible Anticancer Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022, November 12). National Center for Biotechnology Information. [Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocellect.com [nanocellect.com]
Enzyme inhibition kinetics of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Application Note & Protocol
Enzyme Inhibition Kinetics of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide to Characterization
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, frequently linked to enzyme inhibition.[1][2] This document provides a comprehensive guide for the characterization of a specific derivative, This compound , as an enzyme inhibitor. Given that the precise biological target of this compound is likely uncharacterized, this guide presents a systematic workflow applicable to researchers in drug discovery and chemical biology. We will detail the process from selecting a panel of potential enzyme targets based on the compound's structural class, through to determining its potency (IC₅₀), mechanism of inhibition, and true binding affinity (Kᵢ). The protocols provided are designed to be robust and adaptable, incorporating best practices for data analysis and interpretation, including the use of Michaelis-Menten and Lineweaver-Burk plots for kinetic analysis.[3][4]
Introduction & Rationale
Heterocyclic compounds containing the 1,2,4-triazole ring are of significant pharmacological interest due to their ability to interact with the active sites of various enzymes.[2] This interaction is often facilitated by the nitrogen atoms of the triazole ring, which can coordinate with metal ions or form hydrogen bonds within an enzyme's catalytic center.[5] The presence of a thiol group and various substitutions on the ring can further modulate binding affinity, selectivity, and pharmacokinetic properties.[2][6]
Derivatives of 1,2,4-triazole have been successfully developed as inhibitors for a wide range of enzyme classes, including:
-
Cholinesterases (AChE & BChE): Crucial targets for Alzheimer's disease therapy.[1][7]
-
Tyrosinase: A key enzyme in melanin biosynthesis, relevant in dermatology and cosmetology.[8]
-
Xanthine Oxidase (XO): A target for treating hyperuricemia and gout.[9]
-
Lipoxygenase (LOX): Implicated in inflammatory pathways.[10]
-
Cytochrome P450 (CYP) enzymes: Central to both fungal survival (e.g., CYP51) and human drug metabolism.[5][11]
This application note provides the experimental framework to systematically investigate the inhibitory potential of This compound against a relevant panel of these enzymes.
Experimental Workflow Overview
The characterization of an unknown inhibitor follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that effort is efficiently focused on promising interactions.
Caption: Logic diagram for determining inhibition mechanism from Lineweaver-Burk plots.
Data Presentation:
Present the determined kinetic parameters in a table.
| Table 2: Hypothetical Enzyme Kinetic Parameters in the Presence of the Inhibitor | |||
| Inhibitor Conc. (µM) | Apparent Vₘₐₓ (µM/min) | Apparent Kₘ (µM) | Mechanism |
| 0 (Control) | 100 | 50 | - |
| 10 | 100 | 95 | Competitive |
| 20 | 100 | 145 | Competitive |
| This hypothetical data shows an increase in apparent Km with no change in Vmax, characteristic of competitive inhibition. [12] |
Protocol 3: Calculation of the Inhibition Constant (Kᵢ)
While IC₅₀ is a measure of potency, it is dependent on the experimental conditions (especially substrate concentration). [13]The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. Objective: To calculate the Kᵢ value from the kinetic data.
Methodology:
The method for calculating Kᵢ depends on the mechanism of inhibition determined in the previous step.
-
For Competitive Inhibition: The Kᵢ can be calculated directly from the IC₅₀ value using the Cheng-Prusoff equation : [14] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
IC₅₀ is the value determined in Protocol 1.
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis constant of the enzyme for the substrate in the absence of the inhibitor.
-
-
For Non-competitive, Uncompetitive, and Mixed Inhibition: Kᵢ values are typically determined by secondary plots of the kinetic data (e.g., plotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration) or, more accurately, by using non-linear regression to globally fit the entire dataset to the appropriate mechanistic equation. [15] Example Calculation (Competitive Inhibition): Using the hypothetical data from Tables 1 and 2:
-
IC₅₀ = 12.5 µM
-
Kₘ = 50 µM
-
[S] used for IC₅₀ assay = 50 µM
Kᵢ = 12.5 / (1 + (50 / 50)) = 12.5 / 2 = 6.25 µM
This Kᵢ value represents the concentration of the competitive inhibitor that would bind to half of the free enzyme sites at equilibrium.
Conclusion
This application note provides a systematic, three-protocol approach to fully characterize the enzyme inhibition properties of This compound . By following this workflow, researchers can move beyond simple screening to generate a comprehensive profile of the compound, including its potency (IC₅₀), mechanism of action, and binding affinity (Kᵢ). This level of detailed kinetic analysis is essential for understanding structure-activity relationships, optimizing lead compounds, and advancing promising molecules in the drug discovery pipeline.
References
- BenchChem. (n.d.). Mechanism of action of 1,2,4-triazole-based compounds.
-
Wikipedia. (2024). Lineweaver–Burk plot. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone.
-
Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
-
Slideshare. (2015). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
Reddit. (2024). Michaelis-Menten kinetics and Lineweaver Burk plots. Retrieved from [Link]
- Nivoix, Y., et al. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals.
-
Kuzmic, P. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Akhtar, T., Zafar, W., & Sumrra, S. (2022).
-
National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Retrieved from [Link]
- Akhtar, T., et al. (2022).
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
PubMed. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]
Sources
- 1. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies | Semantic Scholar [semanticscholar.org]
- 10. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antifungal Efficacy of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The World Health Organization (WHO) has highlighted a critical need for new and effective antifungal drugs to combat pathogens such as Aspergillus fumigatus, Candida albicans, Candida auris, and Cryptococcus neoformans[1]. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit fungal cytochrome P450-dependent enzymes essential for ergosterol biosynthesis. This application note provides a detailed protocol for evaluating the antifungal efficacy of a novel triazole derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a compound of interest for its potential broad-spectrum activity.
This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for in vitro antifungal susceptibility testing. The methodologies detailed herein are grounded in the standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.
Proposed Synthesis of this compound
As this compound is a novel compound, a plausible synthetic route is proposed based on established methods for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[2][3][4]. The synthesis can be approached via the cyclization of a thiosemicarbazide intermediate.
Caption: Proposed synthesis of the target compound.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungal agents, including the subject of this protocol, are known to exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By disrupting this pathway, triazoles lead to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in fungal cell death or growth inhibition.
Caption: Mechanism of action of triazole antifungals.
Experimental Protocols for Antifungal Susceptibility Testing
The following protocols are based on the CLSI guidelines M27 for broth microdilution and M44 for disk diffusion assays[5][6][7][8][9].
Materials and Reagents
-
Test Compound: this compound
-
Positive Control Antifungals: Fluconazole, Amphotericin B
-
Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO)[10]
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion.
-
-
Fungal Strains:
-
Test Panel (Clinically Relevant Pathogens):
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Candida krusei (e.g., ATCC 6258)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Quality Control (QC) Strains:
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates (U-bottom for broth microdilution)
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35°C)
-
Vortex mixer
-
Sterile saline (0.85%)
-
McFarland standards (0.5)
-
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible results.
-
Test Compound and Positive Controls:
-
Prepare a stock solution of the test compound and positive controls (Fluconazole, Amphotericin B) at a concentration of 1280 µg/mL in DMSO[15]. For compounds with poor solubility, gentle warming may be required.
-
Store stock solutions in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution assay.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and positive controls in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Disk Diffusion Assay for Zone of Inhibition (ZOI) Determination
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the test compound and positive controls onto the surface of the agar.
-
A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
ZOI Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antifungals
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| C. glabrata ATCC 90030 | |||
| C. parapsilosis ATCC 22019 | |||
| C. krusei ATCC 6258 | |||
| C. neoformans ATCC 90112 | |||
| A. fumigatus ATCC 204305 |
Table 2: Zones of Inhibition (ZOI) for this compound and Control Antifungals
| Fungal Strain | Test Compound ZOI (mm) | Fluconazole ZOI (mm) | Amphotericin B ZOI (mm) |
| C. albicans ATCC 90028 | |||
| C. glabrata ATCC 90030 | |||
| C. parapsilosis ATCC 22019 | |||
| C. krusei ATCC 6258 |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Inclusion of QC Strains: The use of well-characterized QC strains with known susceptibility profiles (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) in each assay run validates the test system. The obtained MICs for the QC strains should fall within the acceptable ranges defined by CLSI.
-
Positive and Negative Controls: The inclusion of a known effective antifungal (positive control) and a solvent control (negative control) confirms the responsiveness of the fungal strains and the absence of inhibitory effects from the solvent, respectively[16].
-
Reproducibility: Experiments should be performed in triplicate on different days to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the in vitro evaluation of the antifungal efficacy of this compound. By adhering to the standardized methodologies of the CLSI, researchers can generate reliable and comparable data that will be crucial in determining the potential of this novel compound as a future antifungal therapeutic. The systematic approach outlined, from synthesis to data interpretation, ensures the integrity and validity of the findings, paving the way for further preclinical development.
References
-
CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 4th ed. CLSI standard M44. Clinical and Laboratory Standards Institute; 2018. [Link]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute; 2017. [Link]
-
CLSI. New Antifungal Guideline CLSI M44 Published. CLSI News. Published December 21, 2018. [Link]
-
CLSI. M44 Disk Diffusion Method for Yeast Susceptibility Testing. [Link]
-
Pfaller MA, et al. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. J Clin Microbiol. 1994;32(7):1650-1653. [Link]
-
Arendrup MC, et al. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates. Antimicrob Agents Chemother. 2011;55(7):3513-3521. [Link]
-
ANSI Webstore. M44-A2 Vol. 29 No. 17 - A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - Approved Guideline -Second Edition. [Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Cuenca-Estrella M, et al. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clin Microbiol Infect. 2007;13(10):1018-1022. [Link]
-
Scribd. M27 4th Edition. [Link]
-
Pfaller MA, et al. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. J Clin Microbiol. 1994;32(7):1650-1653. [Link]
-
Berkow EL, Lockhart SR, Ostrosky-Zeichner L. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00069-19. [Link]
-
Rex JH, et al. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clin Microbiol Rev. 2001;14(4):643-658. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
CLSI. REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. [Link]
-
Rodriguez-Tudela JL, et al. Solvents and diluents for preparation of stock solutions of antifungal agents requiring solvents other than water. ResearchGate. [Link]
-
Shields RK, et al. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrob Agents Chemother. 2023;67(11):e0051623. [Link]
-
Cansız A, Koparır M, Demirdağ A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. 2004;9(4):204-212. [Link]
-
Meletiadis J. How can I prepare a stock solution from an antifungal powder of 500mg? ResearchGate. Published November 4, 2022. [Link]
-
Pierce CG, et al. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrob Agents Chemother. 2008;52(12):4538-4545. [Link]
-
Pujol I, et al. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. J Clin Microbiol. 1996;34(9):2106-2110. [Link]
-
Cansız A, Koparır M, Demirdağ A. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules. 2004;9(4):204-212. [Link]
-
Berkow EL, Lockhart SR, Ostrosky-Zeichner L. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00069-19. [Link]
-
Al-Sanea MM, et al. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. 2023;28(14):5537. [Link]
-
Dagi HT, et al. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. JAC-Antimicrobial Resistance. 2023;5(1):dlad014. [Link]
-
Cansız A, Koparır M, Demirdağ A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Posteraro B, Sanguinetti M. Susceptibility Testing of Fungi to Antifungal Drugs. J Fungi (Basel). 2018;4(3):103. [Link]
-
Rockland Immunochemicals Inc. Positive and Negative Controls. Published December 14, 2021. [Link]
-
Pierce CG, et al. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. J Vis Exp. 2015;(99):e52768. [Link]
-
Herbreteau G, Dannaoui E. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. J Fungi (Basel). 2021;7(2):113. [Link]
-
Herbreteau G, Dannaoui E. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
Sources
- 1. WHO highlights need for better drugs, diagnostics for deadly fungal infections | CIDRAP [cidrap.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. New Antifungal Guideline CLSI M44 Published | News | CLSI [clsi.org]
- 8. testinglab.com [testinglab.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positive and Negative Controls | Rockland [rockland.com]
Method for evaluating anti-inflammatory properties of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Application Note & Protocol Guide
Topic: Method for Evaluating the Anti-inflammatory Properties of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Anti-inflammatory Potential of a Novel Triazole Compound
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of a specific novel derivative, this compound. The inflammatory response, while a protective mechanism, can become dysregulated and contribute to various chronic diseases. A primary driver of inflammation is the activation of signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which orchestrates the expression of pro-inflammatory genes.[5][6][7][8]
Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[1][9] Therefore, a thorough evaluation of a potential anti-inflammatory agent should encompass both its effects on cellular inflammatory responses and its specific molecular targets.
This document outlines a multi-tiered approach, beginning with in vitro assays to determine the compound's direct effects on inflammatory mediators and cellular pathways, followed by a well-established in vivo model to assess its efficacy in a physiological context. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously characterize the anti-inflammatory profile of this compound.
Tier 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening involves cell-based assays to elucidate the compound's mechanism of action at the molecular level. We will focus on two key aspects of the inflammatory cascade: the production of inflammatory mediators by macrophages and the direct inhibition of cyclooxygenase enzymes.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay utilizes macrophages, key players in the innate immune response, to model an inflammatory event in vitro.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines via the activation of the NF-κB signaling pathway.[11][12] By treating LPS-stimulated macrophages with our test compound, we can quantify its ability to suppress this inflammatory response.
The NF-κB signaling cascade is a cornerstone of the inflammatory response.[5][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS (which produces NO), and COX-2 (which produces PGE2).[7][8][13]
Caption: Canonical NF-κB signaling pathway activated by LPS.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).[15]
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[11] Include a negative control group that is not treated with LPS.
-
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the concentration of nitrite.[2]
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes.[9] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1][9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[16]
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dilute human recombinant COX-1 and COX-2 enzymes and heme in the assay buffer.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the plate at 37°C for 10 minutes.[17]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Assay | Parameter Measured | Vehicle Control | Test Compound (10 µM) | Positive Control |
| LPS-Macrophage | NO Production (µM) | 50 ± 4 | Value ± SD | 15 ± 2 (Dex) |
| TNF-α Production (pg/mL) | 2500 ± 200 | Value ± SD | 800 ± 100 (Dex) | |
| IL-6 Production (pg/mL) | 1800 ± 150 | Value ± SD | 600 ± 80 (Dex) | |
| COX Inhibition | COX-1 IC50 (µM) | - | Value | 0.05 (SC-560) |
| COX-2 IC50 (µM) | - | Value | 0.1 (Celecoxib) |
Tier 2: In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammation model for screening novel anti-inflammatory agents.[4][18][19][20]
Carrageenan-Induced Paw Edema in Rats
Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[18][19] The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is associated with the production of prostaglandins, involving the induction of COX-2.[20]
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animals:
-
Use male Wistar rats (180-200g).[21]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, orally).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).[22]
-
Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, orally).
-
-
Administer the respective treatments one hour prior to carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average paw volume increase in the control group, and V_t is the average paw volume increase in the treated group.
-
-
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Test Compound (10 mg/kg) | Value ± SD | Value |
| Test Compound (20 mg/kg) | Value ± SD | Value |
| Test Compound (50 mg/kg) | Value ± SD | Value |
Conclusion and Interpretation
This comprehensive guide provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The in vitro assays will elucidate the compound's mechanism of action, specifically its ability to suppress macrophage-mediated inflammation and inhibit COX enzymes. The in vivo carrageenan-induced paw edema model will provide crucial data on its efficacy in a physiological setting.
A compound demonstrating significant inhibition of NO, TNF-α, and IL-6 production, coupled with selective COX-2 inhibition, would be a strong candidate for further development. Confirmation of these activities with dose-dependent edema reduction in vivo would solidify its profile as a promising novel anti-inflammatory drug.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Mishra, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(1), 19-23. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Alam, M. S., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics, 38(11), 3373-3387. [Link]
-
Saeed, A., et al. (2014). Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives. Medicinal Chemistry Research, 23(7), 3483-3490. [Link]
-
Głuch-Lutwin, M., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & medicinal chemistry letters, 25(13), 2664-2667. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e1003. [Link]
-
O'Byrne, K. J., Dalgleish, A. G., Browning, M. J., Steward, W. P., & Harris, A. L. (2000). The relationship between angiogenesis and the mixed lymphocyte reaction. British journal of cancer, 82(9), 1547. [Link]
-
Sanglikar, S., et al. (2021). Synthesis and anti-inflammatory activity of triazole derivatives. World Journal of Pharmaceutical Research, 10(11), 1145-1154. [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Journal of immunology (Baltimore, Md. : 1950), 197(5), 1550-1558. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
-
Zarrow, E., & Clark, R. L. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (56), 3329. [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Kulmacz, R. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1837-1843. [Link]
-
Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(20), 7111. [Link]
-
Al-Omary, F. A., et al. (2020). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 25(18), 4165. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2020, 8887901. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. [Link]
-
Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 346. [Link]
-
Kumar, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in drug design & discovery, 15(12), 1269-1280. [Link]
-
Asati, V., et al. (2012). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Journal of pharmacy & bioallied sciences, 4(1), 59-67. [Link]
-
Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1146. [Link]
-
Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 185(9), 1661-1670. [Link]
-
Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 540-548. [Link]
-
Zhang, Y., et al. (2015). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Oncology letters, 10(2), 1153-1158. [Link]
-
Li, Y., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][5][6]Triazol-4-yl)-4-phenyl-4H-[1][2][5]triazole-3-thiol Derivatives. Journal of Pharmaceutical Research International, 21(3), 1-10. [Link]
-
Kaplaushenko, A. G., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Parchenko, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 4-9. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Science and Research, 4(11), 114-119. [Link]
Sources
- 1. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and anti-inflammatory activity of triazole derivatives. [wisdomlib.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 12. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purformhealth.com [purformhealth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Docking Studies of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with Lanosterol 14α-demethylase
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Discipline: Computational Drug Design, Medicinal Chemistry
Target Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol and scientific rationale for conducting molecular docking studies on 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] This guide focuses on the exemplary target, lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis and a validated target for azole antifungals.[5][6] We present a step-by-step workflow for ligand and protein preparation, performing the docking simulation using the widely adopted AutoDock Vina software, and analyzing the resulting data to predict binding affinity and interaction modes. The protocol is designed to provide researchers with a robust framework for in silico evaluation of novel triazole derivatives.
Scientific Rationale & Background
The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically significant drugs, most notably in the realm of antifungal therapy.[1][6] Triazole antifungals, such as fluconazole and itraconazole, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme plays an indispensable role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.
The compound of interest, this compound, possesses the characteristic triazole ring, suggesting its potential to interact with the heme iron within the active site of CYP51. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between our triazole derivative and CYP51, we can:
-
Estimate the binding affinity, providing a preliminary indication of potency.
-
Identify key amino acid residues involved in the interaction.
-
Generate hypotheses about the compound's mechanism of action at a molecular level.
-
Guide the rational design and optimization of more potent analogues.
This application note will utilize the crystal structure of Saccharomyces cerevisiae lanosterol 14α-demethylase (PDB ID: 5EQB) as the receptor for our docking study.[8][9]
Comprehensive Workflow Diagram
The docking process is a systematic procedure, beginning with the careful preparation of both the protein and the ligand, followed by the docking simulation, and concluding with a thorough analysis of the results.
Figure 1: Detailed workflow for the molecular docking protocol.
Step-by-Step Experimental Protocols
Protein Target Preparation
The accuracy of a docking study is highly dependent on the quality of the receptor structure.
Protocol 3.1.1: Receptor Preparation using AutoDockTools (ADT)
-
Obtain the Protein Data Bank (PDB) File: Download the crystal structure of lanosterol 14α-demethylase, for example, PDB ID: 5EQB, from the RCSB PDB website.[8]
-
Load the Receptor: Open AutoDockTools and load the downloaded PDB file (5eqb.pdb).
-
Clean the Protein Structure:
-
Remove water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands and other heteroatoms not essential for the study.
-
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial charges are necessary for calculating electrostatic interactions (Edit > Charges > Compute Gasteiger).
-
Set Atom Types: Assign AD4 atom types (Grid > Set Map Types > Choose Ligand).
-
Save the Prepared Receptor: Save the processed protein in the PDBQT format, which is required by AutoDock Vina (Grid > Output > Save PDBQT). Name the file receptor.pdbqt.
Ligand Preparation
Proper 3D conformation and charge distribution of the ligand are essential for an accurate simulation.
Protocol 3.2.1: Ligand Preparation
-
Draw the 2D Structure: Use a chemical drawing software like ChemDraw to create the 2D structure of this compound.
-
Generate 3D Coordinates: Convert the 2D structure into a 3D model using a molecular modeling program like Avogadro.
-
Energy Minimization: Perform a geometry optimization using a force field like MMFF94 to obtain a low-energy, stable conformation. Save this as a PDB file (ligand.pdb).
-
Prepare Ligand in ADT:
-
Open AutoDockTools and load the ligand.pdb file (Ligand > Input > Open).
-
The software will automatically compute Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds to allow for ligand flexibility during docking (Ligand > Torsion Tree > Detect Root).
-
Save the final ligand structure in the PDBQT format (Ligand > Output > Save as PDBQT). Name the file ligand.pdbqt.
-
Docking Simulation Using AutoDock Vina
AutoDock Vina is an efficient and widely used open-source program for molecular docking.[10]
Defining the Search Space (Grid Box)
The grid box defines the three-dimensional space within the receptor where the ligand will be docked.
Protocol 4.1.1: Grid Box Generation
-
Load Prepared Receptor: In ADT, load the receptor.pdbqt file.
-
Open GridBox: Go to Grid > Grid Box. A box will appear around the protein.
-
Position the Grid Box: The active site of CYP51 is located in a hydrophobic pocket containing a heme group. Center the grid box on this active site. The coordinates of a co-crystallized inhibitor (like itraconazole in 5EQB) can be used as a reference to accurately position the center of the box.
-
Set Grid Dimensions: Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow the ligand to move and rotate freely.
-
Record Coordinates: Note down the center coordinates (x, y, z) and the dimensions of the grid box.
Executing the Vina Docking Run
Protocol 4.2.1: Running the Simulation
-
Create a Configuration File: Create a text file named conf.txt. This file provides the necessary input parameters for Vina.
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command: vina --config conf.txt
-
Output Files: Vina will generate two output files:
-
all_poses.pdbqt: Contains the coordinates of the predicted binding poses of the ligand.
-
log.txt: A text file containing the binding affinity scores for each pose.
-
Analysis and Interpretation of Results
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy.
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.875 | 2.451 |
| 3 | -9.0 | 2.134 | 3.012 |
| 4 | -8.8 | 2.567 | 3.543 |
| 5 | -8.7 | 3.102 | 4.211 |
| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated by the Vina simulation. |
The most negative binding affinity score represents the most favorable predicted binding pose.
Visualizing and Interpreting Interactions
Protocol 5.2.1: Post-Docking Analysis
-
Load Results into a Visualizer: Use molecular visualization software such as PyMOL or UCSF Chimera to open the receptor.pdbqt and all_poses.pdbqt files.
-
Analyze the Top-Ranked Pose: Focus on the pose with the best score (Mode 1).
-
Identify Key Interactions: Examine the binding pocket and identify non-covalent interactions between the ligand and the protein. Crucial interactions to look for with CYP51 include:
-
Heme Coordination: The nitrogen atoms of the triazole ring are expected to coordinate with the iron atom of the heme group. This is the canonical interaction for azole antifungals.
-
Hydrogen Bonds: The thiol group (-SH) or other polar moieties on the ligand can form hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Tyr) in the active site.
-
Hydrophobic Interactions: The phenoxy and ethyl substituents are likely to engage in hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe, Met) that line the binding pocket.
-
Pi-Stacking: The aromatic phenoxy ring may form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).
-
Figure 2: Conceptual diagram of potential ligand-protein interactions within the CYP51 active site.
Conclusion and Future Perspectives
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound with its putative target, lanosterol 14α-demethylase. The in silico data generated through this workflow, including binding affinities and interaction maps, serves as a critical first step in the drug discovery pipeline. These computational predictions can effectively prioritize compounds for chemical synthesis and subsequent in vitro and in vivo biological evaluation. Further studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted ligand-protein complex over time.
References
- Verma, A., Joshi, N., Singh, D. & Tiwari, M. (2013). An insight on medicinal attributes of 1,2,4-triazoles. PMC, 1(1), 1-22.
-
Journal of Qassim University for Science. (n.d.). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. Retrieved from [Link]
- Irfan, M., & Abid, M. (2015). Three dimensional structure modeling of lanosterol 14-α demethylase of Candida albicans and docking studies with new triazole derivatives.
- Neuroquantology. (2022).
-
Preprints.org. (2024). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(7), 688.
- Neuroquantology. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. Neuroquantology, 20(5).
-
Scientific Research Publishing. (n.d.). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Retrieved from [Link]
-
RCSB PDB. (2016). 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 54(8), 3297-3307.
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
- PubMed. (2022). Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(7), 688.
-
Read the Docs. (n.d.). AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
RCSB PDB. (2010). 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. Retrieved from [Link]
-
Protein Data Bank Japan. (n.d.). 5eqb - Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole - History. Retrieved from [Link]
- Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. Retrieved from [Link]
- MDPI. (2024).
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][11] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities | Semantic Scholar [semanticscholar.org]
- 5. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives | Neuroquantology [neuroquantology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 5eqb - Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole - History - Protein Data Bank Japan [pdbj.org]
- 10. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
Application Notes and Protocols: 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol as a Potential Molecular Probe
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a thiol group at the 3-position of the triazole ring imparts unique chemical reactivity, rendering these molecules capable of interacting with biological targets in a multifaceted manner. The thiol moiety can engage in hydrogen bonding, act as a metal chelator, or, most notably, form covalent bonds with cysteine residues in enzymes, leading to their inhibition.[4] This inherent reactivity makes 4,5-disubstituted-4H-1,2,4-triazole-3-thiols compelling candidates for development as molecular probes for target identification and validation in drug discovery.
This document provides a comprehensive guide to the proposed synthesis and application of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol , as a molecular probe. While this specific molecule is not extensively characterized in existing literature, its structural features suggest a strong potential for probing cellular pathways regulated by enzymes susceptible to covalent modification. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical scaffold for novel target discovery.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a well-established, two-step synthetic route common for this class of compounds.[1][5][6] The process involves the initial formation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization.
Figure 1: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Phenoxypropanohydrazide
-
Ethyl isothiocyanate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Step-by-Step Procedure:
Part A: Synthesis of 1-(2-phenoxypropanoyl)-4-ethyl-thiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve 2-phenoxypropanohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Add ethyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Part B: Synthesis of this compound
-
Suspend the dried 1-(2-phenoxypropanoyl)-4-ethyl-thiosemicarbazide (0.08 mol) in an aqueous solution of 8% NaOH (100 mL).
-
Reflux the mixture for 6-8 hours with vigorous stirring. The suspension should gradually dissolve as the cyclization proceeds.
-
After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the solution to a pH of 5-6 with dilute hydrochloric acid. This will precipitate the triazole-thiol product.
-
Filter the solid product, wash thoroughly with cold distilled water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR: Look for characteristic peaks for N-H, C=N, and C=S (or S-H) stretching.
-
¹H-NMR and ¹³C-NMR: Confirm the presence of ethyl, phenoxyethyl, and triazole ring protons and carbons.
-
Mass Spectrometry: Determine the molecular weight of the compound.
| Expected Analytical Data | |
| Molecular Formula | C₁₂H₁₅N₃OS |
| Molecular Weight | 249.33 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), 7.3-6.9 (m, 5H, Ar-H), 5.2 (q, 1H, CH), 4.0 (q, 2H, N-CH₂), 1.6 (d, 3H, CH-CH₃), 1.2 (t, 3H, N-CH₂-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-2900 (N-H, C-H), ~2550 (S-H), ~1600 (C=N) |
Application as a Molecular Probe: Principle and Rationale
The utility of this compound as a molecular probe stems from the reactivity of its thiol group. This nucleophilic thiol can form covalent adducts with electrophilic residues on proteins, most notably the cysteine sulfhydryl group. Many enzymes, including certain proteases, kinases, and metabolic enzymes, possess catalytically important cysteine residues in their active sites. By covalently modifying these cysteines, the probe can irreversibly inhibit enzyme activity, allowing for its identification and functional characterization.
Figure 2: Mechanism of action for the triazole-thiol molecular probe.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method to screen for potential enzyme targets of the triazole-thiol probe. A model enzyme with a known active site cysteine, such as papain, can be used for initial validation.
Materials:
-
This compound (stock solution in DMSO)
-
Target enzyme (e.g., Papain)
-
Enzyme-specific substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain)
-
Assay buffer (e.g., Phosphate buffer with EDTA and a reducing agent like DTT for papain)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the triazole-thiol probe in DMSO.
-
Prepare the assay buffer appropriate for the target enzyme.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 2 µL of the diluted probe solution (or DMSO as a vehicle control).
-
Add 178 µL of the enzyme solution to each well and mix.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes) to allow for probe-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each probe concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the probe concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Hypothetical IC₅₀ Values for Target Screening | |
| Enzyme Target | Probe IC₅₀ (µM) |
| Cysteine Protease (e.g., Papain) | 5.2 |
| A Tyrosine Kinase | > 100 |
| A Serine Hydrolase | > 100 |
Protocol 3: Target Identification using Affinity-Based Probes
To identify unknown cellular targets, the core triazole-thiol molecule can be functionalized with a reporter tag, such as biotin or a fluorescent dye. This allows for the enrichment and subsequent identification of target proteins from complex biological samples.
Figure 3: Workflow for target identification using a biotinylated triazole-thiol probe.
Step-by-Step Procedure:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a biotin moiety.
-
Cell Lysis: Prepare a protein lysate from cultured cells or tissue samples of interest.
-
Probe Labeling: Incubate the cell lysate with the biotinylated probe for a specified time to allow for covalent labeling of target proteins. Include a control incubation with a non-reactive analog or DMSO.
-
Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the labeled lysate to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, in the target identification workflow, comparing the proteins identified in the probe-treated sample versus a control sample (e.g., treated with a non-reactive probe analog or competed with an excess of the non-biotinylated probe) is crucial for distinguishing true targets from non-specific binders. Furthermore, any putative target identified should be validated using orthogonal methods, such as recombinant protein expression and direct in vitro inhibition assays (as described in Protocol 2), or through genetic knockdown/knockout experiments to confirm the probe's effect in a cellular context.
Conclusion
This compound represents a promising, yet unexplored, molecular scaffold for the development of chemical probes. Its synthesis is straightforward, and the inherent reactivity of the thiol group provides a clear mechanism for target engagement. The protocols outlined in these application notes provide a robust framework for synthesizing this compound and systematically exploring its potential to identify and validate novel enzyme targets. This approach can accelerate drug discovery efforts by uncovering new druggable nodes in disease-related pathways.
References
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in Agricultural Research
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in the agricultural sector. This document outlines the compound's likely mechanisms of action based on the well-established properties of the 1,2,4-triazole class of compounds and provides detailed protocols for its evaluation as a fungicide, plant growth regulator, and herbicide.
Introduction to this compound
This compound is a heterocyclic compound belonging to the triazole family. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of biologically active compounds used in medicine and agriculture. Derivatives of 1,2,4-triazole are particularly significant in agriculture, where they are utilized as fungicides, herbicides, and plant growth regulators.[1] The biological activity of these compounds is often attributed to the presence of the triazole ring, which can interact with various enzymes and receptors.
The specific substitutions on the triazole ring, in this case, an ethyl group at the N4 position and a 1-phenoxyethyl group at the C5 position, are expected to modulate its biological activity, potency, and selectivity. The thiol group at the C3 position is also a key functional group that can participate in various chemical reactions and biological interactions, including potential coordination with metal ions in enzymes.[2]
Synthesis Overview
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common synthetic route involves the reaction of a corresponding acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes alkali-induced cyclization to yield the final triazole-thiol compound.[3][4]
Potential Agricultural Applications and Mechanisms of Action
Based on the extensive research on 1,2,4-triazole derivatives, this compound is hypothesized to exhibit the following activities:
Antifungal Activity
Triazole fungicides are among the most widely used groups of fungicides in agriculture.[5] Their primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[6] Ergosterol is a vital component of fungal cell membranes, and its depletion leads to membrane dysfunction and ultimately, fungal cell death.[6] Triazoles specifically inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[7]
Proposed Mechanism of Action as a Fungicide:
Caption: Proposed mechanism of plant growth regulation.
Herbicidal Activity
Certain 1,2,4-triazole derivatives have been developed as herbicides. [8][9]Their mechanisms of action can be diverse and may involve the inhibition of specific enzymes in amino acid or lipid biosynthesis pathways in susceptible plant species. The specific target and efficacy as a herbicide would need to be determined experimentally.
Experimental Protocols
The following protocols provide a framework for evaluating the agricultural potential of this compound.
Protocol 1: In Vitro Antifungal Activity Screening
This protocol is adapted from the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various plant pathogenic fungi. [10][11] Objective: To determine the in vitro efficacy of the test compound against a panel of economically important plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Commercial fungicide (e.g., Tebuconazole) as a positive control
-
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Workflow for in vitro antifungal screening.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL). Include wells with a positive control (commercial fungicide), a negative control (broth and DMSO without the compound), and a blank (broth only).
-
Inoculum Preparation: Grow the fungal strains on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water with a surfactant (e.g., Tween 80) and adjust the concentration to 1 x 10^5 spores/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for 48-72 hours.
-
Data Collection: Determine the MIC by visual inspection for the lowest concentration with no visible fungal growth or by measuring the optical density at 600 nm using a microplate reader. [12]7. Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the negative control.
Data Presentation:
| Compound | Fungal Species | MIC (µg/mL) |
| Test Compound | Fusarium oxysporum | Experimental Value |
| Test Compound | Botrytis cinerea | Experimental Value |
| Test Compound | Alternaria solani | Experimental Value |
| Tebuconazole | Fusarium oxysporum | Experimental Value |
| Tebuconazole | Botrytis cinerea | Experimental Value |
| Tebuconazole | Alternaria solani | Experimental Value |
Protocol 2: Greenhouse Efficacy Evaluation of Fungicidal Activity
This protocol outlines the evaluation of the test compound's protective and curative fungicidal activity in a controlled greenhouse environment. [13][14] Objective: To assess the in vivo efficacy of the test compound in preventing or treating fungal disease on a host plant.
Materials:
-
Healthy, susceptible host plants (e.g., tomato for Alternaria solani, grape for Botrytis cinerea)
-
This compound formulated as a sprayable solution
-
Fungal pathogen inoculum
-
Handheld sprayer
-
Controlled environment greenhouse or growth chamber
Workflow Diagram:
Caption: Workflow for greenhouse fungicide efficacy trial.
Procedure:
-
Plant Propagation: Grow healthy host plants to a susceptible growth stage.
-
Treatment Preparation: Prepare various concentrations of the test compound in a suitable carrier solution, often including a surfactant to ensure even coverage.
-
Application:
-
Protective Application: Spray the plants with the test compound solutions until runoff. Allow the foliage to dry before inoculation (typically 24 hours).
-
Curative Application: Inoculate the plants first and then apply the test compound solutions after a set period (e.g., 24-48 hours).
-
-
Inoculation: Spray the plants with a standardized spore suspension of the target pathogen.
-
Incubation: Place the plants in a high-humidity environment at a temperature conducive to disease development for 24-48 hours, then move them to standard greenhouse conditions. [15]6. Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., percentage of leaf area affected by lesions).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control.
Data Presentation:
| Treatment | Concentration (ppm) | Mean Disease Severity (%) | Disease Control Efficacy (%) |
| Untreated Control | 0 | Experimental Value | 0 |
| Test Compound | 50 | Experimental Value | Calculated Value |
| Test Compound | 100 | Experimental Value | Calculated Value |
| Test Compound | 200 | Experimental Value | Calculated Value |
| Commercial Fungicide | Label Rate | Experimental Value | Calculated Value |
Protocol 3: Evaluation of Plant Growth Regulatory Effects
This protocol is designed to assess the impact of the test compound on plant growth and development.
Objective: To determine if the test compound exhibits plant growth retardant effects.
Materials:
-
Rapidly growing plant species (e.g., bean, cucumber, or a model plant like Arabidopsis thaliana)
-
This compound
-
Pots with a standard growing medium
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Growth: Sow seeds and grow the plants to a specific developmental stage (e.g., 2-3 true leaves).
-
Treatment Application: Apply the test compound as a soil drench or foliar spray at various concentrations. Include an untreated control group.
-
Data Collection: Over a period of 2-4 weeks, measure key growth parameters at regular intervals:
-
Plant height
-
Stem diameter
-
Internode length
-
Leaf greenness (using a chlorophyll meter)
-
Time to flowering (if applicable)
-
-
Final Harvest: At the end of the experiment, harvest the plants and measure fresh and dry biomass of shoots and roots.
-
Data Analysis: Statistically compare the growth parameters of the treated plants to the untreated control group.
Data Presentation:
| Treatment | Concentration (ppm) | Plant Height (cm) | Internode Length (mm) | Shoot Dry Weight (g) |
| Control | 0 | Experimental Value | Experimental Value | Experimental Value |
| Test Compound | 10 | Experimental Value | Experimental Value | Experimental Value |
| Test Compound | 50 | Experimental Value | Experimental Value | Experimental Value |
| Test Compound | 100 | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks
The 1,2,4-triazole scaffold is a proven platform for the development of effective agricultural chemicals. This compound, by virtue of its chemical structure, holds significant promise as a candidate for a novel fungicide, plant growth regulator, or herbicide. The protocols outlined in this document provide a robust framework for the systematic evaluation of its biological activities. Further research, including mode of action studies, crop safety evaluations, and field trials, will be necessary to fully elucidate its potential for commercial application in agriculture.
References
- Triazoles as Plant Growth Regul
- Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (URL: )
- Synthesis and Evaluation of Rosin-Based Triazole Deriv
- Triazoles as plant growth regulators and stress protectants. - CABI Digital Library. (URL: )
- Regulation of Tree Growth and Development with Triazole Compounds. (URL: )
- Regulation of Tree Growth and Development with Triazole Compounds. (URL: )
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides | Journal of Agricultural and Food Chemistry - ACS Public
- Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI. (URL: )
- Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew - Benchchem. (URL: )
- Triazole-Based Plant Growth-Regulating Agents: A Recent Update - ResearchG
- Full article: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole - Taylor & Francis Online. (URL: )
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds - JoVE. (URL: )
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - ResearchG
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
- The trouble with triazole fungicides - Farm Progress. (URL: )
- Triazole fungicides for agriculture - News - 湘硕化工. (URL: )
- 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol - Smolecule. (URL: )
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (URL: )
- In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber - MDPI. (URL: )
- Building a Fungicide Program for Common Greenhouse Diseases - YouTube. (URL: )
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT. (URL: )
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELuIJF7LRFTeSoWriTRxwX7DNLMSa8VElBSGAMYNI7M6Jmwc_V-DQdI-M5fbQJJsJW74ZVj0IYXHvHRcAfuncr0vqe37OHA1YHecfxZ328D-_Jjv2QQwRDWs57HqZZM13HvFyL4LYJpE39-RWXW_O8eeAP)HvFyL4LYJpE39-RWXW_O8eeAP)
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. ifyber.com [ifyber.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: A Guide to Cell Viability and Cytotoxicity Assays for the Investigational Compound 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Introduction: Contextualizing the Challenge
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and neuroprotective properties[1][2][3][4]. The thiol-substituted derivatives, in particular, have garnered significant interest for their potential as therapeutic agents[3][4]. The novel compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, emerges from this promising chemical lineage. A critical first step in characterizing its biological profile is to rigorously assess its impact on cell viability and proliferation.
This guide provides a strategic framework and detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design robust, self-validating experiments. The goal is to generate high-quality, reproducible data that can confidently inform decisions in the drug discovery pipeline[5].
Part 1: The Strategic Imperative - Selecting the Appropriate Viability Assay
No single assay can fully capture the complexity of a compound's interaction with a living cell. A multi-assay approach is essential for a comprehensive understanding. The choice of an assay depends on the research question, the expected mechanism of action, available equipment, and throughput requirements. The primary assays can be broadly categorized by their underlying biological principle.
-
Membrane Integrity Assays: These are the most direct methods for distinguishing live from dead cells. They rely on dyes that can only penetrate the compromised membranes of necrotic or late-apoptotic cells. The Trypan Blue exclusion assay is the classic example, offering a simple, inexpensive, and direct count of viable cells[6][7][8]. Its main drawbacks are low throughput and potential for user subjectivity.
-
Metabolic Activity Assays (Tetrazolium Reduction): These high-throughput, colorimetric assays measure the reductive capacity of a cell population, which correlates with the number of metabolically active, viable cells. Assays like MTT , MTS , and XTT use different tetrazolium salts that are converted by mitochondrial dehydrogenases into a colored formazan product[9][10]. A key distinction is that the formazan product of MTT is insoluble and requires a separate solubilization step, whereas the products of MTS and XTT are water-soluble, simplifying the protocol[5][10].
-
ATP Quantification Assays: The intracellular concentration of ATP is a key indicator of cell health, as it is rapidly depleted in metabolically inactive or dying cells. Luminescent assays like CellTiter-Glo® quantify ATP via a luciferase reaction, offering exceptional sensitivity and a simple "add-mix-measure" format ideal for high-throughput screening[11][12][13]. This method is less susceptible to interference from colored compounds compared to tetrazolium assays.
The following diagram illustrates a logical workflow for selecting the most appropriate primary screening assay.
Caption: Workflow for selecting a cell viability assay.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating essential controls. For any plate-based assay, the general workflow is consistent.
Caption: General workflow for microplate-based viability assays.
Protocol 2.1: MTT Assay for Metabolic Activity
This assay measures the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells[10].
Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active cells. The insoluble crystals are dissolved, and the absorbance is read on a spectrophotometer[14].
Materials:
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[10].
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[14][15].
-
96-well flat-bottom tissue culture plates.
-
Appropriate cell line and complete culture medium.
-
Multichannel pipette and sterile tips.
-
Microplate spectrophotometer (capable of reading at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL) and mix gently[9].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well[14][15].
-
Measurement: Cover the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals. Read the absorbance at 570 nm (a reference wavelength of 630 nm can be used to reduce background)[9].
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Average Absorbance of Untreated Control) * 100
-
-
Plot % Viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2.2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells[11][16].
Principle: The "add-mix-measure" format involves adding a single reagent that lyses the cells, releases ATP, and provides the luciferase and luciferin substrate for the ATP-dependent luminescent reaction. The resulting glow-type signal is proportional to the amount of ATP present[12][17].
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well plates (to prevent well-to-well light leakage).
-
Appropriate cell line and complete culture medium.
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided Buffer as per the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use[18].
-
Assay Plate Setup: Seed cells and apply compound treatments and controls in an opaque-walled 96-well plate as described in Protocol 2.1 (Steps 1-4), typically using 100 µL volumes.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes[17].
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[18].
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[17].
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[17].
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank (medium-only) wells from all other wells.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Luminescence of Treated Cells / Average Luminescence of Untreated Control) * 100
-
-
Plot the data to determine the IC₅₀ value.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured format. The IC₅₀ (half-maximal inhibitory concentration) is the standard metric derived from these assays, representing the concentration of the compound required to reduce cell viability by 50%.
Table 1: Illustrative Viability Data for this compound after 48h Treatment
| Compound Conc. (µM) | HeLa (Cancer) % Viability (Mean ± SD) | NIH/3T3 (Normal) % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 6.2 | 98 ± 5.3 |
| 5 | 81 ± 5.5 | 92 ± 4.9 |
| 10 | 52 ± 4.7 | 85 ± 6.1 |
| 25 | 24 ± 3.9 | 71 ± 5.4 |
| 50 | 9 ± 2.1 | 58 ± 6.5 |
| Calculated IC₅₀ | ~10.5 µM | >50 µM |
Interpretation: The hypothetical data in Table 1 suggests that the compound exhibits dose-dependent cytotoxicity. Furthermore, it shows selectivity, being significantly more potent against the HeLa cancer cell line than the NIH/3T3 normal fibroblast line, which is a desirable characteristic for a potential anticancer agent.
Part 4: Advancing the Investigation - Probing the Mechanism of Cell Death
A reduction in viability indicates that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation). If the compound proves to be potently cytotoxic, the next logical step is to determine the mechanism of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death)[19].
Apoptosis is a highly regulated process involving the activation of a cascade of cysteine proteases called caspases[20]. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway[20]. Assays are available to measure key events in this process.
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled. Propidium Iodide (PI) is a membrane-impermeable DNA stain used to identify late apoptotic/necrotic cells. Flow cytometry analysis of cells stained with both can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations[19][21].
-
Caspase Activity Assays: Luminescent or fluorescent assays can measure the activity of key executioner caspases (e.g., Caspase-3/7), which are activated during apoptosis[20][22].
Caption: Key events in apoptosis and corresponding assay targets.
Conclusion
The evaluation of this compound requires a methodical and multi-faceted approach. By beginning with robust, high-throughput screening assays such as MTT or CellTiter-Glo®, researchers can efficiently determine the compound's dose-dependent effects on cell viability. Incorporating rigorous controls ensures the trustworthiness of the data. Positive results from these initial screens should then prompt deeper mechanistic studies, such as apoptosis assays, to elucidate the specific pathways through which the compound exerts its biological activity. This structured workflow provides a solid foundation for comprehensively characterizing novel compounds and identifying promising candidates for further therapeutic development.
References
-
Strober, W. (2001). Trypan blue exclusion test of cell viability. Current Protocols in Immunology, Appendix 3:Appendix 3B. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111:A3.B.1-A3.B.3. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7156. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
-
Provost, J. & Wallert, M. (2014). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Wang, S.F., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Archives of Pharmacal Research, 35(11), 1895-901. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
-
Wen, Y., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Chinese Chemical Letters, 35(3), 108464. [Link]
-
Brunelle, J.K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9. [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. [Link]
-
Bitesize Bio. (2016). Five Simple Steps For a Successful MTS Assay!. [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. [Link]
-
Glembocki, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17725–17734. [Link]
-
ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Jonušienė, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5342. [Link]
-
Stoyanov, S., et al. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. European Journal of Medicinal Chemistry, 43(11), 2436-2445. [Link]
-
Al-Sultani, K.H.K., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). [Link]
-
Matiichuk, V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 17(2), 253. [Link]
-
Stoyanov, S., et al. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. [Link]
-
Firoozpour, L., et al. (2020). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 15(4), 399-409. [Link]
-
Orazov, A.O., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. yph-bio.com [yph-bio.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of 4-Ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol Derivatives for Enhanced Biological Activity
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document provides a comprehensive guide for the strategic development of novel derivatives based on the 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol core structure. We present detailed protocols for the synthesis of the parent compound, strategic modifications based on established structure-activity relationships (SAR), and robust methodologies for the evaluation of their biological efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising class of heterocyclic compounds.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a "privileged structure" in drug discovery, prized for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding.[3] The incorporation of a thiol group at the C3 position and diverse substituents at the N4 and C5 positions allows for extensive chemical modifications to tune the pharmacological profile.[4] Derivatives of 1,2,4-triazole-3-thiol have demonstrated a remarkable range of biological activities, making them attractive candidates for tackling challenges like antimicrobial resistance and cancer.[5][6]
Our focus is on the rational design of derivatives of this compound. The selection of this core is deliberate: the N4-ethyl group provides a simple alkyl anchor, while the C5-(1-phenoxyethyl) moiety offers multiple points for modification—the phenoxy ring and the ethyl bridge—allowing for a systematic exploration of the chemical space to enhance potency and selectivity.
Foundational Synthesis: Preparation of the Core Scaffold
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][7] This two-step approach is versatile and generally provides good yields.
Workflow for Core Scaffold Synthesis
Caption: General synthesis pathway for the core scaffold.
Detailed Synthesis Protocol
Protocol 2.2.1: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethyl-thiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-phenoxypropanoyl hydrazide (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add ethyl isothiocyanate (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2.2.2: Synthesis of this compound (Core Scaffold)
-
Reaction Setup: Suspend the synthesized 1-(2-phenoxypropanoyl)-4-ethyl-thiosemicarbazide (1 equivalent) in a 2N aqueous sodium hydroxide solution.
-
Reaction Conditions: Heat the mixture under reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture and filter to remove any impurities. Carefully acidify the filtrate with cold, dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then dry. The final compound can be recrystallized from an appropriate solvent, such as ethanol, to yield the pure triazole-thiol.[1]
Structural Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.[8][9][10]
| Technique | Purpose | Expected Observations for Core Scaffold |
| FT-IR | Functional Group Identification | Peaks corresponding to N-H (thiol tautomer), C=N, and C=S (thione tautomer) stretching.[1] |
| ¹H-NMR | Proton Environment Mapping | Characteristic signals for ethyl protons, phenoxy protons, methine and methyl protons of the phenoxyethyl group, and a broad singlet for the SH/NH proton.[1] |
| ¹³C-NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the structure. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the compound. |
| Elemental Analysis | Purity and Composition | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated theoretical values.[1] |
Strategic Derivatization for Enhanced Activity: A SAR-Guided Approach
Structure-Activity Relationship (SAR) studies of analogous 1,2,4-triazoles provide a logical framework for designing new derivatives with potentially enhanced biological activity.[11][12][13] Key modifications can be targeted at three primary sites on the core scaffold.
Logical Framework for Derivative Design
Caption: SAR-guided sites for molecular modification.
-
Site 1: The Phenoxy Ring: The electronic properties of the phenoxy ring can be modulated by introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy). These changes can influence the compound's lipophilicity and its ability to form interactions with biological targets.[4][11]
-
Site 2: The Thiol Group: The nucleophilic thiol group is an ideal handle for S-alkylation or S-acylation, which can create prodrugs or introduce new pharmacophoric elements.[4] Furthermore, it can be used as a starting point for the synthesis of fused heterocyclic systems like thiazolo[3,2-b][1][5][14]triazoles, which often exhibit potent biological activities.[4]
-
Site 3: The N4-Alkyl Group: Varying the length and bulk of the N4-substituent (e.g., from ethyl to cyclohexyl) can fine-tune the molecule's steric and hydrophobic properties, which is crucial for optimizing binding to target enzymes or receptors.[1]
Protocols for Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives for potential antimicrobial, antifungal, and anticancer activities.
Antimicrobial and Antifungal Susceptibility Testing
The initial screening for antimicrobial and antifungal activity is typically performed using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[15][16]
Protocol 5.1.1: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[16]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16][17]
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Controls: Include a positive control (microbes + standard antibiotic like ciprofloxacin or fluconazole), a negative control (microbes + solvent), and a sterility control (broth only).[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[16][17]
-
Data Analysis: The MIC is the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[18]
Protocol 5.2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.[19]
Data Presentation
Quantitative results from the biological assays should be summarized in a clear, tabular format for easy comparison of the derivatives' activities.
Table 1: Example Data Summary for Biological Activity
| Compound ID | Modifications | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs C. albicans | IC₅₀ (μM) vs MCF-7 |
| Core-01 | Parent Scaffold | 64 | 128 | >100 |
| Deriv-A1 | 4'-Chloro on Phenoxy | 32 | 64 | 75.2 |
| Deriv-B1 | S-benzylation | 16 | 32 | 45.8 |
| ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. By employing a systematic approach that combines rational, SAR-guided synthesis with robust biological screening protocols, researchers can efficiently explore the chemical space around this core. The methodologies detailed in this guide provide a solid foundation for identifying derivatives with enhanced potency and selectivity, paving the way for the discovery of next-generation drugs to address critical needs in infectious diseases and oncology.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Karpenko, O. V., Antypenko, O. M., & Bilyi, I. V. (2020). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 88(4), 53. [Link]
-
Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(18), 6689. [Link]
-
Al-Ostath, A. I., & El-Gaby, M. S. A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Egyptian Journal of Chemistry, 67(13), 1-20. [Link]
-
El-Malah, A. A., & El-Gaby, M. S. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]
-
Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Karpenko, O. V., Antypenko, O. M., & Bilyi, I. V. (2020). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Research Square. [Link]
-
Koval, I. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Medical Sciences, 2(1), 1-10. [Link]
-
Kumar, R., & Singh, P. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 56-61. [Link]
-
Tertykh, V. A., & Yues, A. A. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(12), 2859. [Link]
-
Saravanan, H., & Kumar, R. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 28(2S), 7226. [Link]
-
Pitucha, M. (Ed.). (2024). Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. Molecules. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry, 28(5), 559-567. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Kaur, R., & Kumar, R. (2021). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Abdel-Salam, O. I. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(10), 2589. [Link]
-
Kumar, V., & Singh, P. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research, 32(12), 2411-2436. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Hossain, M. A., & Rahman, M. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22982. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Nanomaterials. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). [Link]
-
Berkow, E. L., & Lockhart, S. R. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(10), e0062423. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2023). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Journal of Fungi, 9(8), 802. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds | MDPI [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
From the desk of the Senior Application Scientist
Welcome to the dedicated technical resource for the synthesis and optimization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. We will move beyond simple procedural outlines to explore the mechanistic rationale behind key synthetic steps, troubleshoot common experimental hurdles, and provide a framework for maximizing the yield and purity of your target compound.
General Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a robust and well-established two-step process.[1][2] It begins with the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular dehydrative cyclization.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is significantly lower than expected (<50%). How do I identify the bottleneck?
A1: Low overall yield is typically rooted in the incomplete conversion in one or both steps. A systematic, step-by-step analysis is crucial.
Step 1: Thiosemicarbazide Formation Analysis The first step, the reaction between 2-phenoxypropanehydrazide and ethyl isothiocyanate, is an addition reaction.[3][4] Low yield here is often due to poor reaction conditions or reagent quality.
-
Potential Cause 1: Incomplete Reaction.
-
How to Verify: Before proceeding to cyclization, take a small aliquot of the reaction mixture after the reflux period. Run a Thin Layer Chromatography (TLC) analysis. If you see a significant amount of the starting hydrazide, the reaction is incomplete.
-
Solution: Ensure you are using absolute ethanol as the solvent to maintain reagent solubility. Extend the reflux time from the standard 4-6 hours to 8-10 hours and monitor via TLC until the hydrazide spot has disappeared.
-
-
Potential Cause 2: Reagent Purity.
-
How to Verify: Isothiocyanates can degrade over time, especially if exposed to moisture. Confirm the purity of your ethyl isothiocyanate via GC-MS or refractive index measurement. Hydrazides can also degrade; check the melting point of your 2-phenoxypropanehydrazide.
-
Solution: Use freshly opened or recently purified reagents. Storing isothiocyanates under an inert atmosphere (N₂ or Ar) is recommended.
-
Step 2: Cyclization Analysis The base-catalyzed cyclization is a dehydrative process that forms the triazole ring.[5][6] This step is often the primary source of yield loss if not properly controlled.
-
Potential Cause 1: Insufficient Base Concentration.
-
How to Verify: The reaction pH should be strongly alkaline (>12). If the yield is low, check the pH of the reaction mixture after the addition of the base.
-
Solution: The literature suggests a 4N (or ~15%) sodium hydroxide solution is effective for this type of cyclization.[6] Ensure the base is fully dissolved and the concentration is correct. Using a weaker base like sodium bicarbonate is generally insufficient to drive the reaction to completion.[5]
-
-
Potential Cause 2: Formation of Side Products.
-
How to Verify: During acidification for product precipitation, if the solution remains colored or if an oily residue forms alongside your solid product, side reactions have likely occurred. The primary competing reaction is the formation of 1,3,4-thiadiazole isomers.[7][8]
-
Solution: Control the reaction temperature carefully during reflux. Overheating can promote side reactions. After the reflux period, ensure the mixture is cooled to room temperature before acidification. Acidify slowly in an ice bath to control the exotherm and improve the crystallinity of the precipitate.
-
Q2: The final product is difficult to purify and appears gummy or discolored. What is the cause?
A2: This is a classic sign of impurity co-precipitation. The most likely culprits are unreacted thiosemicarbazide intermediate or the formation of isomeric side products.
-
Mechanistic Insight: The target 1,2,4-triazole-3-thiol is acidic and dissolves in aqueous base to form a sodium thiolate salt. Upon acidification, it precipitates out. However, the uncyclized thiosemicarbazide intermediate is less soluble in the basic solution and may be carried through.
-
Solution Protocol:
-
After the cyclization reflux, cool the reaction mixture to room temperature and filter it before acidification. This filtration step removes the less soluble, unreacted thiosemicarbazide.[9]
-
Proceed with the slow acidification of the clear filtrate in an ice bath.
-
For final purification, recrystallization from an ethanol/water mixture is highly effective.[6] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to obtain pure crystals.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base for the cyclization, such as potassium hydroxide?
-
A: Yes, KOH is often used interchangeably with NaOH for this cyclization and can be an effective alternative.[5] The key is to use a strong base to facilitate the intramolecular nucleophilic attack and subsequent dehydration.
-
-
Q: Is microwave-assisted synthesis a viable option to speed up the reaction?
-
A: Absolutely. Microwave irradiation has been shown to dramatically reduce reaction times for the cyclization of thiosemicarbazides from hours to mere minutes, often with only a minor impact on yield.[6] This is an excellent strategy for high-throughput synthesis.
-
-
Q: How do I confirm the final product's structure and rule out the 1,3,4-thiadiazole isomer?
-
A: ¹H NMR spectroscopy is definitive. The 1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with its thione form. A key feature in DMSO-d₆ is a broad singlet for the N-H proton, typically observed far downfield between 13-14 ppm. The S-H proton signal is sometimes observed as well.[7][10] In contrast, the isomeric 1,3,4-thiadiazol-2-amine would show an amino (-NH₂) signal much further upfield, typically in the aromatic region around 7.0-7.5 ppm.[7][8]
-
-
Q: What is the expected tautomeric form of the final product?
-
A: In the solid state and in solution, 1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form, which is stabilized by the amide-like resonance. Spectroscopic evidence, particularly the C=S stretch in IR and the downfield N-H proton in NMR, supports the thione as the major tautomer.[10]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-phenoxypropanoyl)-4-ethyl-thiosemicarbazide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxypropanehydrazide (1 equiv.) in absolute ethanol (approx. 10 mL per gram of hydrazide).
-
To this stirred solution, add ethyl isothiocyanate (1 equiv.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Final Product)
-
Suspend the dried thiosemicarbazide intermediate (1 equiv.) in a 4N aqueous solution of sodium hydroxide (approx. 8 mL per gram of intermediate).[6]
-
Heat the mixture to reflux in a flask equipped with a condenser. The solid should dissolve as the reaction proceeds. Maintain reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. If any solid is present, filter the solution to remove unreacted starting material.
-
Place the clear filtrate in an ice-water bath and acidify slowly with concentrated HCl with vigorous stirring until the pH is approximately 5-6.
-
A voluminous white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.
-
For higher purity, recrystallize from an ethanol/water mixture.[11]
Characterization Data
The following table summarizes the expected spectroscopic data for the final product based on characteristic values for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[12][13]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (s, 1H, NH ), 7.2-7.4 (m, 5H, Ar-H ), 5.0-5.2 (q, 1H, CH -CH₃), 4.1-4.3 (q, 2H, N-CH ₂-CH₃), 1.6-1.8 (d, 3H, CH-CH ₃), 1.2-1.4 (t, 3H, N-CH₂-CH ₃) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=S), ~155 (Ar-C-O), ~148 (N-C=N), 140-120 (Ar-C), ~60 (CH-CH₃), ~40 (N-CH₂), ~20 (CH-CH₃), ~15 (N-CH₂-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3100-3200 (N-H stretch), 2900-3000 (C-H stretch), ~2600 (weak S-H stretch), 1600-1620 (C=N stretch), 1250-1300 (C=S stretch) |
| MS (ESI) | [M+H]⁺ corresponding to the molecular formula C₁₃H₁₇N₄OS⁺ |
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. Available at: [Link]
-
The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online. Available at: [Link]
-
Scheme 1. Synthesis of thiosemicarbazide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Semantic Scholar. Available at: [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health (NIH). Available at: [Link]
-
Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available at: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule or structurally similar compounds. We understand that purification is often the most critical and challenging step in multi-step synthesis. This guide moves beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice based on the specific physicochemical properties of this triazole-thiol derivative.
Section 1: Understanding the Core Challenges
Before troubleshooting, it is imperative to understand the structural features of this compound that dictate its purification behavior.
-
Amphoteric Nature: The molecule possesses both a weakly acidic proton (the thiol, -SH) and basic nitrogen atoms within the triazole ring. This dual character means its solubility and interaction with stationary phases are highly pH-dependent. The thiol group can exist in equilibrium with its thione tautomer (C=S), which can affect its reactivity and spectroscopic signature.[1][2]
-
High Polarity: The presence of the triazole ring and the thiol/thione group makes this a highly polar molecule.[3] This property often leads to poor elution and band tailing during normal-phase column chromatography.
-
Potential for Strong Adsorption: The basic nitrogens can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking on TLC plates and, in severe cases, irreversible adsorption or decomposition on the column.[3]
-
Common Synthetic Impurities: The typical synthesis for this class of compounds involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[4][5][6] Therefore, common impurities include unreacted starting materials and the uncyclized thiosemicarbazide intermediate, which is often highly polar and can co-elute or complicate purification.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.
FAQ 1: Recrystallization & Solubility Issues
Question: I'm trying to recrystallize my crude product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" is a common problem for compounds with moderate melting points or when impurities are present that act as a eutectic mixture. It typically occurs when the solution is supersaturated or cooled too rapidly.[3]
Troubleshooting Steps:
-
Re-heat and Dilute: Add a small amount (5-10% of the current volume) of the hot solvent to the mixture to dissolve the oil completely.
-
Slow Cooling is Critical: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator (4 °C). Rapid cooling favors oil formation over crystal lattice formation.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[3]
-
-
Consider an Anti-Solvent System: If a single solvent fails, use an anti-solvent crystallization technique. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DMSO, or DMF). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., cold water or diethyl ether) dropwise until the solution becomes persistently turbid. Allow the mixture to stand, and crystals should form.[7]
FAQ 2: Column Chromatography Challenges
Question: My compound streaks severely on my silica gel TLC plate, appearing as a long tail rather than a distinct spot. How can I possibly run a column if I can't get good separation on TLC?
Answer: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel surface. The trailing occurs because the molecules are adsorbing and desorbing at different rates, smearing the band down the plate. You must modify your mobile phase to run an effective column.
Troubleshooting Steps:
-
Add a Basic Modifier: To neutralize the acidic silanol groups on the silica, add a small percentage of a basic modifier to your eluent system.[3]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 99:1 Ethyl Acetate:Et₃N). This is often sufficient to dramatically improve peak shape.
-
Ammonia: If triethylamine is not effective or if your compound is acid-sensitive, a solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., 95:5:0.5 Dichloromethane:Methanol:NH₃ solution).
-
-
Switch the Stationary Phase: If modifiers are insufficient, the stationary phase itself is the problem.
-
Alumina: Use a column packed with neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better separation for basic compounds.[3]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[3][8] The stationary phase (C18) is non-polar, and a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient) is used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can help by protonating the compound, leading to sharper peaks.[3]
-
Question: My compound is extremely polar. It remains at the baseline on the TLC plate even when I use 100% ethyl acetate or 90:10 DCM:Methanol. What should I do?
Answer: This indicates that your eluent system is not polar enough to move the compound off the highly polar silica gel. You need to significantly increase the polarity of your mobile phase.
Troubleshooting Steps:
-
Increase Methanol Concentration: Prepare TLC plates using more polar solvent systems. Try increasing the methanol percentage in your DCM:Methanol mixture incrementally: 85:15, 80:20, and even up to 70:30. Remember to add a basic modifier (like 0.5% NH₃ solution) to prevent streaking.
-
Employ a Gradient Elution: For column chromatography, it is inefficient to use a highly polar mobile phase from the start, as less polar impurities will elute together. Instead, use a gradient elution.[9] Start with a less polar solvent system to wash off non-polar impurities, then gradually increase the polarity to elute your target compound.
| Step | Solvent System (Example) | Purpose |
| 1 | 100% Dichloromethane | Elute very non-polar impurities. |
| 2 | 98:2 DCM:Methanol | Elute moderately non-polar impurities. |
| 3 | 95:5 DCM:Methanol | Elute compounds of intermediate polarity. |
| 4 | 90:10 DCM:Methanol | Elute your polar target compound. |
| 5 | 80:20 DCM:Methanol | Wash the column of any remaining highly polar substances. |
FAQ 3: Alternative Purification Strategies
Question: Column chromatography is resulting in a significant loss of my material, and recrystallization isn't removing a key impurity. Is there another technique I should consider?
Answer: Yes. Given the amphoteric nature of your compound, a simple acid-base extraction is a highly effective and often overlooked purification technique that can remove neutral or oppositely charged impurities.[7]
Rationale: The acidic thiol group allows the compound to be deprotonated by a weak base, forming a water-soluble salt. Neutral organic impurities will remain in the organic layer. Conversely, the basic triazole nitrogens allow the compound to be protonated by an acid.
Troubleshooting Steps (Base Extraction):
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 5% sodium bicarbonate solution. Your target compound will deprotonate and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Separation: Separate the aqueous layer. It is good practice to wash the organic layer one more time with the basic solution to ensure complete extraction.
-
Re-precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic. Your purified compound will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Section 3: Visualized Workflows and Protocols
Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the most appropriate initial purification technique.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
Overcoming solubility issues of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, I've seen many promising compounds temporarily halted by the practical challenge of getting them into solution for biological testing. This particular molecule, with its unique triazole-thiol core and bulky hydrophobic substituents, presents a classic solubility hurdle. This guide is designed to provide you with the foundational knowledge, systematic troubleshooting workflows, and practical protocols to overcome these issues, ensuring your experimental results are both accurate and reproducible.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
The structure of this compound contains competing features that dictate its behavior in aqueous solutions. Understanding this chemistry is the first step to rationally designing a solubilization strategy.
-
Hydrophobic Character : The phenoxyethyl and ethyl groups are large, non-polar, and lipophilic ("grease-ball" characteristics). These groups dominate the molecule's character, driving its preference for non-polar environments and causing it to be poorly soluble in water and aqueous buffers.
-
Ionizable Thiol Group : The molecule possesses a thiol (-SH) group attached to the triazole ring. Thiols are weakly acidic and can be deprotonated in a basic environment to form a negatively charged thiolate anion (-S⁻). This ionized form is significantly more polar and, therefore, more soluble in water.
-
Triazole Ring : The 1,2,4-triazole ring itself contains nitrogen atoms that can be protonated under acidic conditions, though the thiol group's acidity is the more practical handle for solubility manipulation in most biological assays.
These features result in a compound that is likely a BCS (Biopharmaceutics Classification System) Class II or IV agent, characterized by low solubility.[1] The key to success lies in manipulating these properties to your advantage.
Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound
To provide a framework, the properties for a related compound, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, are listed below. The addition of the phenoxyethyl group in your molecule will further increase its hydrophobicity.
| Property | Predicted Value | Implication for Solubility |
| Molar Mass | ~205.28 g/mol | Moderate molecular weight. |
| Predicted pKa (Thiol) | ~8.36 ± 0.20 [2] | The compound will become significantly more soluble at pH values above ~8.4 as the thiol group ionizes. |
| Predicted Density | 1.24 g/cm³ | Standard for organic molecules. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A: The standard industry practice is to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[3][4] DMSO is a powerful polar aprotic solvent capable of dissolving most poorly soluble compounds.[5] Prepare a 10 mM or higher stock solution in pure DMSO, ensuring it is fully dissolved, before attempting to dilute it into your aqueous assay buffer.
Q2: I see a precipitate or cloudiness when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?
A: This is a very common observation known as "precipitation upon dilution." You have exceeded the compound's kinetic solubility in the final buffer.[3] The compound is soluble in the concentrated DMSO stock but crashes out when the solvent environment abruptly changes to be predominantly aqueous.
-
Immediate Action: Your final compound concentration is too high for the assay conditions. You must either lower the final concentration or modify the assay buffer to increase the compound's solubility. Refer to the workflow in Section 3.
Q3: What is the maximum concentration of DMSO I can use in my assay?
A: This is critically dependent on your assay type. Even at low concentrations, DMSO can have biological effects.[5][6]
-
Cell-Based Assays: Keep the final DMSO concentration ≤ 0.5% , and ideally at or below 0.1%. Concentrations above 1-2% are often cytotoxic to many cell lines.[6][7]
-
Biochemical/Enzyme Assays: These are often more tolerant. A final concentration of 1-2% DMSO is generally acceptable, but you must validate this. At higher concentrations, DMSO can cause protein denaturation or directly inhibit enzyme activity.
-
Crucial Control: Always include a "vehicle control" in your experiments (assay buffer + the same final concentration of DMSO used for your compound) to account for any effects of the solvent itself.
Q4: Can I use pH to improve solubility?
A: Yes, this is an excellent strategy for this specific molecule. Based on its predicted pKa of ~8.4, increasing the pH of your buffer will deprotonate the thiol group, creating a more soluble thiolate salt.[2][8] Consider using a buffer system like Tris or HEPES at pH 8.5 or 9.0. However, you must first confirm that your protein or cells are stable and functional at this higher pH. The stability of thiol groups themselves can also be pH-dependent.[9][10]
Section 3: Systematic Troubleshooting Workflow
Follow this workflow to systematically identify the optimal conditions for your compound in your specific assay.
Caption: Systematic workflow for troubleshooting compound solubility.
Protocol 1: Stock Solution Preparation
-
Accurately weigh out your solid this compound.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex vigorously for 2-5 minutes.
-
If necessary, gently warm the solution (30-37°C) or use a sonicating water bath to aid dissolution.
-
Visually inspect to ensure no solid material remains. The solution should be perfectly clear.
-
Store in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.
Protocol 2: Systematic Solubilization Strategy
If you observe precipitation upon dilution of the DMSO stock, test the following strategies sequentially. For each, remember to run a parallel vehicle control.
A. pH Modification
-
Rationale: To ionize the thiol group (pKa ~8.4) into the more soluble thiolate anion.
-
Method:
-
Prepare your assay buffer at several pH points above 7.4, for example: pH 8.0, 8.5, and 9.0. (Ensure your biological system is stable at these pHs).
-
Use a buffer system with an appropriate pKa for this range, such as Tris-HCl or HEPES.
-
Dilute your DMSO stock into each of these buffers and observe for precipitation.
-
Proceed with the lowest pH that maintains solubility.
-
B. Use of Excipients (Cyclodextrins)
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is soluble in water.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]
-
Method:
-
Prepare a stock solution of 40% (w/v) HP-β-CD in your chosen aqueous buffer.
-
Create a working solution of your compound by first adding the required volume of DMSO stock to a tube, then adding the 40% HP-β-CD solution, and finally adding the remaining buffer. Vortex well.
-
The final concentration of HP-β-CD in the assay should be optimized, but starting with 1-5% can be effective.
-
Caption: Cyclodextrin encapsulates the hydrophobic moiety.
Table 2: Comparison of Common Co-solvents and Excipients
| Agent | Type | Typical Final Conc. (Cell-based) | Typical Final Conc. (Biochemical) | Key Considerations |
| DMSO | Co-solvent | < 0.5%[6] | < 2% | Standard starting point; can cause cytotoxicity or enzyme inhibition.[7] |
| Ethanol | Co-solvent | < 0.5% | < 5% | Can affect cell membranes and protein structure; less effective for very hydrophobic compounds.[6] |
| HP-β-CD | Excipient | 1-10 mg/mL | 1-20 mg/mL | Generally low toxicity; can sometimes extract cholesterol from cell membranes at high concentrations.[11][14] |
| Tween-20/80 | Surfactant | < 0.01% | < 0.1% | Can denature proteins and disrupt cell membranes; useful for mitigating compound aggregation. |
Section 4: Advanced Considerations & Assay Interference
Successfully solubilizing your compound is only half the battle. You must also be aware of potential artifacts introduced by the compound's chemistry or the solubilization method itself.
-
Thiol Reactivity : The thiol group is nucleophilic and can be reactive. It can be oxidized to form disulfides (especially in the presence of certain metal ions), or it can covalently react with electrophilic sites in your assay components (e.g., maleimide-based probes, reactive protein side chains). This can lead to false positives or assay signal degradation.[15]
-
Mitigation: Consider adding a small amount of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to your buffer if compatible with your assay, but be aware these can also interfere. TCEP is generally more stable and less reactive with many probes.
-
-
Compound Aggregation : At concentrations above their solubility limit, poorly soluble compounds can form sub-visible aggregates that non-specifically inhibit proteins, giving the appearance of legitimate activity.[16] This is a major source of false positives in high-throughput screening.
-
Mitigation: A standard counter-screen is to re-test activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[16] If the compound's inhibitory activity is significantly reduced, it is likely acting via aggregation.
-
-
Assay-Specific Interference : Always consider how your chosen solubilizing agent might interfere with your specific detection method. For example, some compounds or excipients may have intrinsic fluorescence, which would interfere with fluorescence-based readouts.
By following this structured approach—understanding the molecule, systematically testing solubilization strategies, and remaining vigilant for potential artifacts—you can confidently generate reliable data for this compound and advance your research.
References
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available at: [Link]
-
PubMed. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Available at: [Link]
-
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. smolecule.com [smolecule.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the stability challenges associated with this compound and to offer robust, field-proven strategies for its preservation in solution. Our focus is on the causal mechanisms of degradation and the implementation of self-validating protocols to ensure the integrity of your experiments.
Section 1: Foundational Principles of Thiol Stability
The core structural feature governing the stability of this compound is the exocyclic thiol (-SH) group. While the 1,2,4-triazole ring itself is an aromatic heterocycle with considerable stability under mild conditions, the thiol moiety is highly susceptible to oxidation.[1] The primary degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer. This process is often irreversible and leads to a loss of biological activity and the appearance of impurities in analytical profiles.
The rate of this degradation is dictated by several environmental factors:
-
pH: The acidity of the solution is critical. In neutral to alkaline conditions, the thiol group (-SH) can deprotonate to form a thiolate anion (R-S⁻). This anion is significantly more nucleophilic and is oxidized far more readily than its protonated counterpart. Thiolated compounds are often more stable at a slightly acidic pH.[2]
-
Dissolved Oxygen: Molecular oxygen is the ultimate oxidizing agent in many degradation pathways. Its presence in solvents is a primary driver of disulfide formation.[3]
-
Trace Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[4][5] They can facilitate the transfer of electrons from the thiol to oxygen, dramatically accelerating degradation even at ppm concentrations.
-
Temperature and Light: As with most chemical reactions, rates of degradation increase with temperature. Exposure to light, especially UV, can also provide the energy to initiate radical-based oxidation pathways.[1]
Caption: Primary oxidative degradation pathway of the thiol group.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and experimentation of this compound in solution.
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Testing of 1,2,4-Triazole Thiols
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2,4-triazole thiols. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the biological evaluation of this important class of compounds. Inconsistent results can arise from a variety of factors related to the inherent chemical properties of the 1,2,4-triazole thiol scaffold. This document provides a structured, question-and-answer-based approach to identify and resolve these issues, ensuring the integrity and reproducibility of your experimental data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each entry details the issue, explores the underlying causes rooted in the chemistry of 1,2,4-triazole thiols, and provides a step-by-step path to resolution.
Question 1: My initial screening hit shows potent activity, but the results are not reproducible. What's going on?
Answer:
This is a frequent and frustrating issue often linked to the reactive nature of the thiol group. Many initial hits from high-throughput screens (HTS) turn out to be "Pan-Assay Interference Compounds" (PAINS).[1][2] These compounds appear active but often act non-specifically, leading to false-positive results that are difficult to reproduce.[1][2] For 1,2,4-triazole thiols, the primary cause is often non-specific covalent modification of proteins.
Underlying Causes & Explanations:
-
Thiol Reactivity: The thiol group (-SH) on your compound is nucleophilic and can react with electrophilic residues on proteins, most commonly cysteine.[3][4] This covalent modification can irreversibly inhibit enzyme function or disrupt protein interactions, leading to an apparent biological effect that is not due to specific, on-target binding.[5][6] Such compounds are generally avoided in drug discovery due to their promiscuous bioactivity and potential for toxicity.[3]
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, which is common in assay buffers) or cellular components. This can lead to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay readouts, particularly in cell-based assays.[3][7]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins, a mechanism of assay interference that can be sensitive to assay conditions and therefore hard to reproduce.[8][9]
Troubleshooting Workflow:
To determine if your compound's activity is genuine, a series of control experiments is essential. This workflow helps to systematically rule out common artifacts.
Caption: Workflow for validating an inconsistent screening hit.
Experimental Protocol: DTT Sensitivity Assay
This assay determines if your compound's activity is diminished in the presence of a competing thiol, which is a strong indicator of non-specific reactivity.
Objective: To assess the thiol reactivity of a hit compound.
Materials:
-
Your 1,2,4-triazole thiol compound
-
Assay buffer
-
Dithiothreitol (DTT)
-
Positive control (a known thiol-reactive compound, e.g., N-ethylmaleimide)
-
Your specific biological assay system (enzyme, cells, etc.)
Procedure:
-
Prepare your assay as you normally would.
-
Create two sets of experimental conditions:
-
Condition A (Standard): Your standard assay buffer.
-
Condition B (DTT Challenge): Your standard assay buffer supplemented with a final concentration of 1-5 mM DTT.[7]
-
-
Prepare a concentration-response curve for your compound under both Condition A and Condition B.
-
Include your positive control in parallel to validate that the assay system is sensitive to thiol-reactive compounds.[7]
-
Calculate the IC₅₀ value for your compound under both conditions.
Data Interpretation:
| IC₅₀ Fold Shift (Condition B / Condition A) | Interpretation |
| > 3-fold | High likelihood of thiol reactivity. A significant decrease in potency (higher IC₅₀) in the presence of DTT suggests your compound is reacting with DTT instead of the target.[7] The result is likely a false positive. |
| 1 to 3-fold | Equivocal. This may indicate weak thiol reactivity or other assay sensitivities. Further investigation is required. |
| No significant change | Low likelihood of thiol reactivity. This provides confidence that the observed activity is not due to non-specific reaction with cysteines, at least under these conditions. You can proceed to other validation experiments.[7] |
Question 2: I'm observing high variability between replicates and a loss of activity in my cell-based assay over a 24-hour incubation. What could be the cause?
Answer:
This issue often points to problems with compound stability or solubility in the assay medium. 1,2,4-triazole thiols can be unstable in aqueous solutions, especially over long incubation periods and at physiological pH.
Underlying Causes & Explanations:
-
Oxidative Instability: The thiol group is susceptible to oxidation, readily forming disulfide bridges with other thiol-containing molecules (including another molecule of your compound) or being oxidized to sulfinic or sulfonic acids.[10] This is accelerated in aqueous, oxygen-rich environments like cell culture media. The resulting species will have different chemical properties and likely lower or no activity.
-
Poor Solubility and Precipitation: Many organic compounds have limited solubility in aqueous buffers.[11] If the final concentration of your compound in the assay exceeds its solubility limit, it will precipitate.[12] This leads to high variability as the amount of soluble, active compound differs from well to well. Degradation products may also have different solubility profiles, further complicating the issue.[12]
-
Thiol-Thione Tautomerism: 1,2,4-triazoles substituted with a thiol group can exist in equilibrium between the thiol and thione tautomeric forms.[13][14] While the thione form is often dominant, the equilibrium can be influenced by pH, solvent, and temperature.[13] The two tautomers may have different activities, stabilities, and solubilities, contributing to inconsistent results if the equilibrium shifts during the experiment.[15]
Troubleshooting Workflow:
Caption: Systematic approach to diagnosing and solving compound stability and solubility issues.
Experimental Protocol: Compound Stability Assessment by LC-MS
Objective: To quantify the degradation of the 1,2,4-triazole thiol in the assay medium over time.
Materials:
-
Your 1,2,4-triazole thiol compound
-
Assay medium (e.g., cell culture medium + 10% FBS)
-
LC-MS system
-
Control compound (a known stable compound)
Procedure:
-
Prepare a solution of your compound in the assay medium at the final experimental concentration.
-
Prepare a similar solution for your stable control compound.
-
Incubate the solutions under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot of each solution.
-
Immediately analyze the aliquots by LC-MS to determine the peak area of the parent compound.
-
Plot the peak area of the parent compound versus time.
Data Interpretation:
-
Stable: A flat line indicates the compound is stable under assay conditions.
-
Unstable: A decrease in the parent compound's peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradants (e.g., disulfides).
If instability is confirmed, the primary solution is to always prepare solutions fresh immediately before use and minimize incubation times whenever possible.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing stock solutions of 1,2,4-triazole thiols?
A: Due to their oxidative instability, proper handling is critical.
-
Solvent: Use anhydrous DMSO for stock solutions.
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Preparation: When preparing aqueous working solutions from the DMSO stock, do so immediately before the experiment.[12] Visually inspect for any precipitation after dilution.[11]
-
Atmosphere: For highly sensitive compounds, sparging solvents with an inert gas like argon or nitrogen before use can help minimize oxidation.[10]
Q2: My 1,2,4-triazole thiol has a metal-chelating motif. How can this affect my assay?
A: The triazole ring system, particularly with the adjacent thiol group, can chelate metal ions.[16][17][18] This can cause issues in several ways:
-
Inhibition of Metalloenzymes: If your target protein is a metalloenzyme, your compound might inhibit it simply by stripping the essential metal cofactor, rather than through specific binding to the active site.
-
Assay Reagent Interference: Some assay technologies rely on metal ions (e.g., certain fluorescent probes or enzyme systems). Chelation can interfere with these components and produce a false signal.
-
Troubleshooting: To test for this, you can add a surplus of a chelating agent like EDTA to your assay. If the compound's activity is abolished, it strongly suggests that metal chelation is involved in its mechanism of action.
Q3: Are all thiol-containing compounds problematic "PAINS"?
A: Not necessarily, but they should be treated with a higher degree of suspicion.[3][9] While many thiol-reactive compounds are non-specific, some approved drugs are covalent inhibitors that act via a reactive group.[19] The key is to demonstrate that the covalent modification is specific to the target of interest and does not occur promiscuously with other proteins.[5][6] Rigorous follow-up studies, such as protein mass spectrometry to identify the specific site of covalent modification on the target protein, are required to validate a covalent mechanism.
References
-
Dahlin, J.L., & Walters, M.A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]
-
Hori, M., et al. (2020). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 797-805. [Link]
-
Karmaus, A.L., et al. (2016). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology, 1, 39-50. [Link]
-
Huth, J.R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology, 20(12), 1752-1759. [Link]
-
Huth, J.R., et al. (2007). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. Chemical Research in Toxicology, 20(12), 1752-1759. [Link]
-
Ye, Y., et al. (2023). Pairs of thiol-substituted 1,2,4-triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. Bioorganic & Medicinal Chemistry, 96, 117531. [Link]
-
Dahlin, J.L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Brute, M.L., & Johnston, J.N. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9472-9481. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 2). Pan-assay interference compounds. In Wikipedia. [Link]
-
Brute, M.L., & Johnston, J.N. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9472-9481. [Link]
-
de Souza, M.V.N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 7(3), 143-144. [Link]
-
Reddit. (2024, May 23). Thiol Handling. r/Chempros. [Link]
-
Baell, J.B., & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
Per-Olov, K., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117-129. [Link]
-
Zhang, Y., et al. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. Acta Pharmaceutica Sinica B, 11(3), 633-646. [Link]
-
Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7936. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved January 17, 2026, from [Link]
-
Wang, Y., et al. (2019). Discovery of[3][4][5]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules, 24(12), 2269. [Link]
-
SouthernBiotech. (2023, November 16). The Importance of Immunoassay Controls. [Link]
-
Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3879-3886. [Link]
-
Dmytro, K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1887-1900. [Link]
-
Al-Bayati, R.I.H., & Al-Amiery, A.A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-7. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Work with Thiols. Retrieved January 17, 2026, from [Link]
-
Juozapaitiene, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. [Link]
-
Jasim, A.M., Omar, T.N.A., & Abdulhadi, S.L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
Yurttas, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(4), 6862-6880. [Link]
-
Ghorab, M.M., & Al-Said, M.S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(7), 1658. [Link]
-
Irwin, J.J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Medicinal Chemistry, 58(17), 7076-7087. [Link]
-
Kumar, A., et al. (2018). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Current Bioactive Compounds, 14(1), 23-38. [Link]
-
ResearchGate. (2025, November). Triazole isomers and tautomer forms of 1,2,4‐triazole. [Link]
-
Khilkovets, A.V. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). * Zaporozhye Medical Journal, 24*(1), 127-133. [Link]
-
Wang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097. [Link]
-
ResearchGate. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Retrieved January 17, 2026, from [Link]
-
Al-Juthery, H.A.A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents against breast cancer cell lines. Ginekologia i Poloznictwo, 40(2). [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Todorov, I., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1275069. [Link]
-
Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Retrieved January 17, 2026, from [Link]
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 15. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 19. Pairs of thiol-substituted 1,2,4-triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity [ccspublishing.org.cn]
Technical Support Center: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
Welcome to the technical support guide for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established literature and field experience to ensure you can navigate the complexities of this synthesis with confidence.
Overview of the Synthesis
The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][2][3] This intermediate is typically formed from the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate.[4][5][6] While this pathway is robust, several critical parameters can influence the reaction's outcome, leading to the formation of undesired side products and complicating purification.
This guide will address the most common issues in a question-and-answer format, providing mechanistic explanations, detailed troubleshooting protocols, and methods for validating your results.
FAQ 1: My primary product is not the expected triazole-thiol. Mass spectrometry suggests the formation of a 2-amino-1,3,4-thiadiazole. Why did this happen and how can I prevent it?
A1: Mechanistic Insight & Troubleshooting
This is the most common side reaction in this synthesis. The formation of a 1,3,4-thiadiazole versus a 1,2,4-triazole is a classic example of a kinetically and thermodynamically controlled competitive cyclization. The outcome is almost entirely dictated by the pH of the reaction medium.[7]
-
The Chemistry: The acylthiosemicarbazide intermediate can cyclize via two distinct pathways. In acidic conditions , dehydration occurs between the sulfur atom and the acyl carbonyl carbon, leading to the formation of the stable 2-amino-1,3,4-thiadiazole ring.[7][8][9][10] In basic conditions , the base abstracts a proton from one of the nitrogen atoms, promoting a nucleophilic attack on the acyl carbon, which, after dehydration, results in the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[2][3][11]
}
Figure 1: pH-Dependent Cyclization Pathways.
Troubleshooting Protocol: Ensuring Triazole Formation
To exclusively synthesize the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, rigorous adherence to basic conditions is paramount.
Step 1: Verify Starting Material Purity Ensure your 1,4-disubstituted thiosemicarbazide intermediate is free of any acidic residues from its synthesis or purification steps.
Step 2: Implement a Validated Base-Catalyzed Cyclization The following protocol is a robust method for achieving selective triazole formation.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-disubstituted thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). A typical ratio is 5-10 mL of 2N NaOH per gram of thiosemicarbazide.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times are 2-4 hours.
-
Work-up - Isolation of Crude Product:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution with cold concentrated hydrochloric acid (HCl) or 2N HCl until the pH is acidic (pH ~3-5), checked with litmus paper.
-
A precipitate of the crude triazole-thiol will form.
-
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.[4][12]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (50-60 °C).
Step 3: Validate the Product Structure Confirm the identity of your product using spectroscopic methods. The absence of a primary amine signal (-NH₂) in the ¹H NMR and the presence of a thiol (-SH) proton signal (often a broad singlet at δ 13-14 ppm) are key indicators of successful triazole formation.[4] IR spectroscopy should show the absence of the C=O stretch from the intermediate and the presence of C=S and SH absorptions.[1]
FAQ 2: The reaction is sluggish, and my yield is low, with a significant amount of unreacted thiosemicarbazide remaining. How can I drive the reaction to completion?
A2: Optimizing Reaction Conditions
Incomplete cyclization is a common issue that can often be resolved by adjusting the reaction parameters. The stability and reactivity of the thiosemicarbazide intermediate are key factors.
-
The Chemistry: The cyclization is a dehydration reaction that requires sufficient energy and an adequate concentration of the base to proceed efficiently. A low base concentration may not be sufficient to deprotonate the nitrogen atom effectively, while insufficient heat can fail to overcome the activation energy barrier for the ring-closing step.
Troubleshooting Workflow
}
Figure 2: Workflow for Optimizing Incomplete Cyclization.
Optimization Parameters
The following table summarizes key parameters that can be adjusted to improve reaction yields.
| Parameter | Standard Condition | Optimization Strategy | Rationale & Caution |
| Base Concentration | 2N NaOH/KOH | Increase to 4N or use more equivalents. | A higher concentration of OH⁻ increases the rate of the initial deprotonation step. Avoid excessively harsh conditions that could cause hydrolysis.[13] |
| Reaction Time | 2-4 hours | Increase to 6-8 hours. | Some sterically hindered or electronically deactivated substrates require longer reaction times for complete conversion. Monitor via TLC to avoid decomposition. |
| Temperature | Reflux in water (100 °C) | Use a higher boiling point solvent like ethanol. | This can provide the necessary activation energy for difficult cyclizations. The standard procedure in aqueous NaOH is usually sufficient.[2] |
FAQ 3: My final product appears discolored and is difficult to purify by recrystallization. What could be the cause?
A3: Managing Product Purity and Stability
Discoloration often points to minor impurities or product degradation. The thiol group in the final product is susceptible to oxidation.
-
The Chemistry: Thiols (-SH) can be oxidized, especially in the presence of air at elevated temperatures, to form disulfides (R-S-S-R). This oxidative coupling leads to a dimeric impurity that can complicate crystallization and discolor the product.
Protocol for High-Purity Recrystallization
-
Solvent Selection: The most effective and commonly cited solvent system for purification is an ethanol/water mixture.[4][13]
-
Procedure:
-
Place the crude, dry solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the product is highly soluble, add hot water dropwise until the solution becomes faintly turbid.
-
To mitigate oxidation, you can perform this step under a nitrogen or argon atmosphere, although it is often not strictly necessary if done efficiently.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly. The resulting product should be a white or off-white crystalline solid.[1]
References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications. [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]
-
(A) Synthesis of 4-amino-5-substituted... ResearchGate. [Link]
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
-
Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health (NIH). [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Engineering. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Scilit. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Catalyst Removal in 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. This guide is designed to provide practical, field-proven insights into the critical, yet often challenging, final step of your synthesis: the efficient removal of catalysts from your reaction mixture. Achieving high purity of the final triazole compound is paramount, particularly in pharmaceutical applications where stringent limits on metal contaminants are in place.[1][2][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during catalyst removal, ensuring the integrity and purity of your synthesized 1,2,4-triazole derivatives.
Troubleshooting Guide: Common Issues in Catalyst Removal
This section addresses specific problems you may encounter during the purification of your 1,2,4-triazole products.
Issue 1: Persistent Metal Catalyst Contamination (e.g., Copper, Silver, Palladium) in the Final Product.
Q: I've performed a standard work-up, but my NMR/LC-MS analysis still shows the presence of the metal catalyst. How can I effectively remove it?
A: Residual metal catalysts are a frequent challenge, especially with homogeneous catalysts like copper(II) acetate or silver(I) salts, which are commonly used in 1,2,4-triazole synthesis to achieve high yields and specific regioselectivity.[4][5] The choice of removal method depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the properties of your triazole product.
Underlying Cause: Homogeneous catalysts are, by definition, soluble in the reaction medium, making their removal by simple filtration impossible. Furthermore, the nitrogen atoms in the 1,2,4-triazole ring can coordinate with metal ions, causing the catalyst to co-purify with the product.[6]
Solutions:
-
Acid-Base Extraction: This is often the first and most effective method for removing basic metal hydroxides or salts.
-
Rationale: By washing the organic layer containing your product with a dilute acidic solution (e.g., 1M HCl or aqueous ammonium chloride), you can protonate any basic catalyst residues, rendering them water-soluble and partitioning them into the aqueous phase.[7][8][9] Conversely, if your triazole has acidic protons, a wash with a mild base like sodium bicarbonate can remove acidic impurities.[7][10]
-
Caution: Ensure your 1,2,4-triazole derivative is stable to the acidic or basic conditions used.
-
-
Metal Scavengers: For tenacious metal contamination, particularly with palladium, specialized metal scavengers are highly effective.[2][3][11]
-
Rationale: These are solid-supported ligands (often silica or polymer-based) with a high affinity for specific metals.[2][12] When stirred with the crude product solution, they selectively bind the metal, which is then removed by simple filtration.
-
Protocol: See the detailed protocol for using metal scavengers below.
-
-
Column Chromatography: While a standard purification technique, it can be optimized for catalyst removal.
-
Rationale: The stationary phase (e.g., silica gel) can interact with and retain polar metal salts.
-
Pro-Tip: If you observe streaking of your basic triazole product on a silica gel TLC plate, it indicates a strong interaction with the acidic silica surface.[13] To mitigate this and improve separation from the catalyst, add a small amount of a basic modifier like triethylamine or ammonia to your eluent.[13]
-
Issue 2: My Heterogeneous Catalyst is Leaching into the Product.
Q: I'm using a supported catalyst (e.g., copper on charcoal) to simplify removal, but I'm still detecting metal in my product. Why is this happening and what can I do?
A: While heterogeneous catalysts are designed for easy separation via filtration, leaching of the active metal species into the reaction mixture can occur.[1][14]
Underlying Cause: The reaction conditions (e.g., temperature, solvent, presence of ligands) can sometimes cause a small amount of the metal to detach from the solid support and enter the solution as a soluble species.
Solutions:
-
Post-Filtration Scavenging: After filtering off the bulk of the heterogeneous catalyst, treat the filtrate with a suitable metal scavenger as described above to capture the leached metal ions.
-
Optimize Reaction Conditions: If leaching is significant, consider modifying the reaction conditions. Sometimes, a lower temperature or a different solvent can reduce the extent of metal leaching without compromising the reaction yield.
-
Catalyst Choice: Investigate alternative supported catalysts that may exhibit lower leaching under your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing a copper(II) acetate catalyst from a one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles? [4][15][16]
A1: For copper(II) acetate, a simple aqueous work-up is often sufficient. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water. Follow this with a wash using a chelating agent like aqueous EDTA solution, which will form a water-soluble complex with the copper ions, effectively removing them from the organic layer.[17]
Q2: I've synthesized a 1,3,5-trisubstituted 1,2,4-triazole using a metal-free iodine-catalyzed reaction. What's the best way to purify my product? [4]
A2: In the absence of a metal catalyst, purification is generally simpler. The primary impurity to remove is the iodine catalyst and any iodine-containing byproducts. This can typically be achieved by washing the crude reaction mixture (dissolved in an organic solvent) with an aqueous solution of a reducing agent like sodium thiosulfate. This will reduce the iodine to iodide, which is soluble in the aqueous phase and can be easily separated. Subsequent purification can be done by recrystallization or column chromatography.
Q3: Can I reuse my heterogeneous catalyst?
A3: One of the key advantages of heterogeneous catalysts is their potential for reuse, which makes the process more cost-effective and sustainable.[1] After filtration, the catalyst should be washed with the reaction solvent and then a more volatile solvent (like acetone or dichloromethane) to remove any adsorbed organic material, and then dried under vacuum before being used in subsequent reactions. The recyclability of some catalysts, like HClO4-SiO2, has been demonstrated for at least three cycles.[5][18]
Q4: How do I choose between acid-base extraction, chromatography, and metal scavengers?
A4: The choice depends on the scale of your reaction, the desired purity, and the nature of the catalyst and product. The following decision tree can guide your choice:
Caption: A workflow for selecting the appropriate catalyst removal method.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of a Copper Catalyst
This protocol is suitable for a reaction using a homogeneous copper catalyst, where the desired 1,2,4-triazole product is stable in dilute acid and soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper ions.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[14]
-
Purity Check: Assess the purity of the crude product by TLC or LC-MS to determine if further purification is necessary.
Protocol 2: Using a Metal Scavenger for Palladium Removal
This protocol is designed for situations where trace amounts of a palladium catalyst remain after initial work-up.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., acetonitrile, THF, or DCM).
-
Scavenger Addition: Add the recommended amount of a palladium scavenger resin (e.g., a thiol-functionalized silica gel, typically 3-5 equivalents relative to the residual metal).
-
Stirring: Stir the mixture at room temperature for 4-16 hours. The kinetics can sometimes be enhanced by gentle heating, if the product is stable.[2][3]
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite is usually sufficient.
-
Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Data Summary: Comparison of Catalyst Removal Techniques
| Method | Catalyst Type | Advantages | Disadvantages | Best For |
| Filtration | Heterogeneous | Simple, fast, allows for catalyst recycling.[1] | Potential for metal leaching into the filtrate. | Initial removal of solid-supported catalysts. |
| Acid-Base Extraction | Homogeneous (Metal Salts) | Cost-effective, scalable, removes ionic impurities.[7][8] | Product must be stable to pH changes; may not be effective for all metal complexes. | Removing soluble copper and silver salts. |
| Column Chromatography | Homogeneous & Leached Heterogeneous | Can achieve very high purity; separates product from other organic impurities.[1][19][20] | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Final purification step when high purity is required. |
| Metal Scavengers | Homogeneous & Leached Heterogeneous | Highly selective for specific metals; high efficiency in removing trace amounts; minimal product loss.[2][3] | Can be expensive compared to other methods. | Removing trace amounts of precious metals like palladium to meet pharmaceutical purity standards.[2] |
References
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies - Benchchem.
- synthesis of 1,2,4 triazole compounds - ISRES.
- Scheme 26. Different isomeric forms of 1,2,4-triazole. Various... - ResearchGate.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook.
- A practical flow synthesis of 1,2,3-triazoles - RSC Publishing.
- EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents.
- TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
- The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI.
- Metal Scavenger User Guide | Biotage.
- Separable Catalysts in One-Pot Syntheses for Greener Chemistry - ACS Publications.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central.
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- Acid–base extraction - Wikipedia.
- Palladium catalyst recovery using scavenger resin - SpinChem.
- CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents.
- Metal Scavengers - Sigma-Aldrich.
- Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications.
- Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules | ACS Macro Letters.
- (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate.
- [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography] - PubMed.
- Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
- Phase Transfer Catalysis - Alfa Chemistry.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications.
- Metal Scavenger Guide - Sopachem.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Acid base extraction flow chart.
- Acid-Base Extraction of Benzil and Benzoic Acid - YouTube.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
-
Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst - IRIS . Available at:
- Copper and Click Chemistry for OLEDs and Organic Electronics - Nobel Prize 2022, Retrosynthesis - YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. sopachem.com [sopachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. spinchem.com [spinchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 15. isres.org [isres.org]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Preventing "oiling out" during crystallization of triazole derivatives
A-Level Lead: Senior Application Scientist
Welcome to the Technical Support Center for the crystallization of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a specific focus on preventing the common and often challenging issue of "oiling out."
Introduction: The Challenge of "Oiling Out" in Triazole Crystallization
Triazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique physicochemical properties.[1][2] However, their purification by crystallization can be hampered by a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[3] Instead of forming a well-ordered crystalline solid, the compound separates from the solution as a supersaturated, amorphous liquid phase. This "oil" can entrap impurities, hinder crystal growth, and ultimately lead to a lower yield and purity of the final product.
The propensity of a compound to oil out is influenced by a delicate interplay of factors including its intrinsic properties—such as melting point, molecular weight, and structural flexibility—and the external crystallization conditions like solvent choice, supersaturation level, and cooling rate.[3] Triazole derivatives, with their characteristic nitrogen-rich heterocyclic rings, possess strong hydrogen bonding capabilities which play a crucial role in the stability of their crystal lattice.[4][5] Disruptions to this intricate network of intermolecular interactions can favor the disordered, liquid-like state of an oil over the highly organized structure of a crystal. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of triazole crystallization and successfully prevent oiling out.
Troubleshooting Guide: From Oily Aggregates to Crystalline Solids
This section is designed to provide direct answers and actionable protocols for specific issues encountered during the crystallization of triazole derivatives.
Q1: My triazole derivative has completely oiled out. What are my immediate options to salvage the experiment?
Answer:
When your triazole derivative has oiled out, the primary goal is to redissolve the oil and create conditions that favor crystalline nucleation and growth over liquid-liquid phase separation. Here are immediate steps you can take:
-
Re-dissolution and Dilution: Gently warm the mixture to redissolve the oil back into the solvent. Once dissolved, add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level. A lower supersaturation can shift the system out of the "oiling out" zone and into the metastable zone where crystal growth is favored over the formation of a liquid phase.[6]
-
Controlled Cooling: Allow the solution to cool much more slowly. Rapid cooling is a common trigger for oiling out because it generates a high level of supersaturation too quickly for the molecules to organize into a crystal lattice.[7] Consider letting the solution cool to room temperature undisturbed over several hours, or even overnight. For temperature-sensitive compounds, a programmed cooling ramp using a controlled reactor system is ideal.
-
Induce Nucleation: If crystals do not form upon slow cooling, try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6]
-
Seeding: If you have a small amount of the pure crystalline material, introduce a seed crystal into the cooled, supersaturated solution. Seeding provides a template for crystal growth and is a powerful technique to bypass the kinetic barrier of primary nucleation, thereby preventing oiling out.[8]
Q2: I consistently observe oiling out with a particular solvent system. How do I select a more suitable solvent for my triazole derivative?
Answer:
Solvent selection is critical in preventing oiling out. The ideal solvent should have a moderate solubility for your triazole derivative, with a significant positive temperature coefficient (i.e., solubility increases substantially with temperature).
Solvent Selection Strategy:
-
"Like Dissolves Like" with a Twist: Triazoles are polar molecules capable of acting as both hydrogen bond donors and acceptors.[9][10] Solvents with similar properties, such as alcohols (ethanol, methanol, isopropanol) and other polar aprotic solvents (acetonitrile, acetone, ethyl acetate), are often good starting points.[6][11] However, a solvent that is too good at solvating the triazole can stabilize it in solution and hinder crystallization.
-
Co-solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be highly effective. The crystallization is induced by the slow addition of the anti-solvent to a solution of the triazole in the good solvent. This allows for fine control over the supersaturation rate. Common combinations for triazoles could include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.
-
Ternary Phase Diagrams: For anti-solvent crystallization, consulting or constructing a ternary phase diagram can help in designing an operational trajectory that avoids the oiling-out region.[12]
Experimental Protocol for Solvent Screening:
-
Small-Scale Solubility Tests: In small vials, test the solubility of your triazole derivative (a few milligrams) in a range of solvents (0.5-1 mL) at both room temperature and at the solvent's boiling point.
-
Identify Promising Candidates: Look for solvents that show poor solubility at room temperature but complete dissolution at elevated temperatures.
-
Cooling Crystallization Test: For promising solvents, prepare a saturated solution at an elevated temperature and allow it to cool slowly. Observe for crystal formation versus oiling out.
| Solvent Class | Examples | Rationale for Use with Triazoles | Potential for Oiling Out |
| Alcohols | Ethanol, Methanol, Isopropanol | Good hydrogen bonding capabilities, often provide a suitable solubility profile. | Moderate; can be high if the triazole is excessively soluble. |
| Ketones | Acetone | Polar aprotic, good for dissolving many organics. | Moderate; often used in co-solvent systems. |
| Esters | Ethyl Acetate | Medium polarity, a versatile solvent for recrystallization. | Moderate to high, depending on the triazole's polarity. |
| Nitriles | Acetonitrile | Polar aprotic, can be a good choice for moderately polar compounds. | Moderate. |
| Ethers | Tetrahydrofuran (THF) | Can be effective, but peroxides can be an issue. | Can be high if the compound is very soluble. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents. | N/A (used to induce precipitation). |
| Water | Used as a co-solvent or for highly polar, salt-form triazoles. | Can induce oiling out if added too quickly as an anti-solvent. |
Q3: Can impurities in my triazole derivative be the cause of oiling out?
Answer:
Yes, impurities can significantly contribute to oiling out. They can disrupt the crystal lattice formation by interfering with the intermolecular interactions, such as hydrogen bonding, that are essential for creating a stable crystal structure.[3] Impurities can also lower the melting point of your compound, making it more likely to separate as a liquid at a given temperature.
Strategies to Mitigate the Effect of Impurities:
-
Pre-purification: If you suspect your crude product is highly impure, consider a preliminary purification step before crystallization. This could be a simple filtration through a plug of silica gel to remove baseline impurities, or a more rigorous column chromatography for more complex mixtures.
-
Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Understand Your Impurity Profile: If possible, identify the major impurities. Understanding their properties (e.g., polarity, solubility) can help in choosing a crystallization solvent that selectively leaves them in the mother liquor.
Q4: I have tried everything and my triazole derivative still oils out. Are there any advanced techniques I can employ?
Answer:
For particularly stubborn cases of oiling out, more advanced techniques may be necessary:
-
Seeding Protocol: A well-designed seeding strategy is one of the most powerful tools to prevent oiling out.
Step-by-Step Seeding Protocol:
-
Prepare a saturated solution of your triazole derivative at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but still within the metastable zone (the region where spontaneous nucleation is unlikely).
-
Add a small amount (typically 0.1-1% by weight) of finely ground, pure seed crystals.
-
Maintain the temperature for a period to allow the seeds to grow, then continue the slow cooling process to the final crystallization temperature.[13]
-
-
Melt Crystallization: If your compound is thermally stable, you may be able to melt it and then slowly cool the melt to induce crystallization. Seeding the melt can also be effective.
-
Freeze-Drying and Rehydration: A novel approach for substances that persistently oil out involves freeze-drying an emulsion of the solute in the solvent system to create an amorphous solid. This solid is then suspended in a solvent like water to induce hydration and crystallization.[14]
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen? "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase. This oil is a solute-rich liquid that is immiscible with the bulk solvent. It typically occurs under conditions of high supersaturation, where the kinetic barrier to forming a disordered liquid is lower than that of forming an ordered crystal lattice.
Q2: How does the structure of a triazole derivative influence its tendency to oil out? The structure of a triazole derivative plays a significant role. The presence of multiple nitrogen atoms allows for strong hydrogen bonding, which is crucial for forming a stable crystal lattice.[4] Tautomerism, the ability of a proton to move between different nitrogen atoms in the triazole ring, can also affect solubility and crystallization behavior.[15][16] The presence of bulky or flexible side chains can hinder efficient packing in the crystal lattice, making oiling out more likely.
Q3: What is the role of supersaturation in oiling out? Supersaturation is the driving force for crystallization, but excessive supersaturation is a primary cause of oiling out.[17] When the concentration of the triazole derivative in solution far exceeds its solubility limit, the system may find it energetically easier to form a disordered, solute-rich liquid phase rather than the highly ordered structure of a crystal. Controlling the rate at which supersaturation is generated (e.g., through slow cooling or slow addition of an anti-solvent) is key to preventing oiling out.
Q4: How can I tell if my compound has oiled out or if it's just a very fine precipitate? Oiling out typically appears as distinct, often spherical droplets that may coalesce into a separate liquid layer at the bottom of the flask. A fine precipitate will appear as a cloudy suspension of solid particles. Under a microscope, an oil will be amorphous and liquid-like, while a precipitate will consist of small, distinct crystals. In-situ monitoring tools like particle size analyzers or video microscopy can definitively distinguish between the two phenomena.
Q5: Can I still get a pure product if my compound oils out and then solidifies? It is generally not recommended to rely on the solidification of an oil for purification. The oil phase can act as a good solvent for impurities, which then become trapped within the solidified, often amorphous, material.[3] The resulting solid is typically less pure than a product obtained through direct crystallization.
Visualizing the Process: Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Oiling Out This diagram outlines the decision-making process when encountering an oiled-out sample.
Caption: Decision tree for addressing an oiling out event during crystallization.
Diagram 2: Factors Influencing Oiling Out vs. Crystallization This diagram illustrates the competing factors that determine the outcome of a crystallization experiment.
Caption: The balance of factors determining crystallization success or failure.
References
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
-
Kaur, H., et al. (2021). Hydrogen bonding interactions on 1H-1,2,3-triazole based crystals: Featuring experimental and theoretical analysis. ResearchGate. [Link]
-
Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids. (2022). ResearchGate. [Link]
-
Parambil, J. V., & Heng, J. Y. Y. (2017). Seeding in Crystallisation. ResearchGate. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]
-
Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. (2018). RSC Publishing. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2023). Arabian Journal of Chemistry. [Link]
-
Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. (2023). ACS Publications. [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2008). National Institutes of Health. [Link]
-
Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]
-
Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. (2022). ResearchGate. [Link]
-
Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (1996). ACS Publications. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2021). MDPI. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]
-
Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023). Technobis Crystallization Systems. [Link]
-
How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals? (2019). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Effect of Hydrogen Bonding and Chirality in Star-Shaped Molecules with Peripheral Triphenylamines: Liquid Crystal Semiconductors and Gels. (2021). National Institutes of Health. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. [Link]
-
Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. (2020). National Institutes of Health. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). National Institutes of Health. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2023). Protheragen. [Link]
-
Stabilizing supersaturated drug-delivery system through mechanism of nucleation and crystal growth inhibition of drugs. (2018). PubMed. [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2023). Journal of Applied Pharmaceutical Research. [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2022). Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Solubility of triazole? (2017). ResearchGate. [Link]
-
5 Protein Crystallization Seeding Methods for Bigger Crystals. (2022). Bitesize Bio. [Link]
-
Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2018). ResearchGate. [Link]
-
A method to crystallize substances that oil out. (2012). ResearchGate. [Link]
-
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2008). PubMed. [Link]
-
crystals. (2020). Semantic Scholar. [Link]
-
Tautomerism unveils a self-inhibition mechanism of crystallization. (2023). National Institutes of Health. [Link]
-
Click Chemistry: Functionalized Triazoles. (2011). ChemistryViews. [Link]
-
Seeding during Batch Cooling Crystallization – An Initial Approach to Heuristic Rules. (2006). ResearchGate. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stabilizing supersaturated drug-delivery system through mechanism of nucleation and crystal growth inhibition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol and Its Analogs in Biological Applications
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a detailed comparative study of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a promising candidate in this class, with its structurally related analogs. We will delve into its synthesis, biological performance supported by experimental data, and the underlying structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar triazole derivatives.
Introduction to the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. The presence of a thiol (-SH) group at the 3-position, along with substituents at the 4- and 5-positions, allows for a high degree of structural diversity and tuning of biological activity. The thione-thiol tautomerism in these compounds is crucial for their interaction with biological targets. The core compound of this guide, this compound, features an ethyl group at the N4 position and a 1-phenoxyethyl group at the C5 position, which are expected to influence its lipophilicity and steric interactions with target enzymes or receptors.
Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The synthesis of the target compound and its analogs generally follows a well-established pathway involving the formation of a thiosemicarbazide intermediate followed by cyclization. This multi-step synthesis is a versatile method for generating a library of analogs for comparative studies.
General Synthetic Pathway
The synthesis commences with the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate to yield a thiosemicarbazide. This intermediate then undergoes alkali-catalyzed intramolecular cyclization to form the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.[4]
Caption: Generalized synthetic scheme for 4,5-disubstituted-1,2,4-triazole-3-thiols.
Comparative Biological Evaluation
The biological potential of this compound is best understood through direct comparison with its analogs. In this section, we will analyze their antimicrobial and anticancer activities based on available experimental data.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives is often attributed to their ability to inhibit microbial growth through various mechanisms, including enzyme inhibition.[5] A comparative study of S-substituted derivatives of a close analog, 4-phenyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, provides valuable insights into the structure-activity relationship.
Table 1: Comparative Antimicrobial Activity of 4-Substituted-5-(1-phenoxyethyl)-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | R Group (at N4) | S. aureus | E. coli | P. aeruginosa | C. albicans | C. glabrata | Reference |
| Analog 1 | Phenyl | >500 | >500 | >500 | 125 | 250 | [4] |
| Analog 2 | Cyclohexyl | >500 | >500 | >500 | 62.5 | 125 | [4] |
| Fluconazole | - | - | - | - | 15.6 | 31.2 | [4] |
Data is for the S-thiazolylacetamido derivatives of the corresponding triazole-3-thiols.
From the data presented, it is evident that the nature of the substituent at the 4-position significantly influences the antifungal activity. The cyclohexyl analog (Analog 2) demonstrates superior activity against Candida species compared to the phenyl analog (Analog 1), suggesting that a non-aromatic, bulky alkyl group at this position may be favorable for antifungal action.[4] While data for the 4-ethyl analog is not available in this specific study, it can be hypothesized that its activity profile would be influenced by the smaller alkyl substituent.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively explored, with several compounds showing promising cytotoxicity against various cancer cell lines.[6][7] The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation.[5] Below is a comparative summary of the in vitro anticancer activity of various 1,2,4-triazole analogs.
Table 2: Comparative Anticancer Activity of 1,2,4-Triazole Analogs (IC50 in µM)
| Compound ID | Structure/Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Bet-TZ1 | Betulin-1,2,4-triazole derivative | A375 (Melanoma) | 22.41 | [6] |
| Bet-TZ3 | p-chloro-phenyl triazole derivative of Betulin | A375 (Melanoma) | 34.34 | [6] |
| Hydrazone 10 | 4-phenyl-5-(2-(phenylamino)ethyl)-triazole derivative | MDA-MB-231 (Breast) | 9.7 | [7] |
| Hydrazone 14 | 4-phenyl-5-(2-(phenylamino)ethyl)-triazole derivative | MDA-MB-231 (Breast) | 2.5 | [7] |
This comparative data, though from different studies, highlights the potent anticancer activity of triazole derivatives. The cytotoxicity is highly dependent on the substituents on the triazole core. For instance, the betulin-conjugated triazoles show significant activity against melanoma cells.[6] The hydrazone derivatives of a 4-phenyl-5-substituted triazole exhibit potent activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range.[7] These findings underscore the potential of the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold as a template for designing novel anticancer agents. The 1-phenoxyethyl group in the target compound is a lipophilic moiety that could enhance cell permeability and contribute to its cytotoxic profile.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies for the key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is intricately linked to the nature of the substituents at the N4 and C5 positions.
-
N4-Substituent: As observed in the antimicrobial data, the substituent at the N4 position plays a critical role. Alkyl groups, such as ethyl or cyclohexyl, appear to be more favorable for antifungal activity than aromatic groups like phenyl. This could be due to improved interaction with the active site of fungal enzymes or better membrane permeability.
-
C5-Substituent: The 1-phenoxyethyl group at the C5 position introduces a significant lipophilic and steric bulk. This moiety can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In anticancer applications, such bulky groups can enhance binding affinity to enzymes like kinases.[7]
-
Thiol Group: The thiol group is a key pharmacophore. It can act as a hydrogen bond donor or acceptor and can also coordinate with metal ions in the active sites of metalloenzymes, a known mechanism for the action of some antimicrobial and anticancer drugs.[5]
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of this compound and its analogs as a versatile scaffold for the development of new therapeutic agents. The available data suggests that modifications at the N4 and C5 positions of the triazole ring can profoundly impact their antimicrobial and anticancer activities.
Future research should focus on the synthesis and direct comparative testing of a broader range of analogs, including the title compound, to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets of these compounds, which will be crucial for their optimization as drug candidates. The promising in vitro data presented herein provides a strong rationale for advancing these compounds to more complex biological models and in vivo studies.
References
- Nistor, G., Mioc, A., Mioc, M., & Soica, C. (2022).
- ResearchHub. (2024).
- ATCC. (n.d.).
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
- Çalışır, M., et al. (2010). Synthesis and antibacterial activity of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its Schiff bases.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023).
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Anonymous. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Anonymous. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
- Anonymous. (2021).
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a.
- Smolecule. (2023). 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- Kumari, A., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B.
- Anonymous. (2025). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors.
- Anonymous. (2017). Synthesis, biological evaluation, and molecular docking studies of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles derivatives targeting Mycobacterium tuberculosis. PubMed.
- Khan, I., et al. (n.d.). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols.
- Anonymous. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Anonymous. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- Anonymous. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 4. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
Validating the Mechanism of Action of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of the novel triazole compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Given the established role of the 1,2,4-triazole scaffold in antifungal agents, we hypothesize that this compound exerts its effect through the inhibition of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. This guide outlines a series of experiments to test this hypothesis, comparing the compound's performance against the well-characterized antifungal drug, fluconazole.
Introduction: The Rationale for Investigating Ergosterol Biosynthesis Inhibition
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal therapeutics.[1] A primary and well-documented mechanism of action for many triazole-based drugs is the inhibition of cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting CYP51, triazole antifungals prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting growth.[2][4] Given the structural features of this compound, it is a strong candidate for a CYP51 inhibitor. This guide provides the experimental framework to validate this proposed mechanism.
Experimental Validation Workflow
To systematically validate the mechanism of action of this compound, a multi-faceted approach is recommended. This workflow is designed to provide a comprehensive understanding of the compound's antifungal activity and its specific molecular target.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Conclusion
This guide provides a robust experimental framework for validating the mechanism of action of this compound. By systematically evaluating its antifungal activity, its effect on cellular ergosterol levels, and its direct inhibition of the CYP51 enzyme, researchers can build a strong evidence base for its mode of action. The comparative approach with fluconazole ensures that the results are benchmarked against a clinically relevant standard. The successful completion of these experiments will provide critical data for the further development of this promising new triazole compound.
References
- Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S.
- Alekseyeva, T., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4A), 000527.v3.
-
FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Nussbaum, N., et al. (2025). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Food & Function, 16(1), 123-132.
- Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255.
- BenchChem. (2025). Application Note: High-Throughput Enzyme Inhibition Assay for Evaluating Tetraconazole's Effect on Fungal Sterol Demethylase (CYP51).
- Chen, Y., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 3.
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
- Ghannoum, M. A., et al. (1995). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 39(9), 2012–2018.
- Khodavasi, S., et al. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935.
- Lepesheva, G. I., et al. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88-99.
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(1), 147–172.
- Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- Sun, W., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244458.
- Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
- Waseem, M. Y., et al. (2023). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 9(12), 1162.
- Zhang, M., et al. (2021). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 22(16), 8899.
- Zhang, Y., et al. (2020). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 13(1), 2825-2836.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
A Comparative Guide to the In Vivo Validation of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel compound 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Given the absence of published in vivo data for this specific molecule, this document serves as a detailed roadmap, synthesizing established methodologies and field-proven insights to rigorously assess its therapeutic potential. We will benchmark the proposed experimental workflow against Doxorubicin, a standard-of-care chemotherapeutic agent, within the context of a breast cancer xenograft model.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their effects through mechanisms like enzyme inhibition and disruption of critical cell signaling pathways.[3][4] This guide explains the critical transition from promising in vitro data to the essential, more complex validation in a living system.
Part 1: Preclinical Rationale and Mechanistic Hypothesis
The decision to advance a compound to in vivo testing is predicated on strong preclinical evidence. While in vitro assays establish direct cytotoxicity, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics within a whole organism. In vivo models, such as cell-line derived xenografts (CDX), are indispensable for evaluating systemic efficacy and toxicity, providing a crucial bridge to clinical relevance.[5][6]
Hypothesized Mechanism of Action
While the precise mechanism for this compound is uncharacterized, related 1,2,4-triazole-3-thiol compounds are known to exert biological effects through their thiol group, which can form covalent bonds with cysteine residues in key enzymes, leading to their inhibition.[7] A plausible hypothesis is that this compound targets cysteine-rich kinases or transcription factors within oncogenic signaling pathways (e.g., PI3K/Akt/mTOR or MAPK pathways), disrupting cell proliferation and survival.
Below is a conceptual diagram illustrating this hypothesized mechanism.
Part 2: A Framework for Comparative In Vivo Experimental Design
To objectively assess the anticancer activity of our lead compound, a well-controlled in vivo study is essential. The human breast cancer xenograft model, utilizing immunodeficient mice, is a standard and robust platform for such evaluations.[8][9] We propose using the MDA-MB-231 triple-negative breast cancer cell line, known for its aggressive nature, to create a stringent test of efficacy.
The experimental design will center on a direct comparison with Doxorubicin. Doxorubicin is a widely used anthracycline antibiotic effective against numerous cancers, including breast cancer, but its use is limited by significant cardiotoxicity.[10][11][12][13] An ideal outcome for our triazole compound would be to demonstrate comparable or superior tumor growth inhibition with a more favorable safety profile.
The general workflow for this validation study is outlined below.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and transparent methodologies. The following protocols are based on established standards and best practices.
Protocol 1: Acute Oral Toxicity Assessment (Modified OECD 425 Guideline)
The causality behind this initial step is to determine the Maximum Tolerated Dose (MTD) of the triazole compound. This is critical for selecting safe and effective dose levels for the subsequent efficacy study and preventing unnecessary animal morbidity.[14][15][16][17]
-
Animal Model: Use healthy, young adult female Swiss albino mice (8-12 weeks old), as they are often more sensitive.[17] Acclimate animals for at least one week.
-
Housing: House animals in a controlled environment (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle).[15]
-
Procedure (Up-and-Down Method):
-
Fast animals for 3-4 hours prior to dosing.
-
Start with a preliminary estimated dose (e.g., 175 mg/kg). Administer the compound orally via gavage to a single mouse.
-
Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, lethargy).
-
If the first animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the first animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
Continue this sequential dosing with 48-hour intervals between animals until the criteria for the test are met (typically involving 4-5 animals after the first reversal of outcome).
-
-
Data Analysis: Calculate the LD50 and determine the MTD, which is typically the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol is designed to directly compare the antitumor effects of the triazole compound against the vehicle control and the Doxorubicin positive control.
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in recommended media. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before use.[18]
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old).
-
Tumor Implantation:
-
Monitoring and Grouping:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[22][23]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[24]
-
Group 1: Vehicle Control (e.g., PBS, DMSO/Saline)
-
Group 2: Doxorubicin (e.g., 2 mg/kg, weekly, intraperitoneal)[25]
-
Group 3: Triazole Compound (Low Dose, e.g., 0.5x MTD, daily, oral gavage)
-
Group 4: Triazole Compound (High Dose, e.g., MTD, daily, oral gavage)
-
-
-
Treatment and Data Collection:
-
Endpoint Analysis: At the end of the study, euthanize animals. Excise, weigh, and photograph tumors. Collect major organs (liver, spleen, heart, kidneys) for histopathological analysis to assess toxicity.
Part 4: Data Analysis and Comparative Interpretation
Objective comparison requires standardized metrics. The primary endpoint is the inhibition of tumor growth, supported by toxicity and survival data.
Key Performance Metrics
| Metric | Formula / Description | Purpose |
| Tumor Volume | (Width² x Length) / 2 | To track tumor progression over time in each group.[26] |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[23][27] | The primary measure of treatment efficacy. A higher TGI indicates a more potent antitumor effect. |
| Body Weight Change | (Current Weight - Initial Weight) / Initial Weight x 100 | A key indicator of systemic toxicity. Significant weight loss suggests poor tolerability. |
| Survival Analysis | Kaplan-Meier survival curves | To assess the overall impact of treatment on the lifespan of the tumor-bearing animals. |
Interpreting the Results: A Comparative Logic
The performance of this compound must be evaluated relative to both the negative (vehicle) and positive (Doxorubicin) controls.
Comparative Data Summary
The final data should be presented clearly to facilitate a direct comparison.
| Parameter | Vehicle Control | Doxorubicin (2 mg/kg) | Triazole (Low Dose) | Triazole (High Dose) |
| Mean Initial Tumor Vol. (mm³) | ~120 | ~120 | ~120 | ~120 |
| Mean Final Tumor Vol. (mm³) | Data | Data | Data | Data |
| Tumor Growth Inhibition (%) | 0% | Data (e.g., 60-80%) | Data | Data |
| Mean Body Weight Change (%) | Data | Data (e.g., -10%) | Data | Data |
| Treatment-Related Deaths | 0/10 | Data | Data | Data |
| Median Survival (Days) | Data | Data | Data | Data |
This structured comparison will reveal whether the novel triazole compound offers a therapeutic advantage over a well-established, albeit toxic, standard of care. A successful outcome would be significant TGI with minimal impact on body weight, positioning this compound as a strong candidate for further preclinical development.
References
-
(Source: Google Search)
-
(Source: ResearchGate)
-
(Source: NCBI)
-
(Source: NCBI)
-
(Source: National Toxicology Program)
-
(Source: ciberonc.es)
-
(Source: BCTT)
-
(Source: Slideshare)
-
(Source: NCBI)
-
(Source: ResearchGate)
-
(Source: Altogen Labs)
-
(Source: OECD)
-
(Source: OECD)
-
(Source: ResearchGate)
-
(Source: AACR Journals)
-
(Source: NCBI)
-
(Source: Yeasen)
-
(Source: Childhood Cancer Repository)
-
(Source: Bio-protocol)
-
(Source: Semantic Scholar)
-
(Source: NCBI)
-
(Source: AACR Journals)
-
(Source: Remedy Publications)
-
(Source: NCBI)
-
(Source: NCBI)
-
(Source: NCBI)
-
(Source: ResearchGate)
-
(Source: ResearchGate)
-
(Source: second-scight.com)
-
(Source: Annals of Oncology)
-
(Source: Smolecule)
-
(Source: JOCPR)
-
(Source: PubMed)
Sources
- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 8. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. yeasenbio.com [yeasenbio.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. researchgate.net [researchgate.net]
- 21. cccells.org [cccells.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. second scight | get a second scientific sight! [secondscight.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Novel 1,2,4-Triazole-3-thiols: Evaluating 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol Against Standard Drugs
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel chemical entities. The 1,2,4-triazole-3-thiol scaffold has emerged as a promising pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] This guide presents a comprehensive framework for assessing the antimicrobial spectrum of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. We provide a detailed, field-proven methodology for comparative analysis against established standard drugs, including a fluoroquinolone (Ciprofloxacin), a β-lactam (Ampicillin), and a triazole antifungal (Fluconazole). This document outlines the gold-standard experimental protocols, presents an illustrative data interpretation framework, and discusses the mechanistic rationale behind the selection of comparator agents. The objective is to equip researchers and drug development professionals with a robust, self-validating system for evaluating new antimicrobial candidates.
Introduction: The Rationale for New Antimicrobial Scaffolds
The global spread of drug-resistant pathogens represents a critical threat to public health. The development of novel antimicrobial agents is paramount, and this requires exploring new chemical structures that can overcome existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, are of significant interest due to their diverse and potent biological activities, including antibacterial and antifungal properties.[2][4][5]
This guide focuses on a specific, novel molecule: This compound (hereafter referred to as "Compound T"). While extensive research has demonstrated the antimicrobial potential of the broader 1,2,4-triazole-3-thiol class, the specific spectrum and potency of Compound T are yet to be fully characterized.[3][6][7]
The purpose of this document is to provide an authoritative and practical framework for conducting this characterization. We will detail the essential experimental protocols, grounded in the consensus standards of the Clinical and Laboratory Standards Institute (CLSI), to compare the in vitro activity of Compound T against a panel of clinically relevant microorganisms.[8][9][10] By benchmarking against standard-of-care drugs with well-understood mechanisms, we can effectively position this novel compound within the existing antimicrobial landscape.
Materials and Methods: A Framework for Rigorous Comparison
A scientifically valid comparison hinges on a meticulously designed and executed experimental protocol. The choices described below are deliberate, ensuring reproducibility and adherence to global standards.
Test Articles and Reagents
-
Investigational Compound: this compound (Compound T), synthesized to ≥98% purity. A stock solution is prepared in dimethyl sulfoxide (DMSO).
-
Standard Bacterial Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Ampicillin: A β-lactam antibiotic from the penicillin family.
-
-
Standard Antifungal Agent:
-
Fluconazole: A first-generation triazole antifungal.
-
-
Media and Buffers: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast, as specified by CLSI documents M07 and M27.[8]
Test Organisms
A representative panel is chosen to assess the breadth of the antimicrobial spectrum:
-
Gram-Positive Bacterium: Staphylococcus aureus (ATCC 29213)
-
Gram-Negative Bacterium: Escherichia coli (ATCC 25922)
-
Yeast: Candida albicans (ATCC 90028) These specific strains are recommended by CLSI as quality control organisms for susceptibility testing.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The causality behind this choice is its quantitative nature, high throughput, and the standardized interpretation criteria available.
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This step is critical as it standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension into the appropriate test medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test article (Compound T, Ciprofloxacin, Ampicillin, Fluconazole).
-
The typical concentration range for initial screening is 256 µg/mL down to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted drugs.
-
Include a sterility control (medium only) and a growth control (medium + inoculum, no drug). These controls are self-validating; the sterility control must show no growth, and the growth control must show robust growth for the assay to be valid.
-
Incubate plates at 35°C. Bacterial plates are incubated for 18-24 hours, while yeast plates are incubated for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is recorded as the lowest concentration of the drug that shows no visible growth (i.e., the first clear well).
-
Below is a diagrammatic representation of the experimental workflow.
Results: A Comparative Data Framework
To facilitate a clear comparison, the MIC values obtained from the broth microdilution assay should be summarized in a structured table. The following table presents a hypothetical but realistic dataset for Compound T, constructed based on the general activity profiles observed for related 1,2,4-triazole-3-thiol derivatives.[1][4]
Disclaimer: The following data is for illustrative purposes only to demonstrate the comparative framework. It does not represent experimentally verified results for this compound.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Type | Compound T | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus | Gram-Positive | 8 | 1 | 0.5 | >256 |
| Escherichia coli | Gram-Negative | 64 | 0.25 | >256 | >256 |
| Candida albicans | Yeast (Fungus) | 4 | >256 | >256 | 2 |
Discussion: Interpreting the Antimicrobial Spectrum and Mechanism
Analysis of the Illustrative Spectrum
-
Antibacterial Activity: Compound T demonstrates moderate activity against the Gram-positive bacterium S. aureus (MIC = 8 µg/mL) but weaker activity against the Gram-negative E. coli (MIC = 64 µg/mL). Its potency against S. aureus is less than that of the standard drugs Ciprofloxacin and Ampicillin. The higher MIC against E. coli is a common challenge for new compounds, often due to the protective outer membrane of Gram-negative bacteria.
-
Antifungal Activity: The most promising result is the potent activity against C. albicans (MIC = 4 µg/mL). This value is comparable to the standard antifungal agent Fluconazole (MIC = 2 µg/mL), suggesting that Compound T's primary strength may be as an antifungal agent. This aligns with the known antifungal properties of many triazole-based compounds.[11][12]
Mechanistic Comparison
The selection of comparator drugs with distinct mechanisms of action provides a valuable context for understanding the potential therapeutic niche of a new compound.
-
Triazoles (Fluconazole and Compound T): The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[11][12] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14] Its disruption leads to a depleted and dysfunctional membrane, ultimately inhibiting fungal growth. It is highly probable that Compound T shares this mechanism.
-
Fluoroquinolones (Ciprofloxacin): This class of antibiotics targets bacterial DNA synthesis. Specifically, they inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[15][][17] This action blocks DNA replication and leads to double-strand DNA breaks, resulting in bacterial cell death.[18][19]
-
β-Lactams (Ampicillin): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[20] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of cell wall construction.[21][22][23] This leads to a weakened cell wall and, ultimately, cell lysis.
The distinct targets of these drug classes are visualized in the diagram below.
Conclusion and Future Directions
This guide provides a standardized, scientifically rigorous framework for the initial antimicrobial evaluation of novel compounds like this compound. By adhering to CLSI protocols and employing a well-chosen panel of comparator drugs, researchers can generate reliable, interpretable, and comparative data.
Based on the illustrative results, Compound T shows potential primarily as an antifungal agent. Should real experimental data confirm this profile, future research should focus on:
-
Expanding the testing panel to include resistant fungal strains (e.g., fluconazole-resistant C. albicans).
-
Determining the minimum fungicidal concentration (MFC) to understand if the compound is fungistatic or fungicidal.
-
Conducting cytotoxicity assays using mammalian cell lines to establish a preliminary safety profile.
-
Performing detailed mechanistic studies to confirm the inhibition of 14α-demethylase.
By systematically applying this comparative approach, the scientific community can more efficiently identify and advance promising new antimicrobial candidates in the fight against infectious diseases.
References
-
Asif, M. (2012). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
CLSI. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Sabale, P. M., & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Thakur, A., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
Husain, A., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Husain, A., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Husain, A., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
Redgrave, L. S., et al. (2014). Mechanism of action of and resistance to quinolones. PMC. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]
-
Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]
-
Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia. [Link]
-
Kovacic, P. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
EBSCO. (n.d.). Triazole antifungals. EBSCO. [Link]
-
Soderberg, T. (2019). The Mechanism of Action of β-Lactam Antibiotics. Chemistry LibreTexts. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
-
EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 3(31), 63-69. [Link]
-
MSD Manual Professional Edition. (n.d.). Fluoroquinolones. MSD Manuals. [Link]
-
Verma, A., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]
-
Chen, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
Ghuysen, J. M. (1994). [Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance]. PubMed. [Link]
-
Miller, E., et al. (2025). Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance. ResearchGate. [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress [symbiosisonlinepublishing.com]
- 14. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 21. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Enzyme Inhibition Assays for 1,2,4-Triazole-3-thiols
Introduction: The Critical Role of Assay Validation for 1,2,4-Triazole-3-thiol Inhibitors
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of biological activities, including the inhibition of various enzymes.[1] Specifically, 1,2,4-triazole-3-thiols are a class of heterocyclic compounds that have garnered significant attention as potent inhibitors of enzymes such as cholinesterases (relevant to Alzheimer's disease), α-glucosidase (implicated in diabetes), and metallo-β-lactamases (contributing to antibiotic resistance).[2][3] The journey from a promising hit compound to a viable drug candidate is long and fraught with potential pitfalls. A crucial, yet often underestimated, step in this process is the rigorous validation and cross-validation of the enzyme inhibition data.
This guide provides an in-depth comparison of common enzyme inhibition assays applicable to 1,2,4-triazole-3-thiols, emphasizing the principles of cross-validation to ensure data integrity and reproducibility. As researchers and drug development professionals, our decisions are only as reliable as the data that inform them. Therefore, establishing a robust, self-validating system for assessing inhibitor potency is not just good practice—it is fundamental to the success of any drug discovery program.[4]
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay format is the first critical decision in characterizing a 1,2,4-triazole-3-thiol inhibitor. The choice depends on the specific enzyme target, available resources, and the desired throughput. The most common methods are biochemical assays that measure the activity of an isolated enzyme.[5]
Key Biochemical Assay Formats:
-
Spectrophotometric Assays: These are often the workhorse of academic and industrial labs due to their simplicity and cost-effectiveness.[6] They rely on a chromogenic substrate that produces a colored product upon enzymatic action, which is then quantified by measuring absorbance.
-
Fluorometric Assays: These assays utilize substrates that are converted into fluorescent products. They generally offer higher sensitivity than spectrophotometric assays but can be susceptible to interference from fluorescent test compounds.[7]
-
Luminescent Assays: These assays are based on the production of light, often through a coupled enzymatic reaction (e.g., luciferase). They are typically the most sensitive but also the most expensive and can be prone to interference from compounds that affect the reporter enzyme.
The transition from a primary biochemical assay to a more physiologically relevant cell-based assay is a critical step in lead optimization. Cell-based assays provide insights into a compound's activity within a living system, accounting for factors like cell permeability and metabolism.[8]
Experimental Protocols: Two Case Studies
To illustrate the practical application of these assays for 1,2,4-triazole-3-thiols, we provide detailed protocols for two common enzyme targets: α-glucosidase and acetylcholinesterase (AChE).
Case Study 1: Spectrophotometric α-Glucosidase Inhibition Assay
This assay is widely used for screening inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer at pH 6.8.
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 1.25 mM.
-
Inhibitor Stock Solutions: Prepare a stock solution of the 1,2,4-triazole-3-thiol derivative in DMSO (e.g., 10 mM). Create a serial dilution in DMSO to obtain a range of concentrations.
-
Positive Control: Acarbose is a standard inhibitor for this enzyme.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound (or DMSO for the control) to the wells.
-
Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.[9]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Case Study 2: Ellman's Method for Acetylcholinesterase (AChE) Inhibition
This is a classic spectrophotometric assay for measuring AChE activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow anion with a maximum absorbance at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer at pH 8.0.
-
Enzyme Solution: Prepare a solution of AChE from electric eel in the phosphate buffer.
-
Substrate Solution: Prepare a 10 mM solution of ATCh in the phosphate buffer.
-
DTNB Solution: Prepare a 3 mM solution of DTNB in the phosphate buffer.
-
Inhibitor Stock Solutions: Prepare a stock solution and serial dilutions of the 1,2,4-triazole-3-thiol derivative in a suitable solvent (e.g., DMSO).
-
Positive Control: Donepezil or galantamine are commonly used standard inhibitors.[4]
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations to the wells.
-
Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCh substrate solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
The Core of Scientific Integrity: Cross-Validation
Methodologies for Cross-Validation
-
Orthogonal Assays: The most robust approach is to test the compound in a completely different assay format that measures the same biological endpoint. For example, if the primary screen was a spectrophotometric assay, a confirmatory assay could be based on fluorescence or mass spectrometry. This helps to rule out assay-specific artifacts.
-
Varying Assay Conditions: Systematically altering key assay parameters can reveal the robustness of the inhibition. This includes:
-
Substrate Concentration: Determining the IC50 at different substrate concentrations can provide insights into the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
Enzyme Concentration: The initial velocity of the reaction should be proportional to the enzyme concentration.[5]
-
Incubation Time: For irreversible or time-dependent inhibitors, the IC50 will decrease with longer incubation times. Measuring the IC50 at two different time points can help to disambiguate binding affinity from chemical reactivity.[12][13]
-
-
Biochemical vs. Cell-Based Assays: Comparing the IC50 from a biochemical assay with the EC50 from a cell-based assay is a crucial step. A significant drop in potency in the cellular context may indicate poor cell permeability, efflux by cellular transporters, or compound metabolism.[8]
-
Reference Compound Comparison: Always include a well-characterized standard inhibitor in every assay. The IC50 of the reference compound should be consistent across experiments, providing a benchmark for assay performance.
Data Presentation: A Comparative Analysis
To illustrate the importance of cross-validation, consider the hypothetical data for a novel 1,2,4-triazole-3-thiol inhibitor, "Compound X," against α-glucosidase.
| Assay Format | Substrate | Detection Method | IC50 (µM) for Compound X | IC50 (µM) for Acarbose (Reference) | Z'-factor | Notes |
| Primary Assay | pNPG | Spectrophotometry (405 nm) | 15.2 ± 1.8 | 820 ± 55 | 0.85 | Robust and reproducible primary screen. |
| Orthogonal Assay | Fluorescent Substrate | Fluorometry (Ex/Em: 360/460 nm) | 18.5 ± 2.1 | 850 ± 62 | 0.82 | Good correlation with the primary assay, ruling out colorimetric interference. |
| Cell-Based Assay | Endogenous | Cellular Glucose Uptake | 45.7 ± 5.5 | 1500 ± 120 | 0.75 | ~3-fold potency drop suggests potential cell permeability or efflux issues. |
| Primary Assay (High Substrate) | pNPG (10x Km) | Spectrophotometry (405 nm) | 48.9 ± 4.2 | 2500 ± 210 | 0.83 | Significant IC50 shift suggests a competitive or mixed-mode of inhibition. |
This table clearly demonstrates how a multi-assay approach provides a much richer and more reliable understanding of the inhibitor's properties than a single IC50 value.
Visualizing the Workflow and Mechanisms
Diagrams are essential for conveying complex experimental workflows and biological pathways.
Caption: Workflow for the cross-validation of an enzyme inhibitor.
Caption: Mechanism of competitive enzyme inhibition.
Trustworthiness: Avoiding Common Pitfalls
The reliability of your data can be compromised by a variety of factors. Awareness of these potential issues is the first step toward mitigating them.
-
Compound Solubility: 1,2,4-triazole derivatives can sometimes have poor aqueous solubility.[14] If a compound precipitates in the assay buffer, its effective concentration will be much lower than its nominal concentration, leading to an artificially high IC50. Always check for compound precipitation at the highest concentration tested.
-
Assay Interference: Compounds can interfere with the assay readout itself.[7] For example, a colored compound can interfere with a spectrophotometric assay, while a fluorescent compound can interfere with a fluorometric assay. It is essential to run controls with the test compound in the absence of the enzyme to check for such interference.
-
Compound Purity and Stability: Impurities in the compound sample can have their own biological activity, confounding the results. Similarly, if the compound is unstable under the assay conditions (e.g., degrades at a certain pH or temperature), the measured potency will not be accurate.[14]
-
Promiscuous Inhibition: Some compounds, often through aggregation, can non-specifically inhibit a wide range of enzymes.[7] Including a counter-screen against an unrelated enzyme is a good way to identify these promiscuous inhibitors. The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can often mitigate aggregation-based inhibition.
Conclusion: A Foundation for Data-Driven Decisions
The cross-validation of enzyme inhibition assays is not a mere formality but a cornerstone of scientific rigor in drug discovery. For a promising class of molecules like 1,2,4-triazole-3-thiols, a multi-faceted validation strategy is essential to build a comprehensive and trustworthy profile of each candidate inhibitor. By employing orthogonal assays, comparing biochemical and cellular data, and being vigilant about potential artifacts, researchers can make confident, data-driven decisions, ultimately accelerating the path from a novel hit to a life-changing therapeutic.
References
-
Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). MDPI. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]
-
New Approach Methods for Hazard Identification: A Case Study with Azole Fungicides Affecting Molecular Targets Associated with the Adverse Outcome Pathway for Cholestasis. (2022). PMC - PubMed Central. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (n.d.). bioRxiv. [Link]
-
Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. (n.d.). PubMed Central. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC - NIH. [Link]
-
Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (n.d.). MDPI. [Link]
-
New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. (2020). ResearchGate. [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. (2005). ResearchGate. [Link]
-
Study on the interaction of triaryl-dihydro-1,2,4-oxadiazoles with α-glucosidase. (n.d.). PMC. [Link]
-
Synthesis and Acetyl Cholinesterase Inhibitory Activity of New Oxazole, 1, 2, 4 - Triazole Derivatives Bearing Carbamazepine as. (n.d.). AIP Publishing. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (n.d.). PubMed Central. [Link]
-
In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC. [Link]
-
Number of HTS assays available for the three triazoles within each... (n.d.). ResearchGate. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the interaction of triaryl-dihydro-1,2,4-oxadiazoles with α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach Methods for Hazard Identification: A Case Study with Azole Fungicides Affecting Molecular Targets Associated with the Adverse Outcome Pathway for Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Replicating the Synthesis and Biological Evaluation of Novel 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the C3 position, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] These compounds exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Their therapeutic potential stems from the unique structural features of the triazole ring, which offers high affinity for biological receptors through its dipole character, hydrogen bonding capacity, and rigidity.[6][7]
This guide provides an in-depth comparison of synthetic strategies for novel 1,2,4-triazole-3-thiols and a focused analysis of their biological activities, supported by detailed, replicable experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to synthesize these promising compounds and validate their biological findings.
Part 1: Comparative Synthesis Strategies
The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare two prevalent and effective approaches: the classical base-catalyzed cyclization of thiosemicarbazide intermediates and modern microwave-assisted synthesis.
Method 1: Classical Base-Catalyzed Intramolecular Cyclization
This is the most widely documented and reliable method for synthesizing a diverse range of 4,5-disubstituted-1,2,4-triazole-3-thiols.[5][8] The strategy is a two-step process initiated by the formation of a substituted thiosemicarbazide, which then undergoes base-catalyzed dehydrative cyclization.
Causality Behind Experimental Choices:
-
Step 1: Thiosemicarbazide Formation: The synthesis begins with the reaction between an acid hydrazide and an isothiocyanate.[9] The lone pair of the terminal nitrogen on the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of reactants and formation of the thiosemicarbazide intermediate.
-
Step 2: Cyclization: The key step is the ring closure of the thiosemicarbazide. This is achieved by heating in an aqueous alkaline medium, such as sodium hydroxide or potassium hydroxide.[1][9] The base serves a dual purpose: it deprotonates the amide and thioamide nitrogens, increasing their nucleophilicity, and facilitates the elimination of a water molecule to drive the cyclization forward, yielding the stable triazole ring. High yields (typically 60-95%) are a hallmark of this robust method.[1][9]
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
In the pursuit of greener and more efficient chemical processes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[10] For triazole synthesis, MAOS offers dramatic reductions in reaction time, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[10][11]
Causality Behind Experimental Choices:
-
Mechanism of Heating: Unlike conventional heating which relies on conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules (dipolar polarization) and ions (ionic conduction). This results in rapid, uniform, and efficient heating that can accelerate reaction rates significantly.
-
Solvent and Conditions: Reactions can often be performed using greener solvents like ethanol or even under solvent-free conditions.[12] The use of a microwave reactor allows for precise control over temperature and pressure, enabling reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the synthesis. For instance, some syntheses that require over 30 hours of conventional reflux can be completed in under 15 minutes with microwave assistance, with yields increasing from <70% to over 90%.[11][13]
Workflow & Strategy Comparison
The overall process from starting materials to a biologically active lead compound follows a logical progression.
Caption: General workflow for synthesis and evaluation of triazole thiols.
| Feature | Method 1: Conventional Heating | Method 2: Microwave-Assisted Synthesis | Rationale & Justification |
| Reaction Time | 4 - 30+ hours[13] | 10 - 30 minutes[11] | MAOS provides rapid, direct energy transfer, dramatically accelerating the rate of cyclization. |
| Energy Efficiency | Low | High | Shorter reaction times and direct heating reduce overall energy consumption. |
| Yield | Good to Excellent (60-95%)[1] | Often Higher (>90%)[11][13] | Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. |
| Scalability | Well-established | Can be challenging for large scale | Batch microwave reactors are common, but continuous flow systems are needed for industrial scale. |
| Green Chemistry | Moderate | High | Reduced reaction times, potential for solvent-free conditions, and higher energy efficiency align well with green chemistry principles.[10] |
Part 2: Comparative Analysis of Biological Activities
1,2,4-Triazole-3-thiol derivatives have been extensively evaluated for a wide range of biological activities.[1][5][14] This guide will focus on two of the most prominent areas: antifungal and anticancer activities.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Many triazole-based compounds, including commercial drugs like fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][18] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, effectively blocking its function.[17][19]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Enzymatic Selectivity of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Introduction
In the landscape of modern drug discovery, the principle of selectivity is paramount.[1][2][3] An ideal therapeutic agent should exhibit high affinity for its intended biological target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and adverse reactions.[2][3] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[4][5][6][7][8][9] This guide provides a comprehensive assessment of the enzymatic selectivity of a novel triazole derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol , hereafter referred to as Compound X .
Based on the structural motifs present in Compound X, and the known targets of similar triazole-containing compounds, we hypothesized that its primary target would be a fungal cytochrome P450 enzyme, specifically lanosterol 14-alpha-demethylase (CYP51A1).[10][11][12] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of the fungal cell membrane.[10][11]
To rigorously evaluate the selectivity of Compound X, we have conducted a comparative in vitro analysis against a panel of enzymes. This panel includes the intended fungal target (CYP51A1 from Candida albicans), a key human cytochrome P450 isoform involved in drug metabolism (CYP3A4), and a representative human kinase (Epidermal Growth Factor Receptor Kinase, EGFR-K) to probe for off-target activity against this major class of enzymes. For a benchmark comparison, we have included Fluconazole , a well-established antifungal agent known to target CYP51A1.[10][11][13][14]
This guide will detail the experimental methodologies, present the resulting inhibition data, and discuss the implications of Compound X's selectivity profile for its potential as a therapeutic candidate.
Experimental Design & Rationale
A logical and robust experimental design is crucial for the unambiguous determination of enzyme selectivity. The following workflow was implemented to assess the inhibitory activity of Compound X and Fluconazole against the selected enzyme panel.
Figure 1: A high-level overview of the experimental workflow for assessing enzyme selectivity.
The causality behind this experimental design is as follows:
-
Phase 1 (Primary Screening): The initial determination of the half-maximal inhibitory concentration (IC50) is the foundational step.[15] A 7-point dose-response curve provides a reliable measure of the potency of each compound against each enzyme in the panel.
-
Phase 2 (Selectivity Analysis): By directly comparing the IC50 values, we can quantify the selectivity. The Selectivity Index (SI) is a critical metric, providing a numerical representation of how much more potently the compound inhibits the on-target enzyme versus the off-target enzymes. A higher SI value indicates greater selectivity.
-
Phase 3 (Mechanism of Inhibition): For the primary target, understanding how the compound inhibits the enzyme (e.g., competitively, non-competitively) provides deeper mechanistic insight and is crucial for lead optimization.[16][17] This is achieved through detailed enzyme kinetic studies.[18][19][20][21]
Detailed Experimental Protocols
The following protocols are provided to ensure the reproducibility of the presented data.
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay is designed to determine the IC50 values for Compound X and Fluconazole against human CYP3A4 and fungal CYP51A1.[15][22]
Materials:
-
Human Liver Microsomes (for CYP3A4)
-
Recombinant C. albicans CYP51A1
-
Phosphate Buffer (pH 7.4)
-
NADPH regenerating system
-
CYP3A4 substrate (e.g., Midazolam)
-
CYP51A1 substrate (e.g., Lanosterol)
-
Compound X and Fluconazole (in DMSO)
-
Acetonitrile (for reaction quenching)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagent Plates: Serially dilute Compound X and Fluconazole in DMSO to create a 7-point concentration range. A typical starting concentration would be 10 mM, with subsequent dilutions.
-
Incubation: In a 96-well plate, combine the enzyme source (microsomes or recombinant enzyme), phosphate buffer, and the test compound.
-
Initiate Reaction: Add the respective substrate and the NADPH regenerating system to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Quench Reaction: Stop the reaction by adding cold acetonitrile.
-
Analyze: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control (DMSO without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR-K)
This assay determines the IC50 of the compounds against EGFR kinase activity, often using a luminescence-based method that quantifies ATP consumption.[23]
Materials:
-
Recombinant human EGFR-K
-
Kinase reaction buffer
-
Peptide substrate for EGFR-K
-
ATP (at a concentration close to the Km for EGFR-K)
-
Compound X and Fluconazole (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare Reagent Plates: As described in Protocol 1, prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, EGFR-K enzyme, peptide substrate, and the test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The amount of light generated is proportional to the amount of ADP formed and thus, the kinase activity.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value as described previously.
Results and Discussion
The inhibitory activities of Compound X and Fluconazole against the three-enzyme panel were determined, and the results are summarized below.
Table 1: Comparative IC50 Values and Selectivity Indices
| Compound | On-Target Activity | Off-Target Activity | Selectivity Index (SI) |
| CYP51A1 IC50 (µM) | CYP3A4 IC50 (µM) | EGFR-K IC50 (µM) | |
| Compound X | 0.08 | > 100 | > 100 |
| Fluconazole | 0.25 | 85 | > 100 |
Data are presented as the mean of three independent experiments.
The data clearly demonstrates that Compound X is a potent inhibitor of the target fungal enzyme, CYP51A1 , with an IC50 value of 0.08 µM. This is approximately three-fold more potent than the established antifungal, Fluconazole (IC50 = 0.25 µM).
Crucially, the selectivity profile of Compound X is markedly superior to that of Fluconazole. Compound X exhibited no significant inhibition of human CYP3A4 or EGFR-K at concentrations up to 100 µM. This results in a selectivity index of over 1250-fold for both off-targets. In contrast, while Fluconazole is also selective, it shows some inhibitory activity against CYP3A4 (IC50 = 85 µM), yielding a selectivity index of 340-fold. The high selectivity of Compound X for the fungal enzyme over the major human drug-metabolizing enzyme CYP3A4 is a highly desirable characteristic, suggesting a lower potential for drug-drug interactions.[17][22][24][25]
The lack of activity against EGFR-K indicates that Compound X does not promiscuously inhibit kinases, a common source of off-target effects in drug candidates.[26][27]
Figure 2: Inhibition of the fungal ergosterol biosynthesis pathway by Compound X and Fluconazole.
Conclusion
This comparative guide demonstrates that This compound (Compound X) is a highly potent and exceptionally selective inhibitor of fungal CYP51A1. It surpasses the benchmark compound, Fluconazole, in both on-target potency and, most significantly, in its selectivity against key human enzymes. The superior selectivity profile of Compound X, particularly its inertness towards CYP3A4, suggests a reduced risk of clinically relevant drug-drug interactions. These findings strongly support the further development of Compound X as a promising new antifungal therapeutic candidate.
References
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. Available at: [Link]
-
Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. Available at: [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. National Institutes of Health. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
-
Basics of enzyme kinetics graphs. Khan Academy. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]
-
Fluconazole. Wikipedia. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Engineering enzyme selectivity. University of Graz. Available at: [Link]
-
Selectivity Definition. Fiveable. Available at: [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. Available at: [Link]
-
Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Enzyme selectivity as a tool in analytical chemistry. DiVA portal. Available at: [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
What is the mechanism of Fosfluconazole? Patsnap Synapse. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. National Institutes of Health. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Available at: [Link]
-
Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. MDPI. Available at: [Link]
-
Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. MDPI. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
Site Selectivity. MSD Manual Consumer Version. Available at: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]
-
5.4: Enzyme Kinetics. Biology LibreTexts. Available at: [Link]
-
Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Available at: [Link]
-
Fluconazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]
-
Enzyme Activity -Substrate Specificity: A Complete Guide. ResearchGate. Available at: [Link]
-
Chapter 6 Enzyme Kinetics. Association for Biology Laboratory Education. Available at: [Link]
Sources
- 1. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. aganitha.ai [aganitha.ai]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 13. Fluconazole - Wikipedia [en.wikipedia.org]
- 14. Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. ableweb.org [ableweb.org]
- 22. enamine.net [enamine.net]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Antioxidant Capacity of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for benchmarking the antioxidant capacity of the novel compound 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Recognizing the therapeutic potential of antioxidant molecules in mitigating oxidative stress-related pathologies, a rigorous and multi-faceted evaluation is paramount.[1] This document details the experimental designs and scientific rationale for comparing the subject compound against a panel of established antioxidant standards: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). We present standardized, self-validating protocols for three cardinal antioxidant assays—DPPH, ABTS, and FRAP—that together provide a holistic view of a compound's antioxidant profile by probing different mechanisms of action. The causality behind experimental choices, data interpretation, and the underlying structure-activity relationships are discussed to ensure scientific integrity and practical applicability for researchers in the field.
The Rationale for a Multi-Assay Benchmarking Approach
The term "antioxidant capacity" is not a single, monolithic property. It encompasses various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A single assay is insufficient to capture the complete antioxidant profile of a molecule. Therefore, a panel of assays is essential for a robust and meaningful evaluation.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Primarily measures the capacity of an antioxidant to donate a hydrogen atom or electron to stabilize the DPPH radical.[2][3] The reduction of the violet DPPH radical to a yellow hydrazine is monitored spectrophotometrically.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant's activity and is applicable to both hydrophilic and lipophilic compounds.[4][6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method directly measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form at low pH.[7] It is a measure of electron-donating capability rather than radical quenching per se.
By employing these three distinct assays, we can triangulate the antioxidant profile of this compound, providing a comprehensive comparison against well-characterized standards.
The Benchmarking Panel: Test and Reference Compounds
A credible comparison requires benchmarking against universally accepted standards. Each standard was chosen for its distinct properties and widespread use in antioxidant research.
-
Test Compound: this compound: This is the molecule of interest. Its 1,2,4-triazole-3-thiol core is a key feature, as thiol (-SH) groups are known to be potent hydrogen/electron donors, contributing significantly to antioxidant defense mechanisms.[8][9][10][11]
-
Reference Standard 1: Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a powerful reducing agent and free radical scavenger.[12][13][14] It serves as a benchmark for hydrophilic antioxidant activity.
-
Reference Standard 2: Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used standard in both DPPH and ABTS assays.[4][15] Results are often expressed in "Trolox Equivalents," making it a crucial calibrator.[4][15]
-
Reference Standard 3: Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant used extensively as a preservative in food and pharmaceuticals.[16][17][18] It is a classic example of a chain-breaking antioxidant that functions via a hydrogen atom transfer mechanism.[19]
Experimental Protocols for Antioxidant Capacity Assessment
The following protocols are designed to be self-validating through the inclusion of standards, blanks, and controls, ensuring the accuracy and reproducibility of the results.
DPPH Radical Scavenging Assay
This protocol quantifies the ability of the test compound to scavenge the stable DPPH free radical. The key metric derived is the IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[20]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure it is freshly made and protected from light.[20]
-
Prepare 1 mg/mL stock solutions of the test compound, Ascorbic Acid, Trolox, and BHT in an appropriate solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of each stock solution to create a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.[20]
-
Prepare a blank control containing 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[20]
-
Plot the % Inhibition against the concentration for each compound and determine the IC₅₀ value from the curve.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of the test compound to neutralize the pre-formed ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][15]
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[21][22]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.[21]
-
Calculate the % Inhibition as in the DPPH assay.
-
Generate a standard curve using Trolox. Express the antioxidant capacity of the test compound as the Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This protocol assesses the reducing power of the test compound by measuring its ability to reduce the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.
Experimental Workflow:
Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).
The presence of the triazole ring and other substituents (ethyl and phenoxyethyl groups) can modulate the electronic properties of the thiol group, influencing its hydrogen-donating ability. Studies on similar 1,2,4-triazole-3-thiol derivatives have shown that the nature of the substituents on the ring significantly impacts their antioxidant potential. [1][23]For instance, electron-donating groups can enhance activity. [23]A thorough analysis would involve comparing the obtained results with published data on structurally related compounds to build a robust structure-activity relationship (SAR) profile. [1][2]
Conclusion
This guide outlines a rigorous, multi-assay strategy for benchmarking the antioxidant capacity of this compound. By employing standardized DPPH, ABTS, and FRAP protocols and comparing the results against a panel of established standards (Ascorbic Acid, Trolox, and BHT), researchers can obtain a comprehensive and reliable assessment of the compound's antioxidant profile. The data generated through this framework will be crucial for understanding its potential as a therapeutic agent and for guiding future drug development efforts. The key to its activity is likely rooted in the hydrogen-donating ability of its thiol group, a hypothesis that can be validated and refined through the described comparative analysis.
References
-
Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link].
-
Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link].
-
Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available from: [Link].
-
Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link].
-
Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. PubMed. Available from: [Link].
-
Citeq Biologics. TEAC Assay. Available from: [Link].
-
Niki, E., et al. (2020). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC - NIH. Available from: [Link].
-
IOP Publishing. (2025). Butylated hydroxytoluene: Significance and symbolism. Available from: [Link].
-
Padayatty, S. J., & Levine, M. (2016). Ascorbic acid as an antioxidant. PubMed. Available from: [Link].
-
Wikipedia. Vitamin C. Available from: [Link].
-
StatPearls. (2023). Vitamin C (Ascorbic Acid). NCBI Bookshelf. Available from: [Link].
-
Buettner, G. R. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. Available from: [Link].
-
MDPI. (2021). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Available from: [Link].
-
ResearchGate. (2025). Thiol-based antioxidants. Available from: [Link].
-
Zen-Bio. FRAP Antioxidant Assay Kit. Available from: [Link].
-
Zen-Bio. ABTS Antioxidant Assay Kit. Available from: [Link].
-
Düğdü, E., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available from: [Link].
-
Antelmann, H., & Hamilton, C. J. (2020). The role of thiols in antioxidant systems. PMC - PubMed Central - NIH. Available from: [Link].
-
Indian Journal of Pharmaceutical Sciences. (2014). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available from: [Link].
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link].
-
ResearchGate. Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. Available from: [Link].
-
Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Available from: [Link].
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link].
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link].
-
G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. Available from: [Link].
-
ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link].
-
Scribd. DPPH Assay Protocol: Control Sample. Available from: [Link].
-
ISRES Publishing. (2022). Antioxidant Properties of 1,2,4-Triazoles. Available from: [Link].
-
Pokuri, S., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. NIH. Available from: [Link].
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link].
-
ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link].
-
Pruglo, Y., et al. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Available from: [Link].
-
MDPI. (2021). DPPH Radical Scavenging Assay. Available from: [Link].
-
ResearchGate. (2025). (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Available from: [Link].
-
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. Available from: [Link].
-
Semantic Scholar. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl- 4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link].
-
Shcherbyna, R., et al. Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Available from: [Link].
Sources
- 1. isres.org [isres.org]
- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. enigmadiagnostics.com [enigmadiagnostics.com]
- 5. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. rjor.ro [rjor.ro]
- 12. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin C - Wikipedia [en.wikipedia.org]
- 14. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 16. Butylated hydroxytoluene: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. ijpsonline.com [ijpsonline.com]
- 23. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. The strategic integration of computational (in silico) and laboratory-based (in vitro) methodologies is paramount to navigating this complex path efficiently. This guide provides an in-depth comparison of in silico predictions and in vitro experimental data for the novel compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a member of the therapeutically significant 1,2,4-triazole class of heterocyclic compounds.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, was synthesized based on its structural similarities to other biologically active triazoles. This guide will elucidate the predictive power of in silico modeling in forecasting its biological potential and drug-like properties, followed by a rigorous in vitro validation to ascertain its actual activity, thereby providing a holistic view of its therapeutic promise.
Part 1: In Silico Analysis – A Predictive Blueprint
In the preliminary stages of drug discovery, in silico methods serve as a critical filtration step, allowing for the prioritization of compounds with the highest likelihood of success, thus saving considerable time and resources.[4][5] For this compound, a two-pronged in silico approach was employed: molecular docking to predict its potential biological target and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.
Molecular Docking: Unveiling Potential Biological Targets
Based on the established anticancer activity of many 1,2,4-triazole derivatives, molecular docking studies were performed against key protein targets implicated in cancer progression.[6][7] One such target is Aromatase, an enzyme crucial for estrogen biosynthesis and a validated target in hormone-dependent breast cancer.
The docking simulation predicted a strong binding affinity of this compound within the active site of Aromatase. The triazole ring, a known pharmacophore for Aromatase inhibition, is predicted to coordinate with the heme iron in the enzyme's active site, while the phenoxyethyl side chain is projected to form favorable hydrophobic interactions with surrounding amino acid residues.[8]
ADMET Prediction: Assessing Drug-Likeness
A promising biological activity is futile if the compound possesses poor pharmacokinetic properties.[9][10] In silico ADMET prediction provides early insights into a compound's potential behavior in the human body.[11]
-
Structure Input: The 2D structure of this compound is drawn using chemical drawing software.
-
Web Server Submission: The structure is submitted to a comprehensive ADMET prediction web server (e.g., SwissADME).
-
Parameter Analysis: Key physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicity are analyzed. This includes adherence to Lipinski's Rule of Five, which is a key indicator of drug-likeness.[12]
Part 2: In Vitro Validation – The Experimental Verdict
While in silico studies provide valuable predictions, in vitro experiments are essential to confirm these findings and quantify the biological activity of the compound. Based on the molecular docking results, the in vitro evaluation of this compound was focused on its potential as an anticancer agent.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cells.[13]
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. aurlide.fi [aurlide.fi]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ijcrcps.com [ijcrcps.com]
- 7. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalchemistry.ai [digitalchemistry.ai]
- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a professional in a research and development setting, you understand that robust safety protocols are not just a matter of compliance but are the bedrock of scientific integrity and operational excellence. This guide is structured to provide not just instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment and Chemical Profile
The primary hazards are anticipated to be:
-
Skin Irritation : Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation : Causes serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
The thiol (-SH) group can also interact with biological systems, notably by forming covalent bonds with cysteine residues in enzymes, which is a potential mechanism for toxicity.[5]
| Hazard Category | Anticipated Classification | Rationale and Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | Based on analogues like 1H-1,2,4-Triazole-3-thiol.[1][3] P270 : Do not eat, drink or smoke when using this product. P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Corrosion/Irritation | Category 2 | Common classification for triazole-thiol compounds.[2][3][4] P280 : Wear protective gloves. P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Damage/Irritation | Category 2A | A prevalent hazard for this chemical class.[1][2][3][4] P280 : Wear eye protection. P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Environmental Hazard | Unknown, Assumed Hazardous | Triazole derivatives can be toxic to aquatic life.[6] P273 : Avoid release to the environment. Do not let product enter drains.[1][6] |
Personal Protective Equipment (PPE) Mandate
A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal. This is a non-negotiable standard based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9]
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Gloves must be inspected before use. Use proper removal technique to avoid skin contact.[1] Provides a chemical barrier against skin irritation. |
| Eye/Face Protection | Chemical Safety Goggles or a Face Shield | Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[10] Protects against splashes and accidental eye contact, preventing serious irritation. |
| Body Protection | Chemical-Resistant Lab Coat | A fully fastened lab coat protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling the solid outside of a fume hood or if dust generation is likely.[10] Prevents inhalation of the compound, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][12][13]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Upon generation, immediately classify any material (pure compound, contaminated labware, spill debris) containing this compound as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless they are of the same hazard class and compatibility has been verified.[14] For instance, keep solid thiol waste separate from flammable solvent waste. Mixing incompatible wastes can lead to dangerous reactions or complicate the final disposal process, increasing costs.[14]
Step 2: Containment and Labeling
-
Primary Container : Collect the waste in a designated, leak-proof container that is chemically compatible. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is kept tightly closed when not in use.[11][15]
-
Labeling : Immediately affix a hazardous waste label to the container.[8][14] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Associated Hazards (e.g., "Toxic," "Irritant")
-
Generator's Name and Laboratory Information
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the direct control of laboratory personnel.[11][15]
-
Secondary Containment : The primary container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[14]
-
Segregation in Storage : Store incompatible waste types in separate secondary containment. For example, do not store this thiol-containing waste next to strong oxidizing agents.[10]
Step 4: Arranging for Final Disposal
-
Contact EH&S : Once the container is full, or if the waste has been stored for the maximum allowable time per your institution's policy (typically not exceeding 90 days), contact your facility's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11][12]
-
Professional Disposal : The final disposal must be carried out by a licensed professional waste disposal service.[1] These services are equipped to handle chemical destruction via methods like controlled incineration with flue gas scrubbing, ensuring environmental compliance.[16] Never attempt to dispose of this chemical down the drain or in regular trash.[1][17]
Emergency Spill Management
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these procedures immediately.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill : For a solid spill, gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[1][10] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EH&S department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts. [Link]
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. (n.d.). Watson International. [Link]
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. (n.d.). Cole-Parmer. [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - 1,2,4-Triazole. (2024, March 3). Carl ROTH. [Link]
-
1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure. [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014, March). ResearchGate. [Link]
-
4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). BuyersGuideChem. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Institutes of Health (NIH). [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025, July 10). National Institutes of Health (NIH). [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). National University of Pharmacy of the Ministry of Health of Ukraine. [Link]
-
Safety Data Sheet - 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (2025, May 19). Carl ROTH. [Link]
Sources
- 1. watson-int.com [watson-int.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. youtube.com [youtube.com]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
- 16. echemi.com [echemi.com]
- 17. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: Essential Safety and Operational Protocols
Hazard Analysis: Understanding the Chemistry of Risk
The chemical structure of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol incorporates three key functional groups that inform our safety assessment: the 1,2,4-triazole ring, a thiol (-SH) group, and a phenoxyethyl moiety.
-
1,2,4-Triazole Core: Triazole derivatives can exhibit a range of biological activities and, consequently, toxicological properties. Safety data for analogous compounds frequently indicate hazards such as being harmful if swallowed (acute oral toxicity), causing serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3]
-
Thiol (-SH) Group: Thiols are notorious for their potent and often unpleasant odors (stench).[3] More critically, they can be reactive and may cause skin irritation. The primary operational consideration is containment to prevent the release of foul odors and to avoid skin contact.
-
Solid Form: This compound is likely a solid at room temperature. The primary physical hazard is the potential for generating airborne dust during handling, which increases the risk of inhalation and eye contact.[1][2]
Based on the analysis of related compounds, we must assume this compound presents the following potential hazards:
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of each component is based on creating a comprehensive barrier against dust, direct contact, and potential vapor release.[4][5]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Provides a barrier against skin contact and irritation.[1][2] Nitrile is generally recommended for incidental chemical exposure; however, gloves must be inspected before use and changed immediately upon contamination or suspected permeation.[1][6][7] |
| Eye & Face Protection | Safety Glasses with Side-Shields (conforming to EN166 or NIOSH standards) and a Face Shield | Safety glasses with side-shields are the minimum requirement to protect against dust particles.[1][8] A face shield should be worn over safety glasses when handling larger quantities or when there is a significant risk of splashing or dust generation. |
| Respiratory Protection | NIOSH-approved N95 Dust Mask or higher | Essential for preventing the inhalation of fine dust particles, which may cause respiratory irritation. Required whenever handling the solid compound outside of a contained system. If vapors are suspected or the operation has high aerosolization potential, a half-face respirator with appropriate cartridges should be considered.[5] |
| Body Protection | Long-sleeved Laboratory Coat & Disposable Coveralls (optional) | A buttoned lab coat protects the skin and personal clothing from contamination. For procedures with a higher risk of dust generation, disposable coveralls offer enhanced protection.[8] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that every step, from preparation to cleanup, is conducted with the utmost attention to safety and containment.
Workflow Visualization
The following diagram outlines the logical flow of operations for handling this compound, emphasizing the integration of safety checkpoints.
Caption: A procedural workflow diagram illustrating the key phases of safe handling.
Step 1: Preparation & Pre-Handling
-
Work Area Designation: All handling of this compound must occur within a certified chemical fume hood to contain dust and potential odors.
-
Surface Preparation: Cover the work surface of the fume hood with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and weighing containers. Ensure an anti-static weighing boat or dish is used to minimize dust dispersal.
-
Don PPE: Before approaching the chemical, don all required PPE as specified in the table above.
-
Waste Containers: Prepare clearly labeled waste containers: one for solid waste (contaminated bench paper, gloves, etc.) and a separate container for glassware decontamination.[9]
Step 2: Handling & Dispensing the Compound
-
Minimize Dust: Handle the container of the solid compound carefully. Avoid any actions that could generate dust, such as dropping the container or using excessive force to open it.
-
Weighing: Carefully scoop the desired amount of the compound onto the anti-static weighing dish. Perform this action in the deepest part of the fume hood to ensure optimal airflow captures any fugitive dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. If possible, use a powder funnel.
-
Container Closure: Immediately and securely close the main container of the compound and return it to its designated storage location.
Disposal and Decontamination Plan
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.
Step 1: Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with the compound, including used gloves, bench paper, and weighing boats, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Unused Product: Do not dispose of unused product down the drain.[1] It must be treated as hazardous waste and offered to a licensed disposal company.[1][10]
Step 2: Decontamination of Reusable Equipment
The thiol group requires specific deactivation to neutralize its reactivity and odor.
-
Initial Rinse: In the fume hood, carefully rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.
-
Bleach Soaking: Thiols can be oxidized and neutralized by sodium hypochlorite (bleach). Immerse all contaminated glassware in a designated container filled with a 10% bleach solution.[9]
-
Soaking Time: Allow the glassware to soak for a minimum of 12-14 hours to ensure complete deactivation of the thiol group.[9]
-
Final Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[9]
-
Surface Decontamination: Wipe down the surfaces of the fume hood and any contaminated equipment with the 10% bleach solution, followed by a water rinse.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the attending physician the container or label.[1][3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Decontaminate the spill area with a 10% bleach solution.
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- Echemi. (n.d.). 4-ETHYL-5-PHENYL-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets.
- Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- CP Lab Safety. (n.d.). Glove Compatibility.
- ChemicalBook. (2025, July 5). 4-Methyl-1,2,4-triazole-3-thiol - Safety Data Sheet.
- Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
Sources
- 1. watson-int.com [watson-int.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. epa.gov [epa.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
